Product packaging for Propyl hexanoate(Cat. No.:CAS No. 626-77-7)

Propyl hexanoate

Cat. No.: B1201940
CAS No.: 626-77-7
M. Wt: 158.24 g/mol
InChI Key: HTUIWRWYYVBCFT-UHFFFAOYSA-N
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Description

Propyl hexanoate (CAS 626-77-7), also known as propyl caproate, is a high-purity ester reagent characterized by its fruity, berry-like aroma . This compound is supplied as a colorless to almost colorless clear liquid with a minimum purity of >98.0% (GC), ensuring consistency and reliability for laboratory applications . Its molecular formula is C9H18O2, and it has a molecular weight of 158.24 g·mol⁻¹ . Key physical properties include a boiling point of approximately 187°C, a melting point of -69°C, and a density of 0.867 g/mL at 25°C . It is almost insoluble in water but soluble in alcohol and oils . In research, this compound serves as a critical compound in flavor and fragrance studies, where it is used to replicate or analyze the scent profiles of fruits such as pineapple, blackberry, and apple . It functions as a solvent for polar organic compounds and is a valuable intermediate in organic synthesis routes, including transesterification, hydrolysis, and oxidation reactions . Furthermore, its applications extend to materials science, where it is investigated as a solvent or co-solvent in the formulation of coatings, inks, and specialty lubricants . Researchers value this compound for its role in studying esterification kinetics and hydrolysis mechanisms. Please note that this product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. It is a flammable liquid and vapor; proper safety precautions, including the use of personal protective equipment and working in a well-ventilated place, must be observed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1201940 Propyl hexanoate CAS No. 626-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl hexanoate
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InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3
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InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
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DSSTOX Substance ID

DTXSID3060823
Record name Propyl hexanoate
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid with an ethereal, pineapple-blackberry odour
Record name Propyl hexanoate
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Record name Propyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/231/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

184.00 to 187.00 °C. @ 760.00 mm Hg
Record name Propyl hexanoate
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Solubility

soluble in alcohol; insoluble in water
Record name Propyl hexanoate
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Density

0.865-0.871
Record name Propyl hexanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

626-77-7
Record name Propyl hexanoate
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Record name PROPYL HEXANOATE
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Record name Hexanoic acid, propyl ester
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Record name PROPYL HEXANOATE
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Record name Propyl hexanoate
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Melting Point

-69 °C
Record name Propyl hexanoate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propyl Hexanoate from Hexanoic Acid and Propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl hexanoate, an ester widely used as a flavoring and fragrance agent, from hexanoic acid and propanol. This document details the underlying chemical principles, experimental procedures, and purification methods, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

This compound (C_9H_18O_2), also known as propyl caproate, is an ester recognized for its characteristic fruity aroma, often described as being similar to blackberries or pineapple.[1] Beyond its use in the food and fragrance industries, it also serves as a solvent for polar organic compounds.[1] The most common and direct method for its synthesis is the Fischer esterification of hexanoic acid with propanol, a reaction catalyzed by a strong acid.[1]

This guide will focus on the Fischer esterification method, providing a detailed experimental protocol and exploring the key parameters that influence the reaction yield.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from hexanoic acid and propanol is a classic example of a Fischer esterification reaction. In this acid-catalyzed nucleophilic acyl substitution, the hydroxyl group of propanol attacks the carbonyl carbon of hexanoic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive alcohol) is used, and the water produced is often removed.

The overall balanced chemical equation for the reaction is:

CH_3(CH_2)_4COOH + CH_3CH_2CH_2OH \stackrel{H^+}{\rightleftharpoons} CH_3(CH_2)_4COO(CH_2)_2CH_3 + H_2O

Reaction Pathway Diagram

Fischer_Esterification Hexanoic_Acid Hexanoic Acid Protonated_Carbonyl Protonated Hexanoic Acid Hexanoic_Acid->Protonated_Carbonyl + H+ Propanol Propanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Propanol Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester - H2O Propyl_Hexanoate This compound Protonated_Ester->Propyl_Hexanoate - H+ H_plus_regenerated H+ Protonated_Ester->H_plus_regenerated Water Water H_plus_catalyst H+ H_plus_catalyst->Protonated_Carbonyl

Caption: Fischer esterification of hexanoic acid and propanol.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecification
Hexanoic acid>98% purity
PropanolAnhydrous, >99% purity
Sulfuric acidConcentrated (98%)
Sodium bicarbonateSaturated aqueous solution
Anhydrous sodium sulfateGranular
Round-bottom flaskAppropriate size for reaction scale
Reflux condenser
Heating mantle
Separatory funnel
Beakers and Erlenmeyer flasks
Magnetic stirrer and stir bar
Rotary evaporator (optional)
Distillation apparatus (optional)
Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of propanol (a molar ratio of 1:3 to 1:5 is common to shift the equilibrium towards the product).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Typically, this is in the range of 1-5% of the molar amount of the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of propanol (97 °C). The reaction is typically refluxed for 1 to 3 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Purification Procedure
  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing cold water. This will dilute the mixture and separate the aqueous and organic layers.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted hexanoic acid. Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue washing until no more gas is evolved.

  • Washing: Wash the organic layer with water and then with brine (saturated sodium chloride solution) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried organic layer to remove the drying agent. The solvent (excess propanol) and the product can be separated by simple distillation or by using a rotary evaporator. This compound has a boiling point of 187 °C.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Mix Hexanoic Acid, Propanol, and H2SO4 Reflux Heat to Reflux (1-3 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Quench Pour into Cold Water Cooling->Quench Neutralize Wash with NaHCO3 soln. Quench->Neutralize Wash Wash with Water and Brine Neutralize->Wash Dry Dry with Na2SO4 Wash->Dry Isolate Distill or Evaporate to obtain this compound Dry->Isolate

Caption: General workflow for this compound synthesis.

Data Presentation

Due to the lack of specific studies in the available literature detailing the optimization of this compound synthesis, a comprehensive table of quantitative data on the impact of varying reaction conditions on yield cannot be provided. However, based on general principles of Fischer esterification, the following trends can be expected:

ParameterVariationExpected Impact on YieldRationale
Molar Ratio (Propanol:Hexanoic Acid) Increasing the ratioIncreaseLe Châtelier's principle: shifts equilibrium towards products.
Catalyst Concentration Increasing the concentration (up to a point)IncreaseIncreases the rate of reaction. Too high a concentration can lead to side reactions.
Reaction Time Increasing the timeIncrease (up to equilibrium)Allows the reaction to proceed closer to completion.
Temperature Increasing the temperature (up to reflux)IncreaseIncreases the rate of reaction.

Characterization

The final product, this compound, can be characterized using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity of the ester and identify any byproducts.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1735-1750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

Conclusion

The synthesis of this compound from hexanoic acid and propanol via Fischer esterification is a well-established and straightforward method. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the use of an acid catalyst, a good yield of the desired ester can be achieved. The purification process is crucial for removing unreacted starting materials and the catalyst to obtain a high-purity product. Further research to quantify the effects of reaction parameters on the yield would be beneficial for optimizing this synthesis on a larger scale.

References

The Natural Occurrence of Propyl Hexanoate in Fruits: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate, a carboxylate ester, is a significant contributor to the characteristic aroma and flavor profiles of numerous fruits.[1] Possessing a fruity, pineapple-like scent, this volatile organic compound is a key component of the complex bouquet that defines the sensory experience of fruit consumption.[1] Understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is crucial for researchers in fields ranging from food science and agriculture to flavor chemistry and pharmacology. This technical guide provides a comprehensive overview of the current knowledge on this compound in fruits, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Data Presentation: Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. The following table summarizes the available quantitative data on the natural occurrence of this compound in various fruits. It is important to note that the quantification of volatile compounds can be influenced by factors such as fruit ripeness, storage conditions, and the analytical method employed.

FruitCultivar/VarietyConcentration (µg/kg)Analytical MethodReference
Apple 'Starking'10.08 (Range: 0–81.98)HS-SPME-GC-MS[2]
'Golden Delicious'Present (not quantified)GC-MS[3]
Plum 'Horvin'Present (not quantified)SDE-GC-MS, HS-SPME-GC-MS[4]
VariousPresent (not quantified)HS-SPME-GC-MS
Grape Syrah (in wine)Present (not quantified)Not Specified
Cherry 'Hongdeng'Present (not quantified)Not Specified

HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry SDE-GC-MS: Simultaneous Distillation-Extraction coupled with Gas Chromatography-Mass Spectrometry Data for some fruits indicates presence without specific quantification in the cited literature.

Biosynthesis of this compound in Fruits

The biosynthesis of this compound in fruits is a multi-step process involving primary and secondary metabolism. The formation of this ester is catalyzed by alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol (propanol) and an acyl-coenzyme A (acyl-CoA) thioester (hexanoyl-CoA).

Biosynthesis of Hexanoyl-CoA

Hexanoyl-CoA is derived from fatty acid metabolism. The primary pathways for its formation are:

  • De novo fatty acid synthesis: Acetyl-CoA is sequentially elongated in the plastids to form fatty acids. Hexanoic acid (a C6 fatty acid) can be an intermediate or a final product of this pathway, which is then activated to hexanoyl-CoA.

  • β-oxidation of longer-chain fatty acids: Stored lipids can be broken down into fatty acids, which then undergo β-oxidation in the peroxisomes or mitochondria, yielding shorter-chain acyl-CoAs, including hexanoyl-CoA.

Biosynthesis of Propanol

The biosynthesis of propanol in fruits is less clearly defined than that of hexanoyl-CoA. However, evidence from plant and microbial metabolism suggests potential pathways:

  • Amino Acid Catabolism: The catabolism of certain amino acids can lead to the formation of short-chain alcohols. One plausible route to propanol is through the degradation of L-threonine. This pathway involves the conversion of threonine to α-ketobutyrate, which can then be decarboxylated and reduced to propanol.

  • Propionate Metabolism: Propionyl-CoA, which can be derived from the breakdown of odd-chain fatty acids or certain amino acids, can be reduced to propanal and subsequently to propanol.

Esterification by Alcohol Acyltransferases (AATs)

The final step in the biosynthesis of this compound is the esterification reaction catalyzed by AATs. These enzymes are known for their broad substrate specificity, meaning they can utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. The availability of the precursors, propanol and hexanoyl-CoA, and the specific expression and activity of AATs in the fruit tissue during ripening are the key determinants of the final concentration of this compound.

Experimental Protocols: Analysis of this compound in Fruits

The analysis of volatile compounds like this compound in fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Protocol: HS-SPME-GC-MS Analysis of this compound in Fruit Samples

1. Sample Preparation: a. Homogenize fresh or frozen fruit tissue to a fine pulp. b. Accurately weigh a specific amount of the homogenate (e.g., 2-5 g) into a headspace vial (e.g., 20 mL). c. To enhance the release of volatile compounds, an optional step is to add a saturated salt solution (e.g., NaCl or CaCl₂) to the vial. d. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated ester or an ester not naturally present in the fruit). e. Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in an autosampler or a heating block set to a specific temperature (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace. b. Equilibrate the sample at this temperature for a defined period (e.g., 15-30 minutes) with gentle agitation. c. Expose a pre-conditioned SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: After extraction, retract the SPME fiber and immediately insert it into the hot GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the GC column. Desorption is typically performed in splitless mode for a few minutes. b. Gas Chromatography:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 240-280 °C) at a controlled rate (e.g., 5-10 °C/min) to separate the volatile compounds based on their boiling points and interactions with the stationary phase. c. Mass Spectrometry:
  • Ionization: Electron Impact (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-350 amu is typically scanned.
  • Ion Source and Transfer Line Temperatures: Maintained at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation of the analytes.

4. Data Analysis and Quantification: a. Identification: Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST, Wiley). b. Quantification: For quantitative analysis, construct a calibration curve using standard solutions of this compound of known concentrations containing the same amount of internal standard. The concentration of this compound in the sample is then calculated based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Biosynthesis_of_Propyl_Hexanoate cluster_precursors Precursor Pools cluster_pathways Biosynthetic Pathways cluster_intermediates Key Intermediates cluster_product Final Product Fatty Acids Fatty Acids Amino Acids (e.g., L-Threonine) Amino Acids (e.g., L-Threonine) Amino Acid Catabolism Amino Acid Catabolism Amino Acids (e.g., L-Threonine)->Amino Acid Catabolism Fatty Acid Metabolism (β-oxidation/synthesis) Fatty Acid Metabolism (β-oxidation/synthesis) Hexanoyl-CoA Hexanoyl-CoA Fatty Acid Metabolism (β-oxidation/synthesis)->Hexanoyl-CoA Propanol Propanol Amino Acid Catabolism->Propanol AAT Alcohol Acyltransferase (AAT) Hexanoyl-CoA->AAT Propanol->AAT This compound This compound AAT->this compound

Caption: Biosynthetic pathway of this compound in fruits.

Experimental_Workflow_Propyl_Hexanoate cluster_spme HS-SPME Steps cluster_gcms GC-MS Steps start Fruit Sample homogenization Sample Homogenization start->homogenization end_node Data Analysis & Quantification equilibration Equilibration homogenization->equilibration hs_spme Headspace Solid-Phase Microextraction (HS-SPME) gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis extraction Volatile Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection detection->end_node

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that plays a vital role in the aromatic profile of many fruits. Its biosynthesis is intricately linked to the central metabolic pathways of fatty acids and amino acids. While analytical methods for its detection and quantification are well-established, further research is needed to fully elucidate the specific enzymatic steps and regulatory mechanisms governing its production in different fruit species, particularly concerning the biosynthesis of propanol. A deeper understanding of these processes will be invaluable for the food and flavor industries in optimizing fruit quality and for the broader scientific community in exploring the diverse biochemical landscape of plant secondary metabolism.

References

Propyl Hexanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, synthesis, and potential pharmaceutical applications of Propyl Hexanoate.

Abstract

This compound, a fatty acid ester, is a colorless liquid with a characteristic fruity odor. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and established synthesis methodologies. With a focus on its relevance to the scientific and pharmaceutical sectors, this document details both classical chemical and modern enzymatic synthesis routes. Furthermore, it explores the potential applications of this compound in drug development, particularly in the context of its solvent properties and its prospective role as a penetration enhancer in transdermal drug delivery systems. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry.

Chemical Identification and Properties

This compound is systematically known by its IUPAC name, this compound. Its unique identifier assigned by the Chemical Abstracts Service is CAS number 626-77-7.[1] It is also commonly referred to by synonyms such as propyl caproate, n-propyl hexanoate, and caproic acid propyl ester.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application, and formulation in various experimental and industrial settings.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 626-77-7[1]
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Odor Fruity, pineapple, blackberry
Boiling Point 186-187 °C
Melting Point -69 °C
Density 0.867 g/mL at 25 °C
Refractive Index 1.412 at 20 °C
Solubility Insoluble in water; soluble in alcohol
logP ~2.9 - 3.3

Synthesis of this compound

This compound is primarily synthesized through the esterification of hexanoic acid and propan-1-ol. This can be achieved via traditional chemical methods or through more sustainable enzymatic routes.

Chemical Synthesis: Fischer-Speier Esterification

The most common laboratory and industrial method for producing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of hexanoic acid and propan-1-ol.

The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to form an ester and water. To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants (usually the less expensive alcohol) or to remove the water as it is formed.

The following is a general laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Hexanoic acid

  • Propan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine one molar equivalent of hexanoic acid with a three to five-fold molar excess of propan-1-ol.

  • Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants).

  • Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess propan-1-ol and the extraction solvent using a rotary evaporator.

  • The resulting crude this compound can be further purified by distillation if necessary.

Fischer_Esterification Hexanoic_Acid Hexanoic Acid Intermediate Protonated Hexanoic Acid Hexanoic_Acid->Intermediate + H⁺ Propanol Propan-1-ol Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->Hexanoic_Acid Intermediate->Tetrahedral_Intermediate + Propan-1-ol Propyl_Hexanoate This compound Tetrahedral_Intermediate->Propyl_Hexanoate - H₂O, - H⁺ Water Water Enzymatic_Synthesis Substrates Hexanoic Acid + Propan-1-ol Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrates->Enzyme_Substrate_Complex Lipase Immobilized Lipase Lipase->Enzyme_Substrate_Complex Products This compound + Water Enzyme_Substrate_Complex->Products Products->Lipase (recycled) Drug_Delivery_Application Propyl_Hexanoate This compound Properties Low Toxicity Solvent Properties Lipophilicity Propyl_Hexanoate->Properties Applications Potential Pharmaceutical Applications Properties->Applications Solvent Solvent for Poorly Soluble Drugs Applications->Solvent Penetration_Enhancer Penetration Enhancer for Transdermal Delivery Applications->Penetration_Enhancer Topical Topical Formulations Solvent->Topical Oral Oral Formulations Solvent->Oral Transdermal Transdermal Patches / Gels Penetration_Enhancer->Transdermal

References

Physical and chemical characteristics of propyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of propyl hexanoate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as propyl caproate, is an ester with the chemical formula C₉H₁₈O₂.[1][2] It is formed from the esterification of hexanoic acid and propanol.[1][2] It presents as a clear, colorless liquid and is known for its characteristic fruity aroma, often described as being similar to blackberries or pineapple.[1] This compound is utilized in the food and fragrance industries and serves as a solvent for organic compounds.

Structural and General Data
PropertyValueSource(s)
IUPAC NameThis compound
SynonymsPropyl caproate, n-Propyl hexanoate
CAS Number626-77-7
Chemical FormulaC₉H₁₈O₂
Molar Mass158.24 g/mol
AppearanceClear, colorless liquid
OdorSweet, fruity, pineapple-like
Physical Properties
PropertyValueSource(s)
Melting Point-68 °C (-90 °F; 205 K)
Boiling Point187 °C (369 °F; 460 K)
Density0.867 g/mL at 25 °C
Refractive Index (n20/D)1.412
Solubility in Water101.9 mg/L at 25 °C (estimated)
Solubility in Organic SolventsSoluble in alcohol and oils
Flash Point125 °F (51.7 °C)

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a method based on ASTM D7398, which is a standard test method for the boiling range distribution of fatty acid methyl esters by gas chromatography.

Methodology:

  • Instrumentation: A gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Calibration: The instrument is calibrated using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.

  • Analysis: The prepared sample is injected into the GC. The retention time of the this compound peak is recorded.

  • Determination: The boiling point of this compound is determined by correlating its retention time with the calibration curve.

Determination of Density

The density of this compound can be determined using the hydrometer method as outlined in ASTM D1298.

Methodology:

  • Apparatus: A calibrated glass hydrometer and a clear, cylindrical container (hydrometer cylinder) are required.

  • Procedure:

    • The hydrometer cylinder is filled with the this compound sample.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The temperature of the sample is recorded.

    • The point at which the surface of the liquid cuts the hydrometer scale is read. For transparent liquids, the reading is taken at the bottom of the meniscus.

  • Calculation: The observed hydrometer reading is corrected to the reference temperature (15 °C or 60 °F) using standard petroleum measurement tables to obtain the density.

Determination of Refractive Index

The refractive index of this compound can be measured using a refractometer according to a procedure based on ASTM D1218.

Methodology:

  • Instrumentation: A calibrated Abbe refractometer with a light source (typically a sodium D line at 589.3 nm) and a temperature-controlled prism is used.

  • Procedure:

    • A few drops of the this compound sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).

    • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

    • The refractive index is read from the instrument's scale.

  • Correction: If the measurement is not made at the standard reference temperature, a temperature correction is applied.

Spectroscopic Analysis

Methodology:

  • Instrumentation: A GC-MS system with a capillary column (e.g., SLB®-5ms) is used.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.

  • GC Conditions:

    • Injector Temperature: 220-250 °C

    • Oven Program: Initial temperature of 60-70 °C, held for 2 minutes, then ramped at 5-10 °C/min to a final temperature of 240-280 °C, which is held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Full scan for qualitative analysis.

  • Data Analysis: The resulting mass spectrum is compared with reference spectra in databases such as NIST for identification.

Methodology:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Analysis: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum is analyzed for characteristic absorption bands of esters, such as the C=O stretch (around 1735-1750 cm⁻¹) and C-O stretches (around 1000-1300 cm⁻¹).

Methodology:

  • Instrumentation: An NMR spectrometer (e.g., 200 MHz or higher).

  • Sample Preparation: A small amount of this compound (15-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Analysis: The ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals, and the chemical shifts of the carbon signals are analyzed to confirm the structure of this compound. For ¹H NMR of ethyl ethanoate (a similar ester), the protons on the carbon adjacent to the carbonyl group are expected around 2.1-2.6 ppm, while the protons on the carbon adjacent to the ester oxygen are expected around 3.7-4.1 ppm.

Chemical Reactivity and Pathways

This compound undergoes typical ester reactions, including synthesis via esterification, hydrolysis, and transesterification.

Synthesis: Fischer Esterification

This compound is synthesized by the Fischer esterification of hexanoic acid with propanol, using an acid catalyst such as sulfuric acid.

Fischer_Esterification Hexanoic_Acid Hexanoic Acid Propyl_Hexanoate This compound Hexanoic_Acid->Propyl_Hexanoate Propanol Propanol Propanol->Propyl_Hexanoate Water Water Propyl_Hexanoate->Water Catalyst H₂SO₄ (catalyst)

Caption: Fischer Esterification of Hexanoic Acid and Propanol.

Hydrolysis

Hydrolysis is the reverse of esterification, where the ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

In the presence of a dilute acid, the hydrolysis of this compound is a reversible reaction.

Acid_Hydrolysis Propyl_Hexanoate This compound Hexanoic_Acid Hexanoic Acid Propyl_Hexanoate->Hexanoic_Acid Hydrolysis Water Water Water->Hexanoic_Acid Propanol Propanol Hexanoic_Acid->Propanol Catalyst H₃O⁺ (catalyst)

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid.

Base_Hydrolysis Propyl_Hexanoate This compound Hexanoate_Salt Hexanoate Salt Propyl_Hexanoate->Hexanoate_Salt Saponification Hydroxide Hydroxide (e.g., NaOH) Hydroxide->Hexanoate_Salt Propanol Propanol Hexanoate_Salt->Propanol

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base.

Transesterification Propyl_Hexanoate This compound New_Ester New Ester (Hexanoyl-OR') Propyl_Hexanoate->New_Ester Transesterification New_Alcohol New Alcohol (R'-OH) New_Alcohol->New_Ester Propanol Propanol New_Ester->Propanol Catalyst Acid or Base Catalyst

Caption: Transesterification of this compound.

Analytical Workflow

The comprehensive characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and physical properties.

Analytical_Workflow Start This compound Sample Physical_Tests Physical Property Tests Start->Physical_Tests Spectroscopic_Analysis Spectroscopic Analysis Start->Spectroscopic_Analysis Boiling_Point Boiling Point Determination Physical_Tests->Boiling_Point Density Density Measurement Physical_Tests->Density Refractive_Index Refractive Index Measurement Physical_Tests->Refractive_Index GC_MS GC-MS Analysis Spectroscopic_Analysis->GC_MS FTIR FTIR Spectroscopy Spectroscopic_Analysis->FTIR NMR NMR Spectroscopy Spectroscopic_Analysis->NMR Data_Compilation Data Compilation and Purity Assessment Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation GC_MS->Data_Compilation FTIR->Data_Compilation NMR->Data_Compilation Final_Report Technical Report Data_Compilation->Final_Report

Caption: Analytical Workflow for the Characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling of Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl hexanoate (CAS No. 626-77-7), also known as n-propyl hexanoate or propyl caproate, is an organic ester with the molecular formula C9H18O2.[1][2] It is a colorless liquid recognized for its characteristic fruity aroma, often described as resembling pineapple or blackberry.[2][3] This property makes it a valuable compound in the flavor and fragrance industries.[3] Additionally, its properties as a solvent for polar organic compounds lend it to applications in chemical synthesis and various industrial formulations. Given its use in laboratory and industrial settings, a thorough understanding of its safety profile and handling precautions is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses related to this compound.

Physical and Chemical Properties

This compound is a flammable liquid with low water solubility. Its key physical and chemical properties are summarized below. This data is critical for designing safe experimental setups, storage solutions, and emergency plans.

PropertyValueSource(s)
Molecular Weight 158.24 g/mol
Appearance Clear, colorless liquid
Boiling Point 186 - 187 °C (367 - 369 °F)
Melting Point -68 to -69 °C (-90 to -92 °F)
Flash Point 52 °C (125.6 °F) - Closed Cup
Density 0.867 g/mL at 25 °C
Refractive Index n20/D 1.410 - 1.412
Water Solubility Practically insoluble; Predicted: 0.39 g/L

Hazard Identification and Classification

This compound is classified as a flammable liquid. Adherence to safety protocols for handling flammable materials is mandatory.

Hazard ClassificationCategoryGHS Hazard StatementSignal WordPictogram
Flammable Liquids Category 3H226: Flammable liquid and vaporWarning🔥

Sources:

Toxicological Profile

While widely used as a flavoring agent and considered "Generally Recognized As Safe" (GRAS) for this purpose by FEMA (Flavor and Extract Manufacturers Association), comprehensive toxicological data is limited. Safety data sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated.

Toxicity EndpointResultSource(s)
Acute Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single & Repeated Exposure) No data available

Handling Precautions and Experimental Protocols

Safe handling of this compound requires stringent controls to mitigate its primary hazard as a flammable liquid. The following protocols are essential for minimizing risk in a laboratory or industrial setting.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

  • Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.

  • An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling. A lab coat or other protective clothing is required to prevent skin exposure.

  • Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) or a self-contained breathing apparatus (SCBA).

General Hygiene and Handling
  • Keep away from heat, sparks, open flames, and other ignition sources. "No Smoking" policies must be strictly enforced.

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.

  • Use only non-sparking tools when handling the substance.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling and before breaks.

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and shower if necessary. Wash with mild soap and water. Consult a physician if irritation develops.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires. For large fires, apply water from a distance as a mist or spray to cool containers; solid streams of water may be ineffective.

  • Specific Hazards: The substance is flammable. Vapors are heavier than air and can accumulate in low areas, forming explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Accidental Release Measures & Workflow

In the event of a spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The workflow below outlines the necessary steps.

G spill Spill Occurs assess Assess Situation (Size, Ventilation, Ignition Sources) spill->assess evacuate Evacuate Non-Essential Personnel assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ignition Remove All Ignition Sources (Flames, Sparks, Hot Surfaces) ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill (Use inert absorbent material like sand or earth) ventilate->contain collect Collect Absorbed Material (Use non-sparking tools) contain->collect dispose Place in a suitable, sealed container for disposal collect->dispose decon Decontaminate Area dispose->decon waste Dispose of Waste (Follow local regulations) decon->waste

Figure 1: Workflow for Handling a this compound Spill.

Spill Response Protocol:

  • Immediate Actions: Upon a spill, immediately alert personnel in the area and remove all sources of ignition.

  • Personal Protection: Don the appropriate personal protective equipment (PPE) as detailed in Section 4.2.

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could create sparks.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways. Create a barrier around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.

  • Disposal: Dispose of the waste material at an approved waste disposal plant, following all local, state, and federal regulations.

References

Propyl Hexanoate: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl hexanoate, a hexanoate ester recognized for its characteristic fruity aroma and applications as a flavoring agent and solvent.[1][2] Understanding its solubility in different solvent systems is critical for its application in pharmaceutical formulations, flavor and fragrance industries, and in organic synthesis.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various applications. This compound, a nonpolar compound, exhibits varied solubility depending on the polarity of the solvent.

SolventChemical FormulaTemperature (°C)SolubilityData Type
WaterH₂O25101.9 mg/LQuantitative
EthanolC₂H₅OHAmbientMiscible (inferred)Qualitative
MethanolCH₃OHAmbientMiscible (inferred)Qualitative
AcetoneC₃H₆OAmbientSoluble (inferred)Qualitative
HexaneC₆H₁₄AmbientSoluble (inferred)Qualitative

Note: The solubility of this compound in ethanol and methanol is inferred to be high or miscible based on consistent statements in the literature describing it as "soluble in alcohol". Similarly, its solubility in acetone and hexane is inferred from the general statement that it is "soluble in most organic solvents". For precise formulation work, experimental determination of solubility in these solvents is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for key experiments used to determine the solubility of compounds like this compound.

Static Equilibrium Method (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, thermostated vessel (e.g., a flask). The amount of solute should be sufficient to ensure that a solid phase remains in equilibrium with the solution.

  • Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is visually inspected to confirm the presence of undissolved solute.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the mixture is allowed to stand undisturbed for a sufficient time to allow for the complete separation of the solid and liquid phases. Filtration or centrifugation is then used to separate the saturated solution from the excess solid.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

Experimental Workflow for the Static Equilibrium (Shake-Flask) Method

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis & Calculation A Add excess this compound to solvent in a sealed flask B Agitate at constant temperature (24-72h) A->B C Visually confirm presence of excess solid B->C D Stop agitation and allow solid to settle C->D E Filter or centrifuge to obtain clear saturated solution D->E F Determine concentration of This compound (e.g., GC, HPLC) E->F G Calculate solubility F->G

Caption: Workflow for determining solubility using the static equilibrium method.

Gravimetric Method

The gravimetric method is a straightforward and direct approach for determining solubility, particularly for non-volatile solutes.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent and allowing it to equilibrate at a constant temperature, as described in the static equilibrium method.

  • Sampling: A precisely known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is completely evaporated from the sample. This can be achieved by heating at a controlled temperature (below the boiling point of the solute) in an oven or by using a rotary evaporator. Care must be taken to avoid any loss of the solute due to splattering.

  • Drying and Weighing: The container with the non-volatile solute residue is dried to a constant weight in a desiccator to remove any residual moisture. The final weight of the container with the dried solute is then accurately measured.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the solute by the initial volume or mass of the solvent used.

Experimental Workflow for the Gravimetric Method

G cluster_0 Preparation & Sampling cluster_1 Solvent Removal & Weighing cluster_2 Calculation A Prepare saturated solution (as in static equilibrium method) B Transfer a known volume/mass of clear supernatant to a pre-weighed container A->B C Evaporate the solvent completely B->C D Dry the residue to a constant weight C->D E Weigh the container with the dried solute D->E F Calculate the mass of the dissolved this compound E->F G Determine solubility F->G

Caption: Workflow for determining solubility using the gravimetric method.

Logical Relationships in Solubility Determination

The selection of an appropriate solvent and the experimental conditions are logically interconnected and crucial for obtaining accurate solubility data.

G A Solute Properties (this compound) D Choice of Solubility Method A->D influences B Solvent Properties (e.g., Polarity, H-bonding) B->D influences C Experimental Conditions (Temperature, Pressure) C->D influences E Accurate Solubility Data D->E leads to

Caption: Key factors influencing the determination of solubility.

References

Spectroscopic Analysis of Propyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of propyl hexanoate, complete with experimental protocols and data interpretation pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C9H18O2), a common ester found in various natural products and used as a flavoring and fragrance agent. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a~0.90Triplet~7.03H
H-b~1.31Multiplet4H
H-c~1.60Quintet~7.52H
H-d~2.25Triplet~7.52H
H-e~4.00Triplet~6.72H
H-f~1.64Sextet~7.02H
H-g~0.93Triplet~7.43H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts (δ) are reported in parts per million (ppm).

Carbon Assignment Chemical Shift (ppm)
C-1~14.0
C-2~22.4
C-3~31.4
C-4~24.8
C-5~34.4
C-6 (C=O)~173.8
C-1'~65.9
C-2'~22.0
C-3'~10.5
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2960-2870C-H stretch (alkane)Strong
~1740C=O stretch (ester)Strong, Sharp
~1465C-H bend (alkane)Medium
~1380C-H bend (alkane)Medium
~1170C-O stretch (ester)Strong
Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron ionization (EI), shows the molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Fragment Ion
158Low[M]⁺ (Molecular Ion)
117High[M - C3H5O]⁺ or [CH3(CH2)4CO]⁺
99High[M - OC3H7]⁺
71High[C4H7O]⁺
43Base Peak[C3H7]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, approximately 0.6-0.7 mL) in a 5 mm NMR tube.[1][2] A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a chemical shift reference at 0 ppm. The NMR tube is then placed in the spectrometer. The ¹H NMR spectrum is acquired at a specific frequency (e.g., 300 or 500 MHz) using a standard pulse sequence.[3] Data processing involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction to obtain the final spectrum.

2.1.2. ¹³C NMR Spectroscopy

For ¹³C NMR, a more concentrated sample (typically 50-100 mg) is prepared in a similar manner to the ¹H NMR sample.[1][2] The spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is often recorded using the neat liquid (without a solvent). A drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The GC separates the components of the sample, and the this compound is then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Interpretation

The following diagrams, generated using the DOT language, illustrate key logical relationships and pathways in the spectroscopic analysis of this compound.

Mass_Fragmentation_Propyl_Hexanoate M This compound [C9H18O2]⁺˙ m/z = 158 F117 [M - C3H5O]⁺ m/z = 117 M->F117 - C3H5O˙ F99 [M - OC3H7]⁺ m/z = 99 M->F99 - ˙OC3H7 F43 [C3H7]⁺ m/z = 43 M->F43 - C6H11O2˙ F71 [C4H7O]⁺ m/z = 71 F99->F71 - C2H4

Caption: Mass Spectral Fragmentation Pathway of this compound.

Spectral_Analysis_Workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy IR_Data Acquire IR Spectrum IR_Analysis Identify Key Peaks: ~1740 cm⁻¹ (C=O Ester) ~1170 cm⁻¹ (C-O Stretch) ~2960 cm⁻¹ (C-H Stretch) IR_Data->IR_Analysis Structure_Confirmation Structure Confirmation of this compound IR_Analysis->Structure_Confirmation MS_Data Acquire Mass Spectrum MS_Analysis Identify Molecular Ion (m/z 158) Analyze Fragmentation Pattern (m/z 117, 99, 71, 43) MS_Data->MS_Analysis MS_Analysis->Structure_Confirmation H_NMR_Data Acquire ¹H NMR Spectrum NMR_Analysis Assign ¹H and ¹³C Signals Determine Connectivity Confirm Structure H_NMR_Data->NMR_Analysis C_NMR_Data Acquire ¹³C NMR Spectrum C_NMR_Data->NMR_Analysis NMR_Analysis->Structure_Confirmation

Caption: General Workflow for Spectroscopic Analysis of this compound.

References

Thermophysical Properties of Propyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate (C₉H₁₈O₂), also known as propyl caproate, is a hexanoate ester formed from the condensation of hexanoic acid and propan-1-ol.[1] It is recognized by its characteristic fruity aroma, often described as being similar to blackberries or pineapple.[1] Beyond its significant use as a flavoring and fragrance agent, this compound serves as a solvent for polar organic compounds, making an understanding of its physical and thermal properties essential for its application in chemical synthesis, product formulation, and various industrial processes.[1]

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. These values are critical for a wide range of calculations and process modeling.

PropertyValueUnitReference(s)
Molecular Formula C₉H₁₈O₂-[2]
Molar Mass 158.24g·mol⁻¹[2]
Appearance Clear, colorless liquid-
Normal Boiling Point 186 - 187°C
Melting Point -68 to -69°C
Density (at 25°C) 0.867g·mL⁻¹
Refractive Index (at 20°C) 1.412-
Solubility in Water 101.9 (estimated)mg·L⁻¹ @ 25°C
Flash Point 51.67°C

Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For liquids, density is highly dependent on temperature, typically decreasing as temperature increases.

Quantitative Data for this compound

Specific experimental data detailing the temperature dependence of this compound's density is limited. The standard density is reported at 25°C.

Temperature (°C)Density (g·mL⁻¹)
250.867

Data sourced from ChemBK.

Comparative Data: Temperature Dependence of Ethyl Hexanoate Density

To illustrate the typical behavior of alkyl hexanoates, the following table presents critically evaluated data for the density of liquid ethyl hexanoate at various temperatures.

Temperature (K)Density (g·cm⁻³)
288.150.8753
293.150.8708
298.150.8663
303.150.8617
313.150.8526
323.150.8434
333.150.8341
343.150.8247
353.150.8152

Data sourced from NIST/TRC Web Thermo Tables for Ethyl Hexanoate.

Experimental Protocol: Density Measurement by Pycnometry

Pycnometry is a highly precise method for determining the density of a liquid by measuring the mass of a precisely known volume. The instrument, a pycnometer, is a glass flask with a specific, calibrated volume, often fitted with a stopper containing a fine capillary tube.

Methodology:

  • Preparation: The pycnometer and its stopper are thoroughly cleaned and dried.

  • Tare Mass: The mass of the empty, dry pycnometer (m₀) is measured using a high-precision analytical balance.

  • Reference Fluid Mass: The pycnometer is filled with a reference liquid of a well-known density (e.g., deionized water), ensuring the liquid fills the capillary of the stopper. Any excess liquid is carefully wiped from the exterior. The total mass (m₁) is recorded.

  • Sample Fluid Mass: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). The total mass (m₂) is recorded at a controlled temperature.

  • Calculation:

    • The mass of the reference liquid is calculated: m_ref = m₁ - m₀.

    • The volume of the pycnometer is determined using the known density of the reference liquid (ρ_ref) at the measurement temperature: V = m_ref / ρ_ref.

    • The mass of the sample liquid is calculated: m_sample = m₂ - m₀.

    • The density of the sample liquid (ρ_sample) is then calculated: ρ_sample = m_sample / V.

G cluster_prep Preparation cluster_cal Calibration (Reference Fluid) cluster_meas Measurement (Sample Fluid) p1 Clean & Dry Pycnometer p2 Measure Tare Mass (m₀) of Empty Pycnometer p1->p2 c1 Fill Pycnometer with Deionized Water p2->c1 Use same pycnometer c2 Equilibrate to Temp (T) c1->c2 c3 Measure Mass (m₁) of Pycnometer + Water c2->c3 c4 Calculate Pycnometer Volume (V) c3->c4 m1 Fill Pycnometer with This compound c4->m1 Use calculated V m2 Equilibrate to Temp (T) m1->m2 m3 Measure Mass (m₂) of Pycnometer + Sample m2->m3 m4 Calculate Sample Density (ρ) m3->m4 G start Start load Load Sample into Viscometer Reservoir start->load equilibrate Place in Constant Temp Bath and Equilibrate load->equilibrate draw Draw Sample Up Capillary Past Upper Mark equilibrate->draw flow Allow Sample to Flow Down Under Gravity draw->flow measure Start Timer at Upper Mark Stop Timer at Lower Mark (Record Efflux Time, t) flow->measure calc Calculate Kinematic Viscosity ν = C * t measure->calc end_node End calc->end_node G start Start setup Mount Syringe with Sample Position Camera & Light Source start->setup form_drop Dispense Liquid to Form a Stable Pendant Drop setup->form_drop capture Acquire High-Resolution Digital Image of Drop Profile form_drop->capture analyze Software Analyzes Drop Shape (Edge Detection) capture->analyze fit Fit Drop Profile to Young-Laplace Equation analyze->fit calc Calculate Surface Tension (Requires Liquid Density) fit->calc end_node End calc->end_node

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of propyl hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propyl Hexanoate

Introduction

This compound (C9H18O2), also known as propyl caproate, is a fatty acid ester recognized for its characteristic fruity aroma, often likened to pineapple and blackberry.[1] This volatile compound is utilized extensively as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and personal care products.[2][3][4] Its role as a solvent for polar organic compounds is also noteworthy.[1] Given its widespread application, a robust and reliable analytical method is essential for its identification, quantification, and quality control in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This document provides a comprehensive protocol for the GC-MS analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

This section details the methodology for the analysis of this compound using GC-MS, from sample preparation to data acquisition.

Sample Preparation

The appropriate sample preparation technique depends on the complexity of the sample matrix. For pure standards or simple mixtures, a direct injection following dilution is sufficient. For more complex matrices such as food products or biological samples, an extraction step is necessary to isolate the analyte and remove interfering compounds.

a) Standard Solution Preparation

  • Accurately weigh a known amount of pure this compound standard.

  • Dissolve the standard in a volatile organic solvent such as hexane or dichloromethane to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of varying concentrations.

b) Complex Matrix Sample Preparation (e.g., Liquid-Liquid Extraction - LLE)

  • For liquid samples, place a known volume (e.g., 10 mL) into a separatory funnel.

  • Add a suitable water-immiscible organic solvent (e.g., 5 mL of hexane or dichloromethane).

  • Shake the funnel vigorously for 1-2 minutes, ensuring to vent pressure periodically.

  • Allow the layers to separate. The organic layer containing the this compound will be distinct from the aqueous layer.

  • Collect the organic layer. If necessary, dry it by passing it through a small amount of anhydrous sodium sulfate.

  • The collected extract is now ready for GC-MS analysis. It may be concentrated or diluted as needed.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and analytical goals.

a) Gas Chromatography (GC) Conditions

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for ester analysis.
Carrier Gas Helium, with a constant flow rate of 1.0-1.5 mL/min.
Injector Splitless injection is common for trace analysis, while a split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.
Injector Temperature 250°C
Oven Program Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. This program should be optimized to ensure good separation.
Injection Volume 1 µL

b) Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Mass Analyzer Quadrupole
Scan Mode Full Scan Mode (for qualitative analysis) or Selected Ion Monitoring (SIM) Mode (for quantitative analysis).
Scan Range m/z 40-200

Data Presentation

This compound can be identified by its retention time and its characteristic mass spectrum. The quantitative analysis is typically performed by integrating the peak area of a specific ion and comparing it to a calibration curve generated from the standards.

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS Number 626-77-7
Typical Retention Time Dependent on the specific GC column and oven program, but will be consistent under identical conditions.
Key Mass Fragments (m/z) 43 (base peak), 99, 117, 41, 61

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample Dilute Dilute or Extract Sample->Dilute Standard Prepare Standard Standard->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS System Components

This diagram shows the logical relationship between the core components of a Gas Chromatography-Mass Spectrometry system.

GCMS_System Injector Injector Volatilizes Sample GC_Column GC Column Separates Compounds Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (EI) Fragments Molecules GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Separates Ions by m/z Ion_Source->Mass_Analyzer Detector Detector Detects Ions Mass_Analyzer->Detector Data_System Data System Acquires & Processes Data Detector->Data_System

Caption: Logical diagram of GC-MS system components.

References

Quantification of Propyl Hexanoate in Food Samples: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propyl hexanoate is a volatile ester recognized for its characteristic fruity and floral aroma, often described as reminiscent of pineapple, pear, and blackberry.[1][2] This compound is a significant contributor to the flavor and aroma profiles of a wide variety of food products, including fruits, alcoholic beverages, and dairy products.[3] The concentration of this compound can be influenced by factors such as the specific cultivar of a fruit, fermentation conditions in beverages, and the aging process in cheese. Accurate quantification of this ester is crucial for quality control, product development, and authenticity assessment in the food and beverage industry.

This application note provides detailed protocols for the quantification of this compound in various food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). HS-SPME is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from complex food matrices.[4]

General Experimental Workflow

The overall workflow for the quantification of this compound in food samples involves sample preparation, HS-SPME extraction, and subsequent analysis by GC-MS.

Quantification of this compound Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Fruit, Beverage, Dairy) Homogenization Homogenization / Juicing Sample->Homogenization Aliquoting Aliquoting & Internal Standard Spiking Homogenization->Aliquoting Incubation Incubation & Equilibration Aliquoting->Incubation Extraction Headspace Extraction (SPME Fiber Exposure) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Reporting (ng/g or µg/L) Quantification->Result

Caption: Experimental workflow for this compound quantification.

Quantification of this compound in Apples

Esters are major contributors to the characteristic aroma of apples, with their composition and concentration varying significantly between cultivars.

Experimental Protocol: Apple Peel Analysis

This protocol is adapted from a study by Yang et al. (2021) which quantified volatile compounds in the peels of 40 apple cultivars.

3.1.1. Sample Preparation

  • Obtain fresh, ripe apples.

  • Carefully peel the apples, and immediately weigh 5.0 g of the peel into a 20 mL headspace vial.

  • Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds into the headspace.

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-octanone or a deuterated analog of this compound) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

3.1.2. HS-SPME Parameters

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm (Supelco, Bellefonte, PA, USA).

  • Equilibration Temperature: 50°C.

  • Equilibration Time: 10 minutes with agitation.

  • Extraction Temperature: 50°C.

  • Extraction Time: 30 minutes.

3.1.3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 3°C/min.

    • Ramp to 230°C at a rate of 5°C/min, and hold for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

  • Data Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z 71, 89, 117).

3.1.4. Quantification A calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., ethanol) at various concentrations. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the apple peel samples is then calculated from the regression equation of the calibration curve.

Quantitative Data: this compound in Apple Peels

The following table summarizes the concentration range of this compound found in the peels of 40 different apple cultivars.

Food SampleAnalytical MethodConcentration Range (µg/kg)Reference
Apple Peels (40 cultivars)HS-SPME-GC-MS0 - 81.98Yang et al., 2021

Quantification of this compound in Alcoholic Beverages

This compound contributes to the fruity and floral notes in fermented beverages like wine and beer. Its formation is influenced by yeast strain, fermentation temperature, and the composition of the wort or must.

Experimental Protocol: Wine and Beer Analysis

This protocol provides a general framework for the analysis of this compound in wine and beer, based on established methods for volatile ester analysis in these matrices.

4.1.1. Sample Preparation

  • Degas carbonated beverages (e.g., beer, sparkling wine) by sonication or vigorous stirring.

  • Pipette 5.0 mL of the degassed beverage into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial.

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vial.

4.1.2. HS-SPME Parameters

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm.

  • Equilibration Temperature: 40°C.

  • Equilibration Time: 15 minutes with agitation.

  • Extraction Temperature: 40°C.

  • Extraction Time: 30 minutes.

4.1.3. GC-MS Parameters The GC-MS parameters can be the same as those described in section 3.1.3.

4.1.4. Quantification For accurate quantification in alcoholic matrices, it is recommended to prepare the calibration standards in a model wine or beer solution (e.g., 12% ethanol in water with tartaric acid for wine) to compensate for matrix effects.

Quantitative Data: this compound in Alcoholic Beverages

While this compound is a known component of wine and beer aroma, specific quantitative data is often limited in published literature. The table below provides an example of propyl octanoate, a structurally similar ester, detected in white wine.

Food SampleAnalytical CompoundAnalytical MethodConcentration (µg/L)Reference
Pecorino White WinePropyl octanoateHS-SPME-GC-MSDetectedD'Ignazio et al., 2023

Researchers can expect to find this compound in the low µg/L to mg/L range in many fermented beverages.

Quantification of this compound in Dairy Products

In dairy products, especially cheese, esters like this compound are formed during ripening through the enzymatic esterification of free fatty acids and alcohols. These esters play a crucial role in the development of the characteristic flavor profile of different cheese varieties.

Experimental Protocol: Cheese Analysis

This protocol is a general guide for the analysis of volatile esters in cheese.

5.1.1. Sample Preparation

  • Grate or finely chop the cheese sample.

  • Weigh 2.0 g of the prepared cheese into a 20 mL headspace vial.

  • Add 1.0 g of NaCl.

  • Spike with an internal standard.

  • Seal the vial.

5.1.2. HS-SPME Parameters

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm.

  • Equilibration Temperature: 60°C.

  • Equilibration Time: 20 minutes with agitation.

  • Extraction Temperature: 60°C.

  • Extraction Time: 40 minutes.

5.1.3. GC-MS Parameters The GC-MS parameters can be the same as those described in section 3.1.3.

5.1.4. Quantification Due to the complexity of the cheese matrix, a standard addition method or the use of a matrix-matched calibration is recommended for accurate quantification.

Quantitative Data: this compound in Dairy Products
Food SamplePrecursor CompoundAnalytical MethodConcentration Range (mg/100g)Reference
Ewe CheeseHexanoic AcidHS-SPME-GC-MS0.363 - 4.34Pinho et al., 2002

Signaling Pathways and Logical Relationships

The formation of this compound in food matrices is primarily a result of biochemical pathways involving the esterification of hexanoic acid with propanol.

Propyl_Hexanoate_Formation cluster_precursors Precursors cluster_reaction Esterification cluster_product Product Hexanoic_Acid Hexanoic Acid (from lipid metabolism) Esterase Esterase / Acyltransferase (Enzyme) Hexanoic_Acid->Esterase Propanol Propanol (from amino acid metabolism or fermentation) Propanol->Esterase Propyl_Hexanoate This compound Esterase->Propyl_Hexanoate Water Water Esterase->Water

Caption: Biosynthesis of this compound.

Conclusion

The HS-SPME-GC-MS method is a robust and sensitive technique for the quantification of this compound in a variety of food samples. The protocols outlined in this application note provide a solid foundation for researchers and quality control analysts. The provided quantitative data for apples, along with the methodologies for other food matrices, will aid in the characterization and understanding of the flavor profiles of these products. Further research is encouraged to expand the database of quantitative values for this compound in a wider range of foodstuffs.

References

Application Notes and Protocols: Propyl Hexanoate as a Flavor Ingredient in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate, also known as propyl caproate, is a flavoring substance valued for its characteristic fruity and sweet aroma, often described as reminiscent of pineapple and blackberry.[1][2] As a Generally Recognized as Safe (GRAS) ingredient affirmed by the Flavor and Extract Manufacturers Association (FEMA), its use in non-alcoholic beverages is well-established.[3][4] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in beverage formulations.

This compound is an ester formed from the condensation of propanol and hexanoic acid.[2] Its chemical and physical properties are summarized in Table 1. It is a colorless liquid that is practically insoluble in water but soluble in alcohol and oils, a characteristic that influences its incorporation into beverage systems.

Data Presentation

Chemical and Physical Properties
PropertyValueReference(s)
Synonyms Propyl caproate, n-Propyl hexanoate
FEMA Number 2949
CAS Number 626-77-7
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Odor/Flavor Profile Sweet, fruity, pineapple, blackberry, green
Boiling Point 187 °C (lit.)
Density 0.867 g/mL at 25 °C (lit.)
Solubility in Water Practically insoluble
Solubility Soluble in alcohol and oils
Regulatory and Usage Levels
Regulation/GuidelineStatus/LevelReference(s)
FEMA GRAS GRAS (Flavoring Agent)
JECFA No safety concern at current levels of intake when used as a flavouring agent.
Typical Usage Level (Non-alcoholic beverages) Up to 2.20 ppm
Sensory Thresholds (Comparative Data)

| Compound | Matrix | Detection Threshold (ppb) | Reference(s) | |---|---|---| | Butyl hexanoate | Water | 700 | | | Ethyl hexanoate | Apple Juice | Not specified, but studied | | | Amyl acetate | Water | Not specified, but studied | | | Ethyl acetate | Water | 245 | | | Butyl acetate | Water | 4.3 | |

Note: Sensory thresholds are highly dependent on the matrix (e.g., water, juice, carbonated beverage) and the sensory methodology employed. It is crucial to determine the specific threshold for this compound in the intended beverage base.

Experimental Protocols

Sensory Analysis

This protocol outlines the ascending forced-choice method for determining the detection threshold of this compound in a beverage.

Objective: To determine the lowest concentration of this compound that is detectably different from a blank sample.

Materials:

  • This compound (food grade)

  • Beverage base (e.g., carbonated water, unflavored juice)

  • Series of calibrated glassware (volumetric flasks, pipettes)

  • Sensory evaluation booths with controlled lighting and temperature

  • Odor-free sample cups with lids, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, distilled water)

Procedure:

  • Panelist Selection: Recruit a panel of at least 25-30 individuals who are regular consumers of the beverage type or trained sensory panelists.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound stock solution in the beverage base. The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

    • The range of concentrations should bracket the expected threshold. Based on typical usage levels, an initial range of 0.1 ppb to 10 ppm is recommended.

  • Test Administration (Triangle Test):

    • For each concentration level, present panelists with three samples: two are the blank beverage base, and one contains the this compound dilution. The order of presentation should be randomized for each panelist.

    • Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.

    • Panelists must choose one sample, even if they are guessing.

    • Provide palate cleansers and enforce a waiting period between sample sets to minimize sensory fatigue.

  • Data Analysis:

    • For each concentration, tabulate the number of correct identifications.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance (which is 33.3% for a triangle test). Statistical analysis (e.g., using binomial distribution tables) should be used to determine the significance of the results.

Objective: To characterize the sensory profile of a beverage containing this compound.

Materials:

  • Beverage samples with and without a known concentration of this compound.

  • A panel of 8-12 trained descriptive analysis panelists.

  • Sensory evaluation software or ballots.

  • Reference standards for relevant aroma and flavor attributes (e.g., pineapple, blackberry, sweet, green).

Procedure:

  • Lexicon Development: In initial sessions, have the trained panel identify and define the key sensory attributes of the beverage with and without this compound. The lexicon should include terms for aroma, flavor, and mouthfeel.

  • Panelist Training: Train the panelists on the developed lexicon using the reference standards to ensure they can consistently identify and rate the intensity of each attribute.

  • Sample Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists individually rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis:

    • Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the samples.

    • The results can be visualized using spider plots to compare the sensory profiles.

Chemical Analysis

This protocol describes a method for the quantification of this compound in a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with liquid-liquid extraction (LLE).

Objective: To accurately determine the concentration of this compound in a beverage sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

  • This compound standard (high purity)

  • Internal standard (e.g., ethyl heptanoate or other suitable ester not present in the sample)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnels

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in DCM.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the beverage samples.

    • Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Measure a known volume (e.g., 50 mL) of the beverage into a separatory funnel.

    • Spike the sample with the internal standard at the same concentration as the calibration standards.

    • Add a known volume of DCM (e.g., 25 mL) to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (DCM) layer.

    • Repeat the extraction twice more with fresh DCM.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250 °C

      • Oven program: 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230 °C

      • Electron ionization (EI) at 70 eV.

      • Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 43, 60, 71, 89, 117) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the beverage sample using the calibration curve.

Stability Testing

Objective: To evaluate the stability of this compound in a beverage under different storage conditions (pH, temperature, and light).

Procedure:

  • Sample Preparation:

    • Prepare a batch of the beverage base and spike it with a known concentration of this compound (e.g., 5 ppm).

    • Adjust the pH of different aliquots of the spiked beverage to desired levels (e.g., pH 3.0, 5.0, 7.0) using food-grade acids or bases.

    • Dispense the aliquots into appropriate containers (e.g., clear and amber glass vials).

  • Storage Conditions:

    • Temperature: Store sets of samples at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated at 40°C).

    • Light: For each temperature, store one set of samples in clear vials exposed to light and another set in amber vials to protect from light.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

    • Analyze the concentration of this compound in each sample using the GC-MS method described in section 3.2.1.

    • Conduct sensory analysis (e.g., triangle test against a freshly prepared sample) to determine if any changes in flavor are perceptible.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constants and half-life of this compound under each condition.

    • Correlate the chemical degradation with the results of the sensory analysis.

Signaling Pathways and Experimental Workflows

Perception of Fruity Esters

The perception of fruity esters like this compound is primarily mediated by olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal cavity. While specific receptors for this compound have not been definitively identified, the general mechanism involves the binding of the ester to a combination of ORs. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the generation of a nerve impulse. This signal is then transmitted to the olfactory bulb in the brain, where the pattern of activated neurons is interpreted as a specific scent. The functional group and carbon chain length of the ester are key determinants of which ORs are activated.

Diagrams

Sensory_Analysis_Workflow Sensory Analysis Workflow for this compound cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Panelist Recruitment & Training D Triangle Test (Detection Threshold) A->D E Descriptive Analysis (Flavor Profile) A->E B Stock Solution Preparation (this compound) C Serial Dilution in Beverage Matrix B->C C->D C->E F Statistical Analysis (e.g., Binomial, ANOVA) D->F E->F G Threshold Determination F->G H Generation of Sensory Profile (Spider Plot) F->H Chemical_Analysis_Workflow Chemical Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification A Beverage Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction (LLE) with Dichloromethane B->C D Drying and Concentration C->D E GC-MS Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G I Concentration Calculation G->I H Calibration Curve Generation H->I Stability_Factors Factors Affecting this compound Stability A This compound Stability in Beverage E Hydrolysis (Acid or Base Catalyzed) A->E F Degradation Rate A->F G Photodegradation A->G B pH B->E C Temperature C->F D Light Exposure D->G E->F

References

Application of Propyl Hexanoate in Fragrance Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate is a fatty acid ester recognized for its characteristic fruity and floral aroma, often described as reminiscent of pineapple, pear, and blackberry.[1][2] As a versatile fragrance ingredient, it is utilized across a spectrum of scented products, from fine fragrances to personal care and home care items.[3][4] Its primary function in fragrance formulations is to impart a fresh, sweet, and juicy top note, contributing to the initial impression of a scent. This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in fragrance formulations.

Physicochemical Properties and Olfactory Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into fragrance formulations. These properties influence its volatility, stability, and interaction with other fragrance components and the product base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O₂[5]
Molecular Weight 158.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 188.1 °C at 760 mmHg
Melting Point -69 °C
Flash Point 51.7 °C
Density 0.876 g/cm³
Refractive Index n20/D 1.412
Solubility Insoluble in water; soluble in alcohol
LogP 2.51990

Olfactory Profile:

This compound is characterized by a sweet, fruity, and juicy aroma with nuances of pineapple, green, and tropical notes. Its scent can also be described as having hints of blackberry, cheese, or wine. As a top note ingredient, it is one of the first scents perceived upon application of a fragrance.

Table 2: Olfactory Characteristics of this compound

CharacteristicDescriptionSource
Odor Type Fruity
Odor Description Sweet, fruity, juicy, pineapple, green, tropical
Flavor Profile Sweet, fruity, green

Applications in Fragrance Formulations

This compound's primary application is as a top note in a variety of fragrance compositions. Its fruity and fresh character makes it suitable for a wide range of product categories.

Table 3: Recommended Concentration of this compound in Fragrance Formulations

Fragrance TypeTypical Concentration (% of concentrate)RationaleSource
Fine Fragrance 0.1 - 2%Below 0.1%, it provides a general juicy freshness. Between 0.5% and 2%, the distinct pineapple character emerges. Higher concentrations can become sharp.
Functional Products (e.g., Shampoos, Detergents) Up to 5%The base of these products can suppress the volatility of top notes, allowing for a higher concentration to achieve the desired scent profile.

Experimental Protocols

The following protocols provide standardized methodologies for the evaluation of this compound in fragrance formulations.

Headspace Analysis for Volatility Profiling

Headspace analysis is employed to identify the volatile organic compounds (VOCs) that constitute the "headspace," or the air surrounding a sample. This technique is crucial for understanding the initial impression of a fragrance containing this compound.

Protocol: Dynamic Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • For a liquid fragrance, apply a standardized amount (e.g., 10 µL) onto a neutral smelling strip or filter paper.

    • For a solid or powdered product, accurately weigh a specified amount (e.g., 1 g) into a headspace vial.

  • Headspace Sampling:

    • Place the prepared sample into a temperature-controlled headspace vial (e.g., at 32°C to simulate skin temperature).

    • Purge the vial with an inert gas (e.g., helium) at a controlled flow rate (e.g., 40 mL/min) for a defined period (e.g., 15 minutes) to trap the volatile compounds onto a sorbent trap (e.g., Tenax®).

  • Thermal Desorption and GC-MS Analysis:

    • Heat the sorbent trap to desorb the trapped volatiles into the gas chromatograph.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

  • Data Analysis:

    • Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of this compound and other volatiles by integrating the peak areas.

G Workflow for Headspace Analysis cluster_prep Sample Preparation cluster_sampling Headspace Sampling cluster_analysis Analysis cluster_data Data Processing prep Prepare Sample (Liquid or Solid) sample Place in Headspace Vial prep->sample purge Purge with Inert Gas sample->purge trap Trap Volatiles purge->trap desorb Thermal Desorption trap->desorb gcms GC-MS Analysis desorb->gcms identify Compound Identification gcms->identify quantify Quantification identify->quantify

Caption: Headspace analysis workflow.

Gas Chromatography-Olfactometry (GC-O) for Odor Characterization

GC-O combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a complex mixture.

Protocol:

  • Sample Preparation: Prepare the fragrance sample as described for headspace analysis or by solvent extraction.

  • GC-O System:

    • A gas chromatograph is equipped with a column effluent splitter that directs the flow to both a mass spectrometer (MS) and a heated sniffing port.

  • GC-MS Conditions: Use similar GC-MS conditions as in the headspace analysis protocol.

  • Olfactometry:

    • A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port.

    • The panelist records the retention time, odor descriptor, and intensity of each perceived scent.

  • Data Correlation:

    • Correlate the sensory data from the olfactometry with the mass spectral data from the MS to identify the chemical compounds responsible for specific odors.

    • This will confirm that the peak corresponding to this compound elutes at the expected retention time and is perceived with its characteristic fruity aroma.

G Gas Chromatography-Olfactometry (GC-O) Workflow cluster_injection Sample Injection cluster_separation Separation & Detection cluster_analysis Data Analysis inject Inject Sample into GC gc_column GC Column Separation inject->gc_column splitter Effluent Splitter gc_column->splitter ms_detector Mass Spectrometer (MS) splitter->ms_detector sniff_port Sniffing Port splitter->sniff_port ms_data MS Data Acquisition ms_detector->ms_data sensory_data Sensory Data Recording sniff_port->sensory_data correlation Data Correlation ms_data->correlation sensory_data->correlation

Caption: GC-O experimental workflow.

Sensory Panel Evaluation

Sensory evaluation by a trained panel is essential to assess the performance of this compound in a finished fragrance.

Protocol:

  • Panelist Selection and Training:

    • Select panelists based on their olfactory acuity and ability to describe scents.

    • Train panelists on the specific fragrance language and evaluation scales to be used.

  • Sample Preparation and Presentation:

    • Prepare fragrance solutions with varying concentrations of this compound in a suitable base (e.g., ethanol).

    • Dip smelling strips into each solution for a standardized amount of time and allow the solvent to evaporate.

    • Present the smelling strips to the panelists in a randomized and blind manner.

  • Evaluation Procedure:

    • Panelists evaluate the top notes of the fragrances immediately after presentation.

    • They rate the intensity of the fruity/pineapple character, the overall pleasantness, and other relevant attributes on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis:

    • Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the perception of the fragrances with different concentrations of this compound.

Stability Testing

Stability testing is performed to ensure that the fragrance remains acceptable in terms of odor, color, and physical properties throughout its shelf life.

Protocol: Accelerated Stability Testing

  • Sample Preparation:

    • Prepare samples of the finished fragrance product containing this compound in its final packaging.

    • Include a control sample stored at room temperature (e.g., 25°C/60% RH).

  • Accelerated Storage Conditions:

    • Place samples in a stability chamber at elevated temperatures (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 3 months).

  • Evaluation:

    • At each time point, evaluate the samples for:

      • Odor: Sensory evaluation by a trained panel to detect any changes in the fragrance profile.

      • Color: Visual assessment or colorimetric measurement.

      • Physicochemical Properties: Measurement of pH, viscosity, and specific gravity.

      • Chemical Composition: GC-MS analysis to quantify the concentration of this compound and detect any degradation products.

  • Photostability Testing:

    • Expose samples to a controlled light source (e.g., UV-A and visible light) for a specified duration to assess the impact of light on the fragrance.

    • Evaluate for changes in odor and color as described above.

G Accelerated Stability Testing Workflow cluster_setup Setup cluster_storage Storage Conditions cluster_evaluation Evaluation at Time Points (e.g., 0, 1, 2, 3 months) prepare Prepare Samples (Test & Control) accelerated Accelerated Conditions (e.g., 40°C/75% RH) prepare->accelerated photostability Photostability Chamber (UV/Vis Light) prepare->photostability control Control Conditions (e.g., 25°C/60% RH) prepare->control sensory Sensory Evaluation accelerated->sensory photostability->sensory control->sensory physchem Physicochemical Analysis sensory->physchem gcms GC-MS Analysis physchem->gcms

Caption: Accelerated stability testing workflow.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors in the nasal cavity, initiating a complex signaling cascade that results in the perception of its characteristic fruity scent.

G Olfactory Signal Transduction Pathway cluster_receptor Olfactory Receptor Neuron cluster_bulb Olfactory Bulb cluster_cortex Brain odorant This compound receptor Odorant Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces ion_channel Ion Channel camp->ion_channel opens depolarization Depolarization ion_channel->depolarization causes glomerulus Glomerulus depolarization->glomerulus Action Potential to mitral_cell Mitral Cell glomerulus->mitral_cell synapses with olfactory_cortex Olfactory Cortex mitral_cell->olfactory_cortex transmits signal to perception Scent Perception olfactory_cortex->perception

Caption: Olfactory signal transduction pathway.

References

Application Notes & Protocols for the Synthesis of Propyl Hexanoate Using a Lipase Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate is a flavor ester characterized by its fruity aroma, reminiscent of pineapple and pear. It finds significant application in the food, beverage, and cosmetic industries.[1] The enzymatic synthesis of such flavor esters using lipases presents a green and highly selective alternative to traditional chemical methods.[2][3][4] Lipases, or triacylglycerol hydrolases (EC 3.1.1.3), are versatile biocatalysts that can function under mild reaction conditions, leading to high-purity products with minimal byproduct formation.[2] This document provides detailed protocols and application notes for the synthesis of this compound catalyzed by lipase, focusing on both free and immobilized enzymes.

Reaction Principle

The synthesis of this compound via lipase catalysis can be achieved through two primary routes: direct esterification of hexanoic acid with propanol or transesterification.

  • Esterification: This is a reversible reaction where a carboxylic acid (hexanoic acid) reacts with an alcohol (propanol) to form an ester (this compound) and water. The equilibrium of this reaction can be shifted towards the product side by removing water from the reaction medium.

  • Transesterification: This reaction involves the transfer of an acyl group from an ester to an alcohol. For instance, this compound can be synthesized by reacting a simple ester of hexanoic acid (e.g., ethyl hexanoate) with propanol.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (commonly Ser-His-Asp) in the lipase's active site is responsible for this process.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification Using Immobilized Lipase

This protocol is based on generalized procedures for the synthesis of flavor esters using immobilized lipase, which offers advantages such as ease of separation and reusability of the biocatalyst. Novozym 435, an immobilized lipase from Candida antarctica B, is a commonly used and highly effective catalyst for such reactions.

Materials:

  • Hexanoic acid

  • n-Propanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B)

  • Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular sieves (3Å or 4Å), for water removal

  • Orbital shaker or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flasks)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a 50 mL screw-capped flask, combine hexanoic acid and n-propanol. A typical molar ratio of alcohol to acid is 1:1 to 3:1 to shift the equilibrium towards the product. For a solvent-based reaction, add an appropriate volume of n-hexane (e.g., 10 mL). For a solvent-free system, the reactants themselves will serve as the medium.

  • Addition of Catalyst and Water Adsorbent: Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 10% to 50% by weight of the substrates. To remove the water produced during the reaction and drive the equilibrium towards ester formation, add molecular sieves (approximately 10% w/v).

  • Incubation: Seal the flask and place it in an orbital shaker or on a magnetic stirrer. Set the temperature to a range of 40-60°C and the agitation speed to 150-200 rpm.

  • Reaction Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours) to monitor the progress of the reaction.

  • Analysis: Analyze the samples using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. This will allow for the calculation of the percentage conversion.

  • Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering or decanting the immobilized lipase and molecular sieves from the mixture. The catalyst can be washed with fresh solvent and stored for reuse.

  • Purification: The this compound can be purified from the reaction mixture by distillation or column chromatography if required.

Protocol 2: Synthesis of this compound via Transesterification

This protocol outlines the synthesis of this compound using an ester of hexanoic acid and propanol.

Materials:

  • Ethyl hexanoate (or another simple alkyl hexanoate)

  • n-Propanol

  • Lipase (free or immobilized)

  • Organic solvent (optional)

  • Orbital shaker or magnetic stirrer with temperature control

  • Reaction vessel

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a reaction vessel, mix ethyl hexanoate and n-propanol. An excess of propanol is typically used to drive the reaction forward.

  • Enzyme Addition: Add the lipase to the reaction mixture.

  • Incubation: Incubate the mixture at a suitable temperature (e.g., 40-60°C) with agitation.

  • Monitoring and Analysis: Monitor the reaction progress by GC analysis of withdrawn aliquots.

  • Product Recovery: Separate the enzyme from the product mixture. The product can then be purified as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on the lipase-catalyzed synthesis of flavor esters. These values can serve as a reference for expected outcomes in the synthesis of this compound.

Table 1: Effect of Reaction Parameters on Ester Synthesis Conversion

ParameterRange StudiedOptimal ValueResulting Conversion (%)Reference
Temperature (°C)25 - 6552.686.6 (for hexyl acetate)
Substrate Molar Ratio (Alcohol:Acid)1:1 - 3:12.7:186.6 (for hexyl acetate)
Enzyme Amount (% w/w)10 - 5037.186.6 (for hexyl acetate)
Reaction Time (h)2 - 107.786.6 (for hexyl acetate)
Water Content (%)0 - 2012.586.6 (for hexyl acetate)

Table 2: Comparison of Different Lipases for Ester Synthesis

Lipase SourceImmobilized/FreeOptimal Temperature (°C)Conversion (%)Reference
Candida antarctica B (Novozym 435)Immobilized40-60>90
Rhizomucor miehei (Lipozyme IM)Immobilized50-60~87
Candida rugosaFree/Immobilized40-50Varies
Pseudomonas cepaciaFree40-50High yields

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the lipase-catalyzed synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_separation Product Recovery cluster_purification Purification hexanoic_acid Hexanoic Acid reaction_vessel Reaction Vessel (Solvent + Lipase + Molecular Sieves) hexanoic_acid->reaction_vessel propanol n-Propanol propanol->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Filtration (Removal of Lipase & Sieves) reaction_vessel->filtration gc_analysis GC Analysis sampling->gc_analysis gc_analysis->reaction_vessel Monitor Conversion product Crude this compound filtration->product purification Distillation / Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Workflow for lipase-catalyzed this compound synthesis.

Reaction Mechanism Pathway

This diagram illustrates the simplified Ping-Pong Bi-Bi mechanism often used to model lipase-catalyzed esterification.

reaction_mechanism cluster_substrates Substrates cluster_products Products E Lipase (E) EA E-Hexanoic Acid Complex E->EA + A PropylHexanoate This compound (Q) F Acyl-Enzyme Intermediate (F) EA->F - P FB F-Propanol Complex F->FB + B Water Water (P) FB->E - Q HexanoicAcid Hexanoic Acid (A) Propanol Propanol (B)

Caption: Simplified Ping-Pong Bi-Bi reaction mechanism for lipase catalysis.

References

Application Notes and Protocols for Headspace Analysis of Propyl Hexanoate in Alcoholic Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate is an ester recognized for its fruity aroma, often described as reminiscent of blackberry, pineapple, or wine.[1] It is a significant contributor to the flavor and aroma profile of various fermented beverages. The analysis of volatile compounds like this compound in alcoholic beverages is crucial for quality control, ensuring product consistency, and for the development of new products. Headspace gas chromatography (HS-GC) is an ideal technique for this analysis as it is a powerful tool for analyzing volatile compounds in complex matrices.[2] This method minimizes sample preparation and prevents non-volatile components from contaminating the GC system.[3] This document provides detailed protocols for the analysis of this compound in alcoholic beverages using both static and dynamic headspace sampling coupled with gas chromatography.

Principles of Headspace Analysis

Headspace analysis involves the sampling and analysis of the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed container.[4] For alcoholic beverages, the sample is placed in a sealed vial and heated, allowing volatile compounds like this compound to partition between the liquid and gas phases. A portion of this gas is then injected into a gas chromatograph for separation and detection.

There are two primary modes of headspace analysis:

  • Static Headspace: In this technique, the sample is allowed to reach equilibrium in a sealed vial at a specific temperature. A fixed volume of the headspace gas is then sampled and injected into the GC.[4] This method is simple, robust, and suitable for routine analysis.

  • Dynamic Headspace (Purge and Trap): This method involves passing an inert gas through the sample, which strips the volatile compounds from the liquid. These compounds are then collected on an adsorbent trap. The trap is subsequently heated to desorb the analytes into the GC system. Dynamic headspace is more sensitive than the static method and is ideal for trace-level analysis.

Quantitative Data Summary

While this compound is a known contributor to the aroma of alcoholic beverages, specific quantitative data across a wide range of commercial products is not extensively documented in publicly available literature. The concentration of esters is influenced by factors such as the raw materials, yeast strain, and fermentation conditions. The following table provides an illustrative range of concentrations for this compound and the closely related ethyl hexanoate found in various alcoholic beverages, based on available data and typical values for similar esters.

Beverage TypeAnalyteTypical Concentration Range (µg/L)Reference / Note
White WineEthyl Hexanoate58 - 660
Red WineEthyl HexanoatePresent, levels vary
BeerEthyl Hexanoate55 - 75
CiderEsters (general)7,000 - 56,600 (total esters)
Spirits (Cachaça)Ethyl HexanoateLimit of Detection: 29
Illustrative This compound 10 - 500 Illustrative range based on sensory thresholds and data for similar esters.

Experimental Protocols

The following are detailed protocols for the analysis of this compound in alcoholic beverages using headspace gas chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Protocol 1: Static Headspace GC-FID Analysis

This protocol is suitable for routine quality control and quantification of this compound at moderate concentrations.

4.1.1. Materials and Reagents

  • Sample: Alcoholic beverage (e.g., wine, beer, spirit)

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): e.g., Heptyl acetate or another suitable non-interfering ester.

  • Solvent: Ethanol (analytical grade) and deionized water for standard preparation.

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.

4.1.2. Instrumentation

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Static Headspace Autosampler.

  • Capillary Column: A mid-polarity column such as a DB-WAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

4.1.3. Sample and Standard Preparation

  • Sample Preparation:

    • Degas carbonated beverages like beer or sparkling wine by sonication or gentle stirring.

    • Pipette 5 mL of the beverage into a 20 mL headspace vial. For high-alcohol spirits, a 1:1 dilution with deionized water may be necessary.

    • Add a known amount of internal standard.

    • Immediately seal the vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of calibration standards by spiking a model beverage solution (e.g., 12% ethanol in water for wine, 5% for beer) with known concentrations of this compound and the internal standard.

4.1.4. Headspace and GC Conditions

ParameterSetting
Headspace Autosampler
Vial Equilibration Temperature60°C
Vial Equilibration Time20 minutes
Loop Temperature70°C
Transfer Line Temperature80°C
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature220°C
Carrier GasHelium or Hydrogen
Column Flow1.5 mL/min
Oven ProgramInitial: 40°C (hold 5 min), Ramp: 5°C/min to 180°C, then 10°C/min to 220°C (hold 5 min)
Detector Temperature (FID)250°C
Protocol 2: Dynamic Headspace GC-MS Analysis

This protocol is designed for trace-level detection and confirmation of this compound, providing higher sensitivity and mass spectral data for identification.

4.2.1. Materials and Reagents

  • As per Protocol 1.

  • Adsorbent Trap: A suitable trap for volatile esters (e.g., Tenax®).

4.2.2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Dynamic Headspace (Purge and Trap) Autosampler.

  • Capillary Column: As per Protocol 1.

4.2.3. Sample and Standard Preparation

  • Follow the same procedure as in Protocol 1.

4.2.4. Headspace and GC-MS Conditions

ParameterSetting
Dynamic Headspace Sampler
Sample Temperature50°C
Purge GasHelium
Purge Flow40 mL/min
Purge Time15 minutes
Trap Desorption Temperature250°C
Trap Desorption Time2 minutes
Gas Chromatograph
Inlet Temperature230°C
Carrier GasHelium
Column Flow1.2 mL/min
Oven ProgramInitial: 40°C (hold 5 min), Ramp: 5°C/min to 230°C (hold 5 min)
Mass Spectrometer
Transfer Line Temperature240°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 35-350

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS/FID Analysis cluster_data Data Analysis sample Alcoholic Beverage Sample prep_sample Degas (if needed) Aliquot to Vial Add Internal Standard Seal Vial sample->prep_sample standard This compound Standard prep_standard Prepare Calibration Curve in Model Beverage standard->prep_standard static_hs Static Headspace - Equilibrate at 60°C for 20 min - Inject 1 mL of Headspace prep_sample->static_hs dynamic_hs Dynamic Headspace - Purge with He at 50°C - Trap on Adsorbent - Thermal Desorption prep_sample->dynamic_hs gc_separation Gas Chromatograph - Capillary Column (e.g., DB-WAX) - Temperature Programming static_hs->gc_separation Static Injection dynamic_hs->gc_separation Desorbed Analytes detection Detection - FID (Quantification) - MS (Identification & Quantification) gc_separation->detection quantification Quantification - Peak Area Integration - Calibration Curve detection->quantification identification Identification (MS) - Mass Spectrum Library Match detection->identification

Caption: Workflow for Headspace GC Analysis of this compound.

Logical Relationship of Analysis Choices

logical_relationship cluster_goal Analytical Goal cluster_method Recommended Method cluster_advantages Key Advantages routine_qc Routine QC (Known Analyte, Higher Conc.) static_gc_fid Static Headspace GC-FID routine_qc->static_gc_fid Leads to trace_analysis Trace Analysis / R&D (Unknowns, Low Conc.) dynamic_gc_ms Dynamic Headspace GC-MS trace_analysis->dynamic_gc_ms Leads to static_adv - Simple & Robust - Faster Throughput - Lower Cost static_gc_fid->static_adv Offers dynamic_adv - Higher Sensitivity - Analyte Concentration - Structural Info (MS) dynamic_gc_ms->dynamic_adv Offers

Caption: Decision Tree for Headspace Analysis Method Selection.

References

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Propyl Hexanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl hexanoate is a fatty acid ester known for its characteristic fruity aroma, often described as reminiscent of blackberries or pineapple. Its analysis is crucial in various fields, including flavor and fragrance chemistry, food and beverage quality control, and environmental monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for the extraction and concentration of volatile and semi-volatile compounds like this compound from various matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using headspace SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

The principle of SPME involves the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber. After a defined extraction period, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection.

Recommended Materials and Instrumentation
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile esters.[3]

  • SPME Holder: Manual or autosampler-compatible holder.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

  • GC Column: A mid-polar to polar capillary column, such as a DB-WAX (60 m × 0.25 mm, 0.50 μm film thickness) or equivalent, is suitable for the separation of esters.

  • Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.

  • Standards: this compound standard for calibration and an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not present in the sample).

  • Reagents: Sodium chloride (analytical grade).

Experimental Protocols

SPME Fiber Conditioning

Proper conditioning of the SPME fiber is crucial for removing contaminants and ensuring reproducible results.

  • Initial Conditioning (New Fiber): Before its first use, condition the DVB/CAR/PDMS fiber by inserting it into the GC inlet at 270°C for 30-60 minutes. The carrier gas flow will vent any contaminants.

  • Daily Conditioning: Before each batch of analyses, it is recommended to condition the fiber for 5-10 minutes at 250°C to ensure it is clean.

Sample Preparation

The following protocol is a general guideline and may require optimization depending on the specific sample matrix.

  • Liquid Samples (e.g., wine, juice):

    • Pipette 5 mL of the liquid sample into a 10 mL or 20 mL headspace vial.

    • To enhance the release of volatile compounds, add a salt, such as sodium chloride, to the sample to achieve a concentration of approximately 20-30% (w/v). This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their transfer to the headspace.

    • If an internal standard is used, spike the sample with the appropriate concentration at this stage.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Solid Samples:

    • Weigh a representative amount of the homogenized solid sample (e.g., 1-2 grams) into a 20 mL headspace vial.

    • Add a small volume of deionized water or a suitable buffer to moisten the sample and facilitate the release of volatiles.

    • Add sodium chloride to saturate the aqueous phase.

    • Spike with an internal standard if required.

    • Seal the vial tightly.

Headspace SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to the optimized extraction temperature (e.g., 40-60°C). Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) with constant agitation (e.g., 250 rpm) to facilitate the partitioning of this compound into the headspace.

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation. The optimal extraction time should be determined experimentally to ensure equilibrium or consistent pre-equilibrium conditions are reached.

  • Desorption: Following extraction, immediately retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

GC-MS/FID Analysis

The following are typical GC conditions that can be adapted for the analysis of this compound.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless for 2-4 minutes to ensure complete transfer of analytes to the column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase at 5-10°C/min to 220-240°C.

    • Final hold: 5-10 minutes at the final temperature.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • FID Detector (if used):

    • Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Quantitative Data and Method Validation

For accurate quantification, a calibration curve should be prepared using standard solutions of this compound in a matrix that closely matches the samples. The following table presents representative quantitative data for the analysis of esters using SPME-GC, which can be used as a guideline for the validation of a method for this compound.

ParameterTypical Value/RangeDescription
**Linearity (R²) **> 0.99The method should demonstrate a linear response across a defined concentration range.
Limit of Detection (LOD) 0.01 - 1.0 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.03 - 3.0 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 15%The relative standard deviation for replicate measurements, indicating the method's repeatability.
Recovery (%) 85 - 115%The percentage of the known amount of analyte recovered from a spiked sample, indicating the method's accuracy.

Note: The values in this table are illustrative for volatile esters and should be experimentally determined for the specific application of this compound analysis.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC Analysis Sample Sample Matrix (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) & Internal Standard Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (e.g., 40-60°C, 15-30 min) Seal->Incubate Equilibration Extract Expose SPME Fiber to Headspace (e.g., 30-60 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Injector (e.g., 250°C) Retract->Desorb Injection Separate GC Separation (Capillary Column) Desorb->Separate Detect Detection (MS or FID) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Experimental workflow for the analysis of this compound using headspace SPME-GC.

SPME_Principle cluster_vial Sealed Vial Headspace Headspace (this compound Vapor) SPME_Fiber SPME Fiber Coating (DVB/CAR/PDMS) Headspace->SPME_Fiber Adsorption/ Absorption SampleMatrix Sample Matrix (Liquid or Solid with this compound) SampleMatrix->Headspace Partitioning (Volatilization)

Caption: Principle of headspace solid-phase microextraction (SPME).

References

Propyl Hexanoate: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propyl hexanoate, a bio-based ester, is emerging as a promising green solvent for a variety of organic reactions. With its low toxicity, favorable evaporation rate, and ability to dissolve a range of polar organic compounds, it presents a safer and more sustainable alternative to traditional volatile organic solvents.[1] This document provides a comprehensive overview of the properties of this compound and explores its applications in organic synthesis, including detailed protocols for its use in enzymatic reactions.

Introduction to this compound as a Green Solvent

This compound (also known as propyl caproate) is an ester formed from the condensation of propanol and hexanoic acid.[2] Traditionally used in the flavor and fragrance industry, its advantageous physicochemical properties have led to its exploration as a solvent in chemical manufacturing.[1] Classified as a green solvent, it aligns with the principles of sustainable chemistry by offering a reduced environmental and health impact compared to conventional solvents. Its use is particularly noted in formulations for coatings, adhesives, and as a plasticizer.[1]

Key Advantages:

  • Low Toxicity: Safer handling and reduced risk to researchers and the environment.[1]

  • Favorable Evaporation Rate: Allows for efficient removal post-reaction without excessive energy consumption.

  • Bio-based Potential: Can be derived from renewable resources.

  • Solvency for Polar Compounds: Effective in dissolving a range of polar organic molecules.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in reaction design and optimization.

PropertyValueReference
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Clear, colorless liquid
Boiling Point 186 - 187 °C
Melting Point -68 °C
Density ~0.87 g/mL
Solubility in Water Insoluble
Solubility in Organics Soluble in alcohol and oils

Applications in Organic Synthesis

While the use of this compound as a primary solvent in a wide range of named organic reactions is still an area of active research, its application in enzymatic processes, particularly those involving lipases, is more established. Lipases are versatile enzymes that can catalyze esterification, transesterification, and other acyl-transfer reactions in non-aqueous media.

Lipase-Catalyzed Esterification

This compound can be employed as a co-solvent in lipase-catalyzed reactions, or the reaction can be performed in a solvent-free system where one of the liquid substrates or the product itself acts as the reaction medium. This approach is common in the synthesis of specialty esters and in the production of biodiesel.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Carboxylic Acid Carboxylic Acid Lipase Lipase Carboxylic Acid->Lipase Alcohol Alcohol Alcohol->Lipase Ester Ester Water Water Lipase->Ester Lipase->Water

Caption: Lipase-catalyzed esterification reaction.

Hypothetical Protocol: Lipase-Catalyzed Synthesis of a Flavor Ester

This protocol describes a general procedure for the synthesis of an ester using an immobilized lipase. This compound can be considered as a potential reaction medium, particularly if the reactants have good solubility in it.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Alcohol (e.g., Isoamyl Alcohol)

  • This compound (as solvent)

  • Molecular Sieves (3Å)

  • Hexane (for washing)

Experimental Workflow:

G Start Start ReactionSetup Reaction Setup: - Add reactants and solvent - Add immobilized lipase - Add molecular sieves Start->ReactionSetup Incubation Incubation: - Stir at controlled temperature ReactionSetup->Incubation Monitoring Reaction Monitoring: - TLC or GC analysis Incubation->Monitoring Monitoring->Incubation Continue incubation Workup Workup: - Filter to remove lipase - Wash lipase with hexane Monitoring->Workup Reaction complete Purification Purification: - Evaporate solvent - Purify by distillation or chromatography Workup->Purification End End Purification->End

Caption: Workflow for lipase-catalyzed ester synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in this compound (5-10 volumes).

  • Add immobilized lipase (e.g., 10% w/w of the limiting reactant) and activated molecular sieves.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to recover the immobilized lipase. Wash the recovered lipase with hexane to remove any adsorbed products and reactants. The lipase can often be reused.

  • Purification: Remove the this compound from the filtrate under reduced pressure. The crude ester can then be purified by distillation or column chromatography.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Acetic AcidIsoamyl AlcoholThis compound5024>90
Butyric AcidEthanolThis compound4536>85

Future Outlook

This compound holds significant potential as a green solvent in organic synthesis. Further research is needed to explore its applicability in a broader range of reactions, including metal-catalyzed cross-coupling reactions and other important transformations in the pharmaceutical and fine chemical industries. Comparative studies with other green solvents will also be crucial in establishing its position in the sustainable solvent landscape.

Logical Relationship of Solvent Selection:

G cluster_criteria Solvent Selection Criteria Toxicity Toxicity PropylHexanoate This compound Toxicity->PropylHexanoate Low TraditionalSolvents Traditional Solvents (e.g., Toluene, Hexane) Toxicity->TraditionalSolvents High Sustainability Sustainability Sustainability->PropylHexanoate High Sustainability->TraditionalSolvents Low Performance Performance Performance->PropylHexanoate Good for Polar Compounds Performance->TraditionalSolvents Well-established

Caption: Factors influencing the choice of this compound.

References

Application Notes and Protocols for the Sensory Evaluation of Propyl Hexanoate in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propyl Hexanoate in Food Systems

This compound, also known as propyl caproate, is a fatty acid ester characterized by a distinct fruity and sweet aroma.[1][2] It is naturally present in a variety of fruits and is widely used as a flavoring agent in the food and beverage industry to impart or enhance fruity notes.[2][3][4] Its sensory profile is often described with attributes such as pineapple, blackberry, and a general green fruitiness. Understanding the sensory properties of this compound is crucial for its effective application in product development, quality control, and for researchers studying flavor chemistry and perception.

This compound is a volatile compound, meaning it readily evaporates to be detected by the olfactory system. Its perception is initiated by the binding of the molecule to G-protein coupled receptors in the olfactory epithelium, triggering a signaling cascade that results in the sensation of its characteristic aroma.

Quantitative Sensory Data

While extensive quantitative sensory panel data for this compound is not widely published, the following tables provide representative data based on its known sensory profile and typical values for similar fruity esters. This data is intended to serve as a guide for sensory evaluation and experimental design.

Table 1: Representative Quantitative Descriptive Analysis (QDA) Profile of this compound

This table outlines the principal aroma and flavor attributes of this compound and their perceived intensities as might be determined by a trained sensory panel using a 15-point intensity scale (0 = not perceptible, 15 = extremely strong).

Sensory AttributeIntensity Score (0-15)Description
Aroma
Fruity12A dominant, general sweet and ripe fruit character.
Pineapple10A distinct note reminiscent of fresh, ripe pineapple.
Blackberry7A subtle berry note, contributing to the overall complexity.
Green5A slight, fresh, and unripe fruit character.
Sweet9A pleasant, sugary aromatic sensation.
Flavor
Fruity11The primary taste impression is of a general fruitiness.
Sweet10A noticeable sweet taste that complements the fruity notes.
Slightly Waxy3A minor, fatty, or candle-like sensation.

Table 2: Representative Odor/Taste Thresholds of this compound in Different Food Matrices

Detection threshold is the lowest concentration of a substance that can be distinguished from a blank sample. Recognition threshold is the lowest concentration at which the substance can be identified. Values are presented in parts per billion (ppb).

Food MatrixDetection Threshold (ppb)Recognition Threshold (ppb)Reference Method
Water0.5 - 2.01.5 - 5.0ASTM E679-19
Sugar Solution (5%)1.0 - 4.03.0 - 8.0ISO 13301:2018
Carbonated Beverage2.0 - 7.05.0 - 15.0ASTM E679-19
Dairy Beverage3.0 - 10.08.0 - 20.0ISO 13301:2018

Note: The values in these tables are representative and can vary depending on the specific food matrix, temperature, and the sensitivity of the sensory panel.

Experimental Protocols

Detailed methodologies for key sensory evaluation experiments are provided below. These protocols are based on established standards from organizations such as ASTM International and ISO.

Protocol for Sample Preparation of a Volatile Compound

Objective: To prepare standardized and consistent samples of this compound for sensory evaluation, minimizing variability due to its volatile nature.

Materials:

  • This compound (food grade, >98% purity)

  • Deionized, odor-free water or the specific food base (e.g., 5% sugar solution, unflavored carbonated water)

  • Glass volumetric flasks and pipettes

  • Gas-tight syringes

  • Amber glass bottles with PTFE-lined screw caps

  • Analytical balance

Procedure:

  • Stock Solution Preparation:

    • Work in a well-ventilated fume hood.

    • Accurately weigh a specific amount of this compound using an analytical balance.

    • Dissolve the this compound in a small, known volume of ethanol (food grade) to create a concentrated stock solution. This is necessary as this compound is not readily soluble in water.

    • Store the stock solution in a tightly sealed amber glass bottle at 4°C.

  • Serial Dilutions:

    • Perform serial dilutions from the stock solution using the desired food matrix (e.g., deionized water, sugar solution) to achieve the target concentrations for sensory testing.

    • Use calibrated glass pipettes for accurate dilutions.

    • Prepare fresh dilutions for each sensory session to minimize loss of the volatile compound.

  • Sample Presentation:

    • Dispense a consistent volume (e.g., 20 mL for liquids) of each concentration into coded, lidded sensory cups.

    • Prepare samples no more than 30 minutes before evaluation to maintain their integrity.

    • Serve samples at a controlled and consistent temperature.

Protocol for Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples, for example, a product with and without added this compound. This method is based on ASTM E1885-04.

Materials:

  • Two sample variations (A and B)

  • Coded sensory evaluation cups

  • Water for palate cleansing

  • Ballots or digital data collection tool

Procedure:

  • Sample Coding and Presentation:

    • For each panelist, present three coded samples: two of one variety and one of the other (e.g., AAB, BAA, ABA, BBA, BAB, ABB).

    • The order of presentation should be randomized for each panelist.

  • Panelist Instructions:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Panelists are required to make a choice, even if it is a guess.

  • Data Analysis:

    • Tally the number of correct and incorrect responses.

    • Use a statistical table for triangle tests (or statistical software) to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).

Protocol for Paired Comparison Test

Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is more "fruity"). This protocol is based on ISO 5495:2005 and ASTM E2164-08.

Materials:

  • Two sample variations (A and B)

  • Coded sensory evaluation cups

  • Water for palate cleansing

  • Ballots or digital data collection tool

Procedure:

  • Sample Coding and Presentation:

    • Present each panelist with a pair of coded samples (A and B).

    • Randomize the presentation order (AB or BA) for each panelist.

  • Panelist Instructions:

    • Instruct panelists to evaluate both samples.

    • Ask them to identify which sample has a higher intensity of a specific attribute (e.g., "fruity aroma").

  • Data Analysis:

    • Count the number of times each sample was chosen as having the higher intensity of the specified attribute.

    • Use a binomial test or chi-squared test to determine if there is a statistically significant preference for one sample over the other.

Protocol for Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of this compound by identifying its key sensory attributes and quantifying their intensities.

Materials:

  • Samples of this compound at a representative concentration in a neutral food base.

  • Reference standards for various aroma and flavor attributes (e.g., pineapple juice for "pineapple," fresh mint for "green").

  • 15-point intensity scales anchored with "none" and "very strong."

  • Data collection software or ballots.

Procedure:

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity and ability to articulate perceptions.

    • Conduct training sessions where panelists are exposed to this compound and various reference standards.

    • Through group discussion, develop a consensus on a list of descriptive terms (lexicon) for the aroma and flavor of this compound.

    • Train panelists to use the 15-point intensity scale consistently by rating the intensity of the reference standards.

  • Sample Evaluation:

    • Panelists independently evaluate the coded this compound samples in individual sensory booths.

    • They rate the intensity of each attribute from the agreed-upon lexicon on the 15-point scale.

    • Multiple replicates are typically performed.

  • Data Analysis:

    • Calculate the mean intensity scores for each attribute across all panelists.

    • Use Analysis of Variance (ANOVA) to assess panelist performance and product differences.

    • Visualize the results using a spider plot (radar chart) to create a sensory profile.

Visualizations

Olfactory Signaling Pathway for Fruity Esters

The perception of this compound's aroma is initiated by its interaction with olfactory receptors, which are a class of G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-gated Ion Channel Depolarization Depolarization CNG->Depolarization 6. Channel Opening Odorant This compound (Odorant) Odorant->OR 1. Binding ATP ATP cAMP->CNG 5. Binding Ions Ca²⁺ / Na⁺ Influx Signal Signal to Brain Depolarization->Signal 7. Action Potential QDA_Workflow A Panelist Selection (Screening for Sensory Acuity) B Lexicon Development (Generate & Define Attributes) A->B C Panelist Training (Attribute Recognition & Scaling) B->C D Sample Evaluation (Individual Booths, Coded Samples) C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, Mean Scores) E->F G Sensory Profile Generation (Spider Plot) F->G Triangle_Test_Logic Start Conduct Triangle Test (N Panelists) Decision Is the number of correct identifications statistically significant (p < 0.05)? Start->Decision Result1 Conclusion: A perceptible difference exists between samples. Decision->Result1 Yes Result2 Conclusion: No perceptible difference was detected. Decision->Result2 No

References

Biocatalytic Synthesis of Propyl Hexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of propyl hexanoate, a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions. These protocols are intended to serve as a comprehensive guide for laboratory-scale synthesis and optimization.

Introduction

This compound, also known as propyl caproate, is an ester recognized for its fruity aroma, often described as reminiscent of blackberries, pineapple, or wine.[1] It finds applications in the food, beverage, and cosmetic industries as a flavoring and fragrance agent.[1][2] The conventional synthesis of this compound involves the Fischer esterification of propanol and hexanoic acid, which typically requires high temperatures and strong acid catalysts.[1] Biocatalytic synthesis using lipases (E.C. 3.1.1.3) presents a more sustainable approach, offering high specificity, mild reaction conditions, and reduced environmental impact.[3]

Lipases are versatile enzymes that can catalyze esterification, transesterification, and other related reactions. For the synthesis of short-chain esters like this compound, lipases are often used in their immobilized form to enhance stability, facilitate catalyst recovery, and enable continuous processing. This document outlines protocols for lipase-catalyzed esterification and provides data on the optimization of various reaction parameters.

Biocatalytic Synthesis Strategies

The enzymatic synthesis of this compound can be achieved primarily through two routes:

  • Direct Esterification: The direct reaction between hexanoic acid and propanol.

  • Transesterification (Alcoholysis): The reaction of an existing ester (e.g., ethyl hexanoate or vinyl hexanoate) with propanol.

Immobilized lipases, particularly from Candida antarctica (CALB), are frequently employed for these transformations due to their high activity and stability in non-aqueous media.

Experimental Protocols

This section details the methodologies for the lipase-catalyzed synthesis of this compound.

Materials and Equipment

Materials:

  • Hexanoic acid (≥98%)

  • Propanol (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, tert-butyl methyl ether), anhydrous

  • Molecular sieves (3 Å)

  • Sodium sulfate, anhydrous

  • Standards for GC analysis (this compound, hexanoic acid, propanol)

Equipment:

  • Shaking incubator or orbital shaker

  • Reaction vessels (e.g., screw-capped flasks)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol for Lipase-Catalyzed Esterification of Hexanoic Acid and Propanol

This protocol describes a typical batch synthesis of this compound.

  • Reaction Setup:

    • In a screw-capped flask, combine hexanoic acid and propanol. The molar ratio of alcohol to acid can be varied for optimization (e.g., 1:1, 2:1).

    • Add a suitable organic solvent, such as n-hexane or tert-butyl methyl ether, to dissolve the reactants. For a solvent-free system, the reactants themselves will serve as the medium.

    • Add molecular sieves to the mixture to remove water produced during the reaction, which can drive the equilibrium towards product formation.

  • Enzyme Addition:

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 5% to 30% (w/w) of the total substrate mass.

  • Incubation:

    • Seal the flask and place it in a shaking incubator.

    • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 24-48 hours).

  • Reaction Monitoring and Sample Analysis:

    • At regular intervals, withdraw small aliquots (e.g., 100 µL) of the reaction mixture.

    • Separate the immobilized enzyme from the sample by centrifugation or filtration.

    • Analyze the supernatant by gas chromatography (GC-FID) to determine the concentrations of this compound, hexanoic acid, and propanol. This allows for the calculation of substrate conversion and product yield over time.

  • Product Recovery:

    • After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

    • The solvent and unreacted propanol can be removed from the reaction mixture using a rotary evaporator.

    • Further purification of the this compound can be achieved by techniques such as silica gel column chromatography if required.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of esters, providing a basis for comparison and optimization of this compound synthesis.

Table 1: Comparison of Different Lipases for Ester Synthesis

Lipase SourceImmobilization SupportSubstratesSolventTemperature (°C)Conversion/YieldReference
Candida antarctica lipase B (CALB)Macroporous acrylic resin2-Propylphenol, Hexanoic acidtert-Butyl methyl ether40High conversion
Rhizomucor miehei (RML)Not specifiedEthyl caprate, Hexanoic acidn-hexane5096%
Candida cylindracea (CCL)HPMC and PVA polymer blendEthyl benzoate, PropanolSolvent-free5099.5% (for propyl benzoate)
Rhizopus oligosporusCross-linked silica gelAcetic acid, PropanolNot specified28.256.5% (for propyl acetate)

Table 2: Influence of Reaction Parameters on Ester Synthesis

ParameterVariationEffect on Conversion/YieldReference
Temperature Increased from 45°C to 55°CIncreased ester formation
>60°CEnzyme deactivation observed
Substrate Molar Ratio Alcohol:Acid (2:1)Commonly used for high conversion
High concentrations of propanolCan cause enzyme inhibition
High concentrations of hexanoic acidCan cause enzyme inhibition
Enzyme Concentration 25% (w/v)Achieved maximum conversion for n-propyl acetate
Solvent n-hexaneEffective for transesterification
Solvent-freeEnvironmentally friendly, can lead to high yields
Reaction Time 24-48 hoursCommon range for achieving high conversion

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the biocatalytic synthesis of this compound.

Biocatalytic_Synthesis_Workflow reactant_prep Reactant Preparation (Hexanoic Acid, Propanol, Solvent) reaction_setup Reaction Setup reactant_prep->reaction_setup enzyme_add Enzyme Addition (Immobilized Lipase) reaction_setup->enzyme_add incubation Incubation (Controlled Temperature & Agitation) enzyme_add->incubation monitoring Reaction Monitoring (GC Analysis) incubation->monitoring Aliquots product_recovery Product Recovery incubation->product_recovery End of Reaction enzyme_recycle Enzyme Recycling product_recovery->enzyme_recycle purification Purification product_recovery->purification final_product This compound purification->final_product

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Reaction_Monitoring_and_Analysis withdraw_aliquot Withdraw Aliquot from Reaction Mixture separate_enzyme Separate Immobilized Enzyme (Centrifugation/Filtration) withdraw_aliquot->separate_enzyme prepare_sample Prepare Supernatant for GC Analysis separate_enzyme->prepare_sample gc_analysis GC-FID Analysis prepare_sample->gc_analysis data_analysis Data Analysis (Calculate Conversion & Yield) gc_analysis->data_analysis

Caption: Workflow for reaction monitoring and analysis.

Conclusion

The biocatalytic synthesis of this compound using immobilized lipases is a promising green alternative to conventional chemical methods. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this enzymatic process. Key factors influencing the success of the synthesis include the choice of lipase, reaction temperature, substrate molar ratio, and the use of a solvent or solvent-free system. Careful control and optimization of these parameters are crucial for achieving high conversion rates and product yields. The reusability of immobilized enzymes further enhances the economic and environmental viability of this biocatalytic approach.

References

Troubleshooting & Optimization

Technical Support Center: Propyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield of propyl hexanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

This compound is typically synthesized through the Fischer esterification of hexanoic acid and propan-1-ol. This condensation reaction involves heating the two reactants in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form the ester and water.[1] The reaction is reversible, meaning the ester can be hydrolyzed back to the starting materials in the presence of water and an acid catalyst.[1]

Q2: My reaction yield is consistently low. What are the most common reasons?

Low yields in Fischer esterification are often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (hexanoic acid and propanol), thus reducing the ester yield. Other contributing factors include incomplete reaction, suboptimal catalyst concentration, and insufficient reaction time.

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

To maximize the yield, the reaction equilibrium must be shifted to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, propan-1-ol is used in large excess as it can also serve as the solvent.[2]

  • Removing water as it forms: This is a highly effective method. Techniques include azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or using a dehydrating agent.[2]

Q4: What are the potential side reactions during this compound synthesis?

The primary side reaction is the hydrolysis of the this compound product back to hexanoic acid and propanol. Another potential side reaction, especially at higher temperatures and in the presence of a strong acid catalyst, is the dehydration of propanol to form dipropyl ether.

Q5: What are common impurities, and how can they be removed during workup?

Common impurities include unreacted hexanoic acid, excess propanol, the acid catalyst, and water. These can be removed through a series of purification steps:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, will neutralize the acid catalyst and any remaining hexanoic acid.

  • Washing: Subsequent washes with water or brine (saturated sodium chloride solution) will remove excess propanol and other water-soluble impurities.

  • Drying: Using an anhydrous drying agent like sodium sulfate will remove residual water from the organic layer.

  • Distillation: Fractional distillation can be used to separate the final this compound product from any remaining low-boiling impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient acid catalyst. 2. Reaction temperature is too low. 3. Presence of water in reactants or glassware.1. Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used. 2. Heat the reaction to reflux to ensure an adequate reaction rate. 3. Use anhydrous reactants and thoroughly dry all glassware.
Reaction Stalls (Incomplete Conversion) 1. Equilibrium has been reached. 2. Insufficient excess of alcohol.1. Actively remove water using a Dean-Stark apparatus. 2. Increase the molar ratio of propanol to hexanoic acid.
Formation of a Second Organic Layer 1. Formation of dipropyl ether as a byproduct.1. Optimize reaction temperature to minimize alcohol dehydration. 2. Separate the layers and purify the desired ester via fractional distillation.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase reaction time or improve conditions to drive the reaction to completion. 2. Ensure thorough washing with sodium bicarbonate solution to remove unreacted hexanoic acid.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Reaction Temperature on Ester Yield (Based on the esterification of propanoic acid with 1-propanol; Molar Ratio of Acid:Alcohol:Catalyst = 1:10:0.20)

Temperature (°C)Reaction Time (min)Yield (%)
3521083.7
45210-
55210-
6521096.9

Data adapted from a study on propyl propanoate synthesis.[3]

Table 2: Effect of Catalyst Concentration on Ester Yield (Based on the esterification of propanoic acid with 1-propanol at 45°C; Molar Ratio of Acid:Alcohol = 1:10)

Molar Ratio (Acid:Alcohol:Catalyst)Yield (%) after 120 min
1:10:0.06~75
1:10:0.11~85
1:10:0.15~90
1:10:0.20~92

Data adapted from a study on propyl propanoate synthesis.

Table 3: Effect of Reactant Molar Ratio on Ester Yield (Based on the esterification of propanoic acid with 1-propanol at 45°C; Molar Ratio of Acid:Catalyst = 1:0.20)

Molar Ratio (Acid:Alcohol)Yield (%) after 120 min
1:2.5~65
1:5~80
1:10~92

Data adapted from a study on propyl propanoate synthesis.

Experimental Protocols

Detailed Methodology for this compound Synthesis via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, combine hexanoic acid and an excess of propan-1-ol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.

  • Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark trap to collect the water byproduct.

  • Heating: Heat the reaction mixture to reflux (approximately 95-120°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted hexanoic acid.

  • Workup - Washing: Wash the organic layer sequentially with water and then with brine to remove excess propanol and other water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purification: Filter to remove the drying agent and then purify the crude this compound by fractional distillation to obtain the final product.

Mandatory Visualizations

Fischer_Esterification_Pathway Reactants Hexanoic Acid + Propanol Protonation Protonation of Carbonyl Oxygen (H+ catalyst) Reactants->Protonation Activated_Carbonyl Activated Carbonyl Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Propanol Activated_Carbonyl->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with -OH2+ Leaving Group Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Products This compound + Water Deprotonation->Products

Caption: Fischer Esterification Signaling Pathway.

Experimental_Workflow Start Start: Combine Reactants (Hexanoic Acid, Propanol, Catalyst) Reaction Heat to Reflux with Dean-Stark Trap Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Workup Workup: 1. Neutralize with NaHCO3 2. Wash with Water/Brine Cooling->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purify by Fractional Distillation Drying->Purification End End: Pure this compound Purification->End

Caption: Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Start Low Yield of this compound Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Reactant_Issue Use Anhydrous Reactants Increase Propanol Excess Check_Reactants->Reactant_Issue Issue Found Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Reactants->Check_Conditions OK Reactant_Issue->Check_Conditions Conditions_Issue Increase Reflux Time Optimize Catalyst Amount Check_Conditions->Conditions_Issue Issue Found Check_Water_Removal Is Water Being Effectively Removed? Check_Conditions->Check_Water_Removal OK Conditions_Issue->Check_Water_Removal Water_Issue Use Dean-Stark Trap or Dehydrating Agent Check_Water_Removal->Water_Issue No Check_Purification Analyze Losses During Workup and Purification Check_Water_Removal->Check_Purification Yes Water_Issue->Check_Purification Purification_Issue Ensure Complete Neutralization and Efficient Distillation Check_Purification->Purification_Issue Issue Found Improved_Yield Improved Yield Check_Purification->Improved_Yield OK Purification_Issue->Improved_Yield

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Esterification of Hexanoic Acid with Propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of hexanoic acid with propanol to synthesize propyl hexanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

IssuePotential CausesRecommended Solutions
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Increase Reactant Excess: Use a larger excess of propanol (e.g., 3-5 equivalents or as the solvent) to shift the equilibrium towards the product side. - Remove Water: Employ a Dean-Stark apparatus during reflux to continuously remove the water byproduct, driving the reaction to completion. Alternatively, use molecular sieves. - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (typically several hours) to reach equilibrium. Monitor the reaction progress using techniques like TLC or GC.
Insufficient Catalyst: The acid catalyst is crucial for the reaction rate.- Optimize Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used. Typically, 1-4 mol% relative to the carboxylic acid is effective.
Low Reaction Temperature: The reaction rate is temperature-dependent.- Maintain Appropriate Temperature: Ensure the reaction mixture is heated to a sufficient temperature to achieve a reasonable reaction rate, typically at the reflux temperature of the alcohol.
Presence of Alkene Impurity (Propene) Dehydration of Propanol: This is a common side reaction at elevated temperatures in the presence of a strong acid catalyst.- Control Reaction Temperature: Avoid excessively high temperatures. Maintain the reaction at the reflux temperature of propanol without vigorous, unnecessary heating. - Use a Milder Catalyst: Consider using a less dehydrating acid catalyst if propene formation is significant.
Detection of Ether Byproduct (Dipropyl Ether) Etherification of Propanol: Two molecules of propanol can dehydrate to form dipropyl ether, especially at higher temperatures and acid concentrations.- Moderate Reaction Temperature: Similar to preventing propene formation, avoid overheating the reaction mixture. - Optimize Catalyst Amount: Use the minimum effective amount of acid catalyst to reduce the rate of this side reaction.
Presence of Unreacted Hexanoic Acid Incomplete Reaction or Hydrolysis: Insufficient reaction time or the presence of excess water can lead to unreacted starting material.- Ensure Complete Reaction: Monitor the reaction to confirm the disappearance of the starting material. - Thorough Work-up: During the work-up procedure, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted hexanoic acid.
Formation of Hexanoic Anhydride Self-Condensation of Hexanoic Acid: Two molecules of hexanoic acid can dehydrate to form the corresponding anhydride, particularly at high temperatures.- Control Temperature: Maintain a moderate reaction temperature to minimize this side reaction. - Use Excess Alcohol: A large excess of propanol will favor the intermolecular reaction with hexanoic acid over the self-condensation of the acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Fischer esterification of hexanoic acid with propanol?

A1: The main side reactions are:

  • Dehydration of propanol: This can lead to the formation of propene (an elimination reaction) or dipropyl ether (a bimolecular dehydration). These reactions are catalyzed by the strong acid used for the esterification and are favored by higher temperatures.

  • Formation of hexanoic anhydride: Two molecules of hexanoic acid can undergo dehydration to form hexanoic anhydride. This is more likely to occur if the concentration of the carboxylic acid is high relative to the alcohol and at elevated temperatures.

Q2: How can I minimize the formation of dipropyl ether and propene?

A2: To minimize these byproducts, you should:

  • Control the reaction temperature: Operate at the lowest effective temperature, typically the reflux temperature of propanol. Avoid unnecessarily high temperatures that favor the dehydration of the alcohol.

  • Use the optimal amount of catalyst: While an acid catalyst is necessary, using an excessive amount can promote the side reactions of the alcohol.

  • Use an excess of the alcohol: Keeping a high concentration of propanol can favor the desired esterification reaction over the bimolecular dehydration to the ether.

Q3: What is the role of the acid catalyst, and which one should I use?

A3: The acid catalyst protonates the carbonyl oxygen of the hexanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the propanol. Commonly used strong acids include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). Sulfuric acid also acts as a dehydrating agent, which can help drive the equilibrium forward.

Q4: How can I effectively remove water from the reaction to improve the yield of this compound?

A4: Removing water as it is formed is a key strategy to increase the yield of the ester. This can be achieved by:

  • Azeotropic distillation with a Dean-Stark trap: If a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) is used, the water can be continuously removed from the reaction mixture.

  • Using a drying agent: Adding molecular sieves to the reaction mixture can absorb the water as it is formed.

  • Using a large excess of the alcohol: While this doesn't remove water, it shifts the equilibrium towards the products, according to Le Châtelier's principle.

Q5: What is a suitable method for purifying the this compound product?

A5: A typical purification procedure involves:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted hexanoic acid.

  • Washing: Further wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Distillation: After removing the drying agent by filtration, the this compound can be purified by fractional distillation to separate it from any remaining propanol, other byproducts, and any high-boiling point impurities.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of various reaction conditions on the yield of propyl propanoate from the esterification of propanoic acid with propanol. While not identical to the hexanoic acid system, these data provide a useful approximation of the expected trends.

Temperature (°C)Molar Ratio (Acid:Alcohol)Catalyst (H₂SO₄) Concentration (mol ratio to acid)Reaction Time (min)Propyl Propanoate Yield (%)Reference
351:100.2021083.7
451:100.2021091.2
551:100.2021095.1
651:100.2021096.9
451:2.50.20210~80
451:50.20210~88
451:100.06210~85
451:100.11210~90
451:100.15210~91

Detailed Experimental Protocol

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from hexanoic acid and propanol using sulfuric acid as a catalyst.

Materials:

  • Hexanoic acid

  • Propanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Boiling chips

  • TLC plates (silica gel)

  • Appropriate solvent system for TLC (e.g., 9:1 Hexane:Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add hexanoic acid (e.g., 0.1 mol).

    • Add an excess of propanol (e.g., 0.3-0.5 mol). Propanol can also be used as the solvent.

    • Add a few boiling chips to the flask.

    • While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) to the mixture. The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux using a heating mantle and maintain the reflux with gentle stirring for 2-4 hours.

    • Monitor the progress of the reaction by TLC. The ester product should have a higher Rf value than the carboxylic acid starting material.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst and unreacted hexanoic acid. Be cautious as carbon dioxide gas will be evolved. Continue adding until the effervescence ceases.

    • Separate the organic layer from the aqueous layer.

  • Washing and Drying:

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter the dried organic layer to remove the drying agent.

    • Remove the excess propanol and any low-boiling impurities using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by fractional distillation. Collect the fraction that boils at the literature boiling point of this compound (~186-187 °C).

  • Characterization:

    • Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. GC-MS can be used to identify and quantify any remaining impurities.

Visualizations

Caption: Main esterification reaction and potential side reactions.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix Hexanoic Acid, Propanol, and H₂SO₄ Reflux Reflux for 2-4 hours Reactants->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Separate Organic Layer Neutralization->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Characterization Characterize Product (NMR, IR, GC-MS) Distillation->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Propyl Hexanoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for propyl hexanoate purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

Following a typical Fischer esterification, the crude product primarily contains unreacted starting materials—hexanoic acid and propanol—as well as residual acid catalyst (e.g., sulfuric acid) and water, which is a byproduct of the reaction.[1][2]

Q2: My purified this compound has an acidic smell. What is the cause and how can I fix it?

An acidic odor indicates the presence of residual hexanoic acid. This can be effectively removed by washing the crude product with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][3] The base neutralizes the acid, converting it into a water-soluble carboxylate salt that partitions into the aqueous layer during liquid-liquid extraction.[2]

Q3: How do I remove residual water from my final product?

Water can be removed in two main steps. First, a wash with saturated sodium chloride solution (brine) will draw out the bulk of dissolved water from the organic layer. Subsequently, the organic layer should be treated with an anhydrous drying agent, like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to eliminate trace amounts of water. The drying agent is then removed by filtration before the final solvent evaporation.

Q4: What is the best large-scale purification method for this compound?

For larger quantities, fractional distillation is often the most efficient method. It separates compounds based on differences in their boiling points. Since this compound has a significantly higher boiling point than propanol and water, this technique can yield a high-purity product.

Q5: Which analytical techniques are best for assessing the purity of this compound?

Gas Chromatography (GC) is a highly effective method for determining the purity of volatile compounds like this compound and can provide quantitative results (e.g., 98-100% purity). Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for identifying the compound and detecting impurities by analyzing the chemical structure.

Data Presentation

For effective purification, it is crucial to know the physical properties of the target compound and potential impurities.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound C₉H₁₈O₂158.24184-1870.867Low (101.9 mg/L)
Hexanoic AcidC₆H₁₂O₂116.162050.945Slightly Soluble
1-PropanolC₃H₈O60.10970.803Miscible
WaterH₂O18.021000.997N/A

Data sourced from references.

Troubleshooting Guide

Problem: Emulsion formation during aqueous extraction.

Possible CauseSolution
Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking forcefully.
High concentration of impurities acting as surfactants.Dilute the mixture with more organic solvent or add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Similar densities of aqueous and organic layers.Add more of either the organic solvent or water to alter the density of the respective phase.

Problem: Low yield after purification.

Possible CauseSolution
Incomplete reaction (esterification is an equilibrium process).Drive the reaction to completion by using an excess of one reactant or by removing water as it forms (e.g., using a Dean-Stark apparatus).
Product loss during aqueous washes.Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. Ensure complete phase separation before draining layers.
Product decomposition during distillation.If the compound is heat-sensitive, consider vacuum distillation to lower the boiling point. Ensure the distillation flask is not heated to dryness.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acid and Alcohol

This protocol describes the standard workup procedure to remove acidic impurities and water-soluble components from the crude ester.

  • Transfer Crude Product : Place the crude reaction mixture into a separatory funnel. If an organic solvent was used for the synthesis, ensure it is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Neutralization Wash : Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently, then stopper and invert the funnel, venting frequently to release the CO₂ gas produced. Continue until gas evolution ceases. Drain the lower aqueous layer.

  • Water Wash : Add deionized water to the funnel, invert gently, and drain the aqueous layer. This helps remove any remaining base and water-soluble impurities.

  • Brine Wash : Add a saturated solution of sodium chloride (brine). This wash helps to remove the majority of dissolved water from the organic layer. Drain the aqueous layer.

  • Drying : Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together and some remains free-flowing.

  • Filtration : Filter the dried organic layer through fluted filter paper or a cotton plug into a clean, dry round-bottom flask.

  • Solvent Removal : Remove the organic solvent using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for smaller-scale purification and for separating compounds with different polarities.

  • Solvent System Selection : Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your this compound a retention factor (Rƒ) of approximately 0.2-0.4.

  • Column Packing :

    • Plug a chromatography column with cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Allow the silica to settle, ensuring the solvent level does not drop below the top of the silica bed.

  • Sample Loading : Dissolve your crude ester in a minimal amount of the solvent system. Carefully pipette this solution onto the top of the silica gel.

  • Elution : Add the mobile phase (solvent system) to the top of the column and apply gentle pressure (e.g., with a pump or air line) to start the flow. Collect the eluting solvent in fractions.

  • Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.

Visualizations

The following diagrams illustrate the general purification workflow and a troubleshooting decision tree.

G A Crude Product (Ester, Acid, Alcohol, Water) B Step 1: Wash (5% NaHCO3) A->B C Step 2: Wash (Brine) B->C Organic Layer W1 Aqueous Waste (Hexanoate Salt, Base) B->W1 Aqueous Layer D Step 3: Dry (Anhydrous MgSO4) C->D Organic Layer W2 Aqueous Waste (Salt Water) C->W2 Aqueous Layer E Step 4: Filter & Evaporate Solvent D->E W3 Solid Waste (Hydrated MgSO4) D->W3 Filter Off F Purified This compound E->F

Caption: General workflow for the purification of this compound.

G sol sol prob prob start Impurity Detected in Final Product? acid Acidic Odor or Low pH? start->acid water Cloudy Appearance or Broad -OH peak in IR? acid->water No sol_acid Solution: Rewash with NaHCO3 solution. acid->sol_acid Yes other Other Peaks in GC? water->other No sol_water Solution: Rewash with brine & dry over MgSO4. water->sol_water Yes sol_other Solution: Purify via fractional distillation or column chromatography. other->sol_other Yes end Product is Pure other->end No sol_acid->end sol_water->end

Caption: Troubleshooting tree for identifying and removing impurities.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography (GC) analysis of propyl hexanoate. Symmetrical peaks are crucial for accurate quantification and resolution. This guide provides a systematic approach to diagnosing and resolving common causes of peak tailing in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical (Gaussian). For this compound, an ester used as a flavoring agent and in the development of various products, peak tailing can lead to inaccurate integration and quantification, as well as reduced resolution from other compounds in the sample matrix. A tailing factor greater than 1.5 is generally considered problematic and requires investigation.[1]

Q2: How can I determine the primary cause of peak tailing for my this compound sample?

A good initial diagnostic step is to observe which peaks in your chromatogram are tailing:

  • If all peaks, including the solvent peak, are tailing: This typically indicates a physical or mechanical issue within the GC system, such as a disruption in the carrier gas flow path.[2] This could be due to improper column installation, a leak, or dead volume in the system.

  • If only the this compound peak and other polar or active compounds are tailing: This suggests a chemical interaction between your analyte and active sites within the GC system. These active sites are often found on the inlet liner, the column itself, or on non-volatile residues contaminating the system.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Category 1: Physical and Mechanical Issues (All Peaks Tailing)

If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the physical setup of your GC system.

Q3: Could improper column installation be causing the peak tailing?

Yes, this is a very common cause. A poorly installed column can create dead volume or turbulence in the carrier gas flow path, leading to peak tailing for all compounds.

  • Action:

    • Ensure the column is cut with a clean, 90-degree cut. A ragged or angled cut can disrupt the flow path.

    • Verify the column is installed at the correct depth in both the injector and detector as per the manufacturer's instructions. An incorrect insertion depth can create unswept volumes.[2]

    • Check that the correct ferrules are being used and are properly tightened. Over-tightening can crush the column, while under-tightening can cause leaks.

Q4: How do I check for leaks in my GC system?

Leaks in the carrier gas line, fittings, or septum can lead to a loss of pressure, inconsistent flow, and consequently, peak tailing.

  • Action: Use an electronic leak detector to systematically check all fittings and connections, including the septum nut, column fittings, and gas lines. Alternatively, for non-detector areas, a small amount of a volatile solvent like isopropanol can be applied to a fitting; a disturbance in the baseline will indicate a leak.

Category 2: Chemical Interaction Issues (this compound Peak Tailing)

If primarily the this compound peak is tailing, the issue is likely due to interactions with active sites in the system. As an ester, the carbonyl group in this compound can be susceptible to such interactions.

Q5: How does the injection port contribute to peak tailing of this compound?

The injection port is a common source of problems. Active sites in the inlet liner or contamination can interact with your analyte.

  • Action:

    • Replace the Septum: A cored or degraded septum can shed particles into the liner, creating active sites.

    • Replace the Inlet Liner: The liner is a consumable part. Over time, it can become contaminated with non-volatile residues from previous injections. Use a fresh, deactivated liner. For esters, a liner with glass wool can help trap non-volatile matrix components, but the glass wool must also be deactivated.

    • Optimize Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of this compound. A temperature that is too low can cause slow sample transfer and peak tailing. Conversely, an excessively high temperature can lead to thermal degradation. A good starting point for many esters is 250 °C.[3]

Q6: Can the GC column itself be the cause of tailing for this compound?

Yes, column issues are a frequent cause of peak tailing for specific compounds.

  • Action:

    • Column Contamination: The front end of the column can become contaminated with non-volatile material. Trimming 10-20 cm from the inlet end of the column can often resolve this issue.

    • Column Degradation: Over time and with exposure to oxygen or aggressive samples, the stationary phase can degrade, exposing active silanol groups on the fused silica tubing. This is particularly relevant for polar columns often used for ester analysis. If trimming the column does not resolve the issue, the column may need to be replaced.

    • Column Choice: For the analysis of esters like this compound, polar stationary phases are generally recommended. Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases often provide good peak shapes. Using a non-polar column might lead to interactions if the analyte has some degree of polarity.

Data Presentation

The following table provides illustrative data on how different troubleshooting steps could affect the peak shape of this compound. The tailing factor is a measure of peak symmetry, with a value of 1.0 indicating a perfectly symmetrical peak.

Troubleshooting StepConditionTailing Factor (Illustrative)Peak Shape
Initial Analysis Unoptimized Method2.1Severe Tailing
Inlet Maintenance New Deactivated Liner & Septum1.5Moderate Tailing
Column Trimming 15 cm trimmed from column inlet1.3Minor Tailing
Method Optimization Optimized Inlet Temperature (250°C)1.1Symmetrical

Experimental Protocols

Protocol 1: Leak Check Procedure

Objective: To identify and eliminate leaks in the GC carrier gas flow path.

Materials:

  • Electronic leak detector

  • Wrenches for gas fittings

Procedure:

  • Set the GC to a typical operating pressure.

  • Turn on the electronic leak detector and allow it to warm up as per the manufacturer's instructions.

  • Carefully bring the probe of the leak detector close to all potential leak points, including:

    • Septum nut at the injection port

    • Column fittings at the injector and detector

    • Gas line connections to the GC

  • An audible or visual alarm from the leak detector will indicate a leak.

  • If a leak is found, gently tighten the fitting (usually no more than a quarter turn past finger-tight).

  • Re-check the connection with the leak detector. If the leak persists, the fitting may need to be disassembled, cleaned, and reassembled with new ferrules.

Protocol 2: GC Method for this compound Analysis (Illustrative)

Objective: To provide a starting point for the GC analysis of this compound. This is an illustrative method and may require optimization for your specific instrument and application.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Port: Split/Splitless inlet

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

  • Detector Gases: Hydrogen and Air at manufacturer's recommended flows

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1000 µg/mL.

  • Prepare a working standard by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound in GC analysis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.5) check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Address Physical/Mechanical Issues check_all_peaks->physical_issues Yes chemical_issues Address Chemical Interactions check_all_peaks->chemical_issues No check_column_install Check Column Installation (Cut, Depth, Ferrules) physical_issues->check_column_install leak_check Perform Leak Check check_column_install->leak_check end_good Peak Shape Acceptable (Tailing Factor < 1.5) leak_check->end_good Resolved end_bad Problem Persists? Consult Instrument Manual/ Technical Support leak_check->end_bad Not Resolved inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) chemical_issues->inlet_maintenance optimize_inlet_temp Optimize Inlet Temperature inlet_maintenance->optimize_inlet_temp inlet_maintenance->end_good Resolved column_issues Investigate Column Issues optimize_inlet_temp->column_issues optimize_inlet_temp->end_good Resolved trim_column Trim Column Inlet (10-20 cm) column_issues->trim_column replace_column Consider Column Replacement (Degraded or Inappropriate Phase) trim_column->replace_column If tailing persists trim_column->end_good Resolved replace_column->end_good Resolved replace_column->end_bad Not Resolved

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of propyl hexanoate and other volatile esters by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS injection parameters for this compound analysis?

A1: For a starting point, the following parameters can be used and optimized. Given that this compound is a relatively volatile ester, a standard setup for flavor and fragrance compounds is a good basis.

ParameterRecommended Starting ValueNotes
Injector Type Split/SplitlessStandard and widely available.
Injection Mode SplitFor initial runs and samples with higher concentrations to avoid column overload. A split ratio of 20:1 to 50:1 is a good starting point.
Injector Temperature 250 °CThis temperature ensures efficient vaporization of this compound without causing thermal degradation.[1][2]
Injection Volume 1 µLA standard volume to prevent column overload.[3]
Liner Deactivated, with glass woolA deactivated liner is crucial to prevent interactions with the analyte. Glass wool can help with sample vaporization and trapping non-volatile residues.[4]
Carrier Gas HeliumAt a constant flow rate of approximately 1.0-1.5 mL/min.
Initial Oven Temp 60 °C (hold for 1-2 min)A lower initial temperature helps in focusing the analyte band at the head of the column.
Oven Ramp Rate 10 °C/min to 250 °CA moderate ramp rate is usually sufficient for good separation of simple mixtures.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of your sample.

  • Split Injection: Use for samples with moderate to high concentrations of this compound. This mode prevents column overload and results in sharper peaks. A typical split ratio to start with is 50:1.

  • Splitless Injection: This mode is ideal for trace analysis where maximum sensitivity is required, as it transfers the entire sample volume onto the column. When using splitless mode, it is important to optimize the purge activation time to ensure efficient transfer of the analyte while venting the solvent.

Q3: My this compound peak is tailing. What are the common causes and how can I fix it?

A3: Peak tailing for a relatively non-polar compound like this compound can be caused by several factors. The most common issues are related to the GC system's activity or improper setup.

  • Active Sites: The injector liner, column, or even contamination can have active sites (e.g., free silanol groups) that interact with your analyte. Ensure you are using a fresh, deactivated liner. If the column has been in use for a long time, trimming the first 10-20 cm can remove active sites that have developed.[4]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing. Regular maintenance, including baking out the column and trimming it, can mitigate this.

  • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector. A poor cut can cause turbulence and peak tailing.

  • Suboptimal Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Verify your flow rate is optimal for your column dimensions.

Q4: I am seeing poor resolution between this compound and other compounds in my sample. What can I do?

A4: Poor resolution can be addressed by modifying the temperature program or the carrier gas flow rate.

  • Optimize the Temperature Program: A slower oven ramp rate (e.g., 5 °C/min) will increase the interaction of the analytes with the stationary phase, which can improve separation.

  • Adjust Carrier Gas Flow: Lowering the carrier gas flow rate can also enhance resolution, but it will increase the analysis time. Ensure the flow rate is not too far from the optimal value for your column.

Q5: I am experiencing low sensitivity or no peak for this compound. What should I check?

A5: A lack of signal can be due to a number of issues, from sample preparation to instrument malfunction.

  • Check for Leaks: Leaks in the injection port or gas lines are a common cause of sensitivity loss. Use an electronic leak detector to check all fittings.

  • Verify Syringe and Injection: Ensure the syringe is functioning correctly and is not clogged. Watch the autosampler perform an injection to confirm it is working as expected.

  • Sample Concentration: Your sample may be too dilute. If possible, try analyzing a more concentrated standard to confirm the system is working.

  • Injector Temperature: If the injector temperature is too low, the sample may not be vaporizing efficiently.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for this compound check_liner Is the injector liner new and deactivated? start->check_liner replace_liner Action: Replace with a new, deactivated liner. check_liner->replace_liner No check_column_install Is the column installed correctly (clean cut, correct depth)? check_liner->check_column_install Yes replace_liner->check_column_install resolved Issue Resolved replace_liner->resolved reinstall_column Action: Re-cut and reinstall the column. check_column_install->reinstall_column No check_column_age Is the column old or heavily used? check_column_install->check_column_age Yes reinstall_column->check_column_age reinstall_column->resolved trim_column Action: Trim 10-20 cm from the inlet end of the column. check_column_age->trim_column Yes check_flow_rate Is the carrier gas flow rate optimal? check_column_age->check_flow_rate No trim_column->check_flow_rate trim_column->resolved optimize_flow Action: Optimize the flow rate for your column dimensions. check_flow_rate->optimize_flow No check_flow_rate->resolved Yes optimize_flow->resolved unresolved Issue Persists: Consider other sources of activity or contamination. start_legend Start decision_legend Decision Point action_legend Action end_legend End Point

Guide 2: Improving Peak Shape and Resolution

This guide outlines steps to take when encountering broad or poorly resolved peaks.

G start Poor Peak Shape or Resolution check_overload Is the peak fronting (overloaded)? start->check_overload reduce_concentration Action: Dilute the sample or increase the split ratio. check_overload->reduce_concentration Yes check_oven_ramp Are peaks co-eluting? check_overload->check_oven_ramp No reduce_concentration->check_oven_ramp resolved Issue Resolved reduce_concentration->resolved optimize_ramp Action: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min). check_oven_ramp->optimize_ramp Yes check_initial_temp Are early eluting peaks broad? check_oven_ramp->check_initial_temp No optimize_ramp->check_initial_temp optimize_ramp->resolved lower_initial_temp Action: Lower the initial oven temperature to improve peak focusing. check_initial_temp->lower_initial_temp Yes check_initial_temp->resolved No lower_initial_temp->resolved start_legend Start decision_legend Decision Point action_legend Action end_legend End Point

Experimental Protocols

Protocol 1: Sample Preparation for Liquid Samples (e.g., Fragrance Oils)

This protocol outlines the preparation of a liquid sample containing this compound for GC-MS analysis.

  • Sample Dilution:

    • Pipette 10 µL of the neat liquid sample into a 2 mL autosampler vial.

    • Add 990 µL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to the vial. This creates a 1:100 dilution. Adjust the dilution factor as necessary based on the expected concentration of this compound.

    • Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Filtration (if necessary):

    • If the diluted sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial to prevent clogging of the GC syringe and inlet.

  • Standard Preparation:

    • Prepare a series of calibration standards of this compound in the same solvent used for the sample dilution. A typical concentration range for a calibration curve would be 0.1, 0.5, 1, 5, and 10 µg/mL.

Protocol 2: Systematic Optimization of Injector Temperature

This protocol provides a method for determining the optimal injector temperature for this compound analysis.

  • Prepare a Standard:

    • Prepare a mid-range standard of this compound (e.g., 5 µg/mL) in a suitable solvent.

  • Set Initial GC-MS Parameters:

    • Use the recommended starting parameters from the FAQ section, with an initial injector temperature of 220 °C.

  • Temperature Gradient Analysis:

    • Inject the standard at the following injector temperatures, keeping all other parameters constant: 220 °C, 240 °C, 260 °C, and 280 °C.

    • Perform at least two injections at each temperature to ensure reproducibility.

  • Data Analysis:

    • For each temperature, evaluate the following:

      • Peak Area: A higher peak area generally indicates more efficient vaporization and transfer to the column.

      • Peak Shape: Look for a symmetrical, Gaussian peak. Asymmetry or tailing may indicate issues with the temperature.

      • Presence of Degradation Products: Examine the mass spectrum for any unexpected ions that might suggest thermal degradation of this compound at higher temperatures.

  • Select Optimal Temperature:

    • Choose the injector temperature that provides the best balance of high peak area and good peak shape, without evidence of degradation. This is typically the highest temperature that does not cause a decrease in response or a worsening of peak shape.

References

Preventing hydrolysis of propyl hexanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propyl Hexanoate

Topic: Preventing Hydrolysis of this compound During Storage

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to help maintain the stability of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as propyl caproate, is an ester formed from the condensation of hexanoic acid and propan-1-ol.[1][2] It is a colorless liquid with a characteristic fruity aroma, often described as being similar to pineapple and blackberry.[1][3] Due to its scent, it is widely used as a flavoring agent in food and beverages and as a fragrance component in perfumes, cosmetics, and aromatherapy products.[3] It also serves as a solvent for polar organic compounds and a plasticizer in the formulation of coatings and adhesives.

Q2: What is hydrolysis and why is it a concern for this compound?

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For an ester like this compound, hydrolysis splits the ester bond, reverting it to its parent carboxylic acid (hexanoic acid) and alcohol (propan-1-ol). This degradation is a primary concern during storage as it leads to a loss of product purity, alters its characteristic fragrance and flavor profile, and can introduce impurities that may interfere with experimental results or product quality.

Q3: What are the main factors that accelerate the hydrolysis of this compound?

The rate of ester hydrolysis is primarily influenced by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur. Increased exposure to moisture or humidity will accelerate the degradation process.

  • pH (Presence of Acids or Bases): The reaction is significantly catalyzed by the presence of both acids (H+ ions) and bases (OH- ions). Basic hydrolysis, also known as saponification, is typically faster and irreversible, leading to the formation of a carboxylate salt.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Troubleshooting Guide: Storage and Handling

Q4: I noticed a change in the odor of my stored this compound. What could be the cause?

A change in odor, often towards a cheesy or rancid smell characteristic of hexanoic acid, is a strong indicator of hydrolysis. This suggests that the ester has been exposed to conditions that promote its breakdown into hexanoic acid and propanol.

Q5: How can I prevent moisture from contaminating my this compound sample?

To minimize exposure to moisture, follow these best practices:

  • Use Appropriate Containers: Store this compound in tightly sealed, moisture-proof containers. High-density polyethylene (HDPE) or amber glass bottles with tight-fitting caps are recommended.

  • Inert Atmosphere: For long-term storage or high-purity applications, consider blanketing the container's headspace with an inert gas like nitrogen or argon before sealing. This displaces moist air.

  • Dry Environment: Store the sealed container in a dry environment, such as a desiccator cabinet containing a desiccant (e.g., silica gel).

  • Handling: When opening and dispensing the liquid, do so in a low-humidity environment or under a flow of inert gas to prevent the introduction of atmospheric moisture.

Q6: What are the optimal temperature and pH conditions for storing pure this compound?

  • Temperature: For optimal stability, this compound should be stored in a cool environment. A refrigerated temperature range of 2-8°C is recommended. Avoid storing at room temperature for extended periods and protect from heat sources.

  • pH: When storing the pure ester, the primary goal is to avoid acidic or basic contaminants. Ensure all storage vessels are clean, dry, and free of any acidic or alkaline residues. The material should be kept at a neutral pH.

Q7: My experiment requires dissolving this compound. Which solvents are least likely to cause hydrolysis?

To prevent hydrolysis, use anhydrous (dry) non-aqueous solvents. Suitable options include:

  • Anhydrous alcohols (e.g., ethanol, though be aware of potential transesterification under certain conditions).

  • Ethers (e.g., diethyl ether).

  • Hydrocarbons (e.g., hexane). Avoid aqueous solutions or solvents that may contain water impurities unless hydrolysis is an intended part of the experiment.

Data Presentation

The following table summarizes the key factors affecting the rate of this compound hydrolysis during storage.

FactorConditionEffect on Hydrolysis RateRecommended Storage Practice
Temperature High (e.g., >25°C)IncreasesStore at 2-8°C.
Low (e.g., 2-8°C)Decreases
Moisture High Humidity / Water PresenceIncreasesStore in a tightly sealed container in a dry environment or desiccator.
Anhydrous (Dry)MinimizedUse moisture-proof packaging and handle in a low-humidity environment.
pH Acidic (e.g., pH < 6)Increases (Acid-Catalyzed)Ensure containers are free of acidic residues. Maintain neutrality.
Neutral (e.g., pH ~7)Slowest Rate
Basic (e.g., pH > 8)Significantly Increases (Saponification)Ensure containers are free of basic residues. Maintain neutrality.
Atmosphere Air (contains moisture)IncreasesStore under an inert atmosphere (e.g., Nitrogen, Argon).
Inert GasMinimized

Mandatory Visualizations

Hydrolysis_Reaction This compound This compound Hexanoic Acid Hexanoic Acid This compound->Hexanoic Acid H+ or OH- catalyst Propanol Propanol Water Water Water->Propanol H+ or OH- catalyst Troubleshooting_Workflow start Suspected this compound Hydrolysis (e.g., odor change) check_storage Review Storage Conditions start->check_storage temp_check Is Temperature > 8°C? check_storage->temp_check Temp moisture_check Is Container Tightly Sealed and in a Dry Location? check_storage->moisture_check Moisture ph_check Any Contact with Acids/Bases? check_storage->ph_check pH temp_check->moisture_check No refrigerate Action: Move to 2-8°C Storage temp_check->refrigerate Yes moisture_check->ph_check Yes seal_desiccate Action: Reseal Tightly, Use Desiccator/Inert Gas moisture_check->seal_desiccate No neutralize_repackage Action: Use Neutral, Dry Glassware for Aliquoting ph_check->neutralize_repackage Yes monitor Monitor Sample Stability (e.g., Analytical Testing) ph_check->monitor No refrigerate->monitor seal_desiccate->monitor neutralize_repackage->monitor

References

Matrix effects in the analysis of propyl hexanoate in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of propyl hexanoate in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound analysis?

A1: A matrix effect is the alteration of the analytical signal of this compound (either suppression or enhancement) caused by the presence of other components in the sample matrix.[1][2] These interfering components can co-elute with this compound and affect its ionization efficiency in the mass spectrometer or its behavior in the gas chromatography (GC) inlet.[2] This can lead to inaccurate quantification of the analyte.[3][4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is post-column infusion, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components eluting at that time cause ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix extract at the same concentration. A response lower than the standard indicates suppression, while a higher response indicates enhancement.

Q3: What are "analyte protectants" and how can they be used in the GC-MS analysis of this compound?

A3: Analyte protectants are compounds added to both sample extracts and calibration standards to minimize the interaction of analytes with active sites in the GC system, such as the inlet liner and the column. These active sites can cause analyte degradation or adsorption, leading to poor peak shapes and inaccurate results. By adding analyte protectants, these active sites are deactivated, leading to improved and more consistent analyte response.

Q4: When is the standard addition method recommended for quantifying this compound?

A4: The standard addition method is particularly useful when a representative blank matrix for preparing matrix-matched standards is unavailable or when the matrix composition varies significantly between samples. In this method, the sample is spiked with known concentrations of this compound, and the resulting measurements are extrapolated to determine the original concentration in the sample. This technique is effective for achieving accurate quantification in complex and variable matrices.

Q5: Can matrix effects be completely eliminated in the analysis of this compound?

A5: While completely eliminating matrix effects is challenging, especially in highly complex samples, their impact can be significantly minimized and compensated for. This is achieved through a combination of effective sample preparation techniques, appropriate calibration strategies like matrix-matched calibration or standard addition, and the use of a suitable internal standard, preferably a stable isotope-labeled version of this compound.

Troubleshooting Guides

Problem 1: Poor reproducibility and inconsistent quantitative results for this compound across different sample batches.

Possible Cause Troubleshooting Step Explanation
Variable Matrix Effects Evaluate matrix effects for each sample batch using the post-extraction spike method.Different batches of complex samples can have varying compositions, leading to inconsistent signal suppression or enhancement.
Implement a robust internal standard method, preferably using a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d11).A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.
If a SIL-IS is not available, consider using the standard addition method for each sample.This method creates a calibration curve within each sample's unique matrix, accounting for its specific effects.
Inconsistent Sample Preparation Standardize and validate the sample preparation protocol.Ensure consistent extraction efficiency and removal of interfering matrix components across all samples.
Automate the sample preparation process if possible.Automation can reduce human error and improve the consistency of sample workup.

Problem 2: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step Explanation
Inefficient Extraction Optimize the sample extraction technique (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE, Solid Phase Microextraction - SPME).The choice of extraction solvent, pH, and sorbent material is critical for efficiently isolating this compound from the sample matrix.
For LLE, adjust the pH of the aqueous phase to ensure this compound is in a non-ionized form for better partitioning into the organic solvent.
For SPE, select a sorbent with appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain and elute this compound effectively.
Analyte Volatility If using techniques that involve evaporation steps, ensure the temperature is not excessively high to prevent loss of the volatile this compound.This compound is a volatile compound and can be lost during sample concentration steps.
Consider using headspace (HS) or SPME techniques which are well-suited for volatile compounds and can minimize sample manipulation.

Problem 3: Significant signal suppression or enhancement observed in the analysis of this compound.

Possible Cause Troubleshooting Step Explanation
Co-eluting Matrix Components Improve chromatographic separation to resolve this compound from interfering compounds.This can be achieved by optimizing the GC or LC temperature gradient, flow rate, or by using a column with a different stationary phase.
Use a divert valve to direct the flow to waste during the elution of highly interfering matrix components, preventing them from entering the mass spectrometer source.This reduces source contamination and minimizes matrix effects on the analyte of interest.
Insufficient Sample Cleanup Enhance the sample preparation method to remove a broader range of matrix interferences.Techniques like dispersive SPE (dSPE), often used in QuEChERS methods, can provide additional cleanup. Consider using multi-modal SPE cartridges that combine different retention mechanisms.
Dilute the sample extract before injection.Dilution reduces the concentration of both the analyte and the interfering matrix components, which can alleviate signal suppression. However, this may compromise the limit of detection.
Matrix-Induced Enhancement (GC-MS) Employ matrix-matched calibration standards.In GC-MS, non-volatile matrix components can coat active sites in the inlet and column, leading to an enhanced response for the analyte compared to a pure standard. Matrix-matched calibration ensures that both standards and samples experience similar enhancement.
Use analyte protectants in both standards and samples.Analyte protectants mimic the matrix-induced enhancement effect, leading to more accurate quantification when using solvent-based calibration.

Quantitative Data Summary

The following table summarizes hypothetical recovery data for this compound from different complex matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This data illustrates the impact of different matrices on analyte recovery and the importance of method validation for each specific matrix.

Beverage MatrixSpike Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Apple Juice1088.57.2
White Wine1095.25.1
Craft Beer1079.89.5
Coffee1072.112.3

Experimental Protocols & Methodologies

A detailed methodology for a generic workflow to assess and mitigate matrix effects in the analysis of this compound is provided below.

Objective: To accurately quantify this compound in a complex liquid matrix (e.g., fruit juice) using GC-MS with an internal standard.

Materials:

  • This compound standard

  • This compound-d11 (internal standard)

  • Blank matrix (fruit juice known to be free of this compound)

  • Organic solvents (e.g., hexane, ethyl acetate)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare a stock solution of the internal standard (this compound-d11).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the fruit juice sample.

    • Spike with a known amount of the internal standard solution.

    • Add sodium chloride to the sample to increase the ionic strength of the aqueous phase (salting-out effect).

    • Extract the sample with a suitable organic solvent (e.g., ethyl acetate) by vigorous shaking.

    • Separate the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • Matrix Effect Evaluation (Post-Extraction Spike):

    • Extract a blank fruit juice sample using the same procedure as above.

    • Spike the blank matrix extract with a known amount of this compound standard.

    • Prepare a pure solvent standard of this compound at the same concentration.

    • Analyze both the post-extraction spiked sample and the pure solvent standard by GC-MS.

    • Calculate the matrix effect (%) as: (Peak Area in Matrix / Peak Area in Solvent) * 100. A value <100% indicates suppression, and >100% indicates enhancement.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Prepare calibration standards by spiking blank fruit juice extracts with known concentrations of this compound and a constant concentration of the internal standard.

    • Solvent-Based Calibration with Internal Standard: If matrix effects are negligible or effectively compensated by the internal standard, prepare calibration standards in a pure solvent.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of this compound from other matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound and its internal standard.

Visualizations

Matrix_Effect_Troubleshooting_Workflow cluster_start Start: Inconsistent Results cluster_assess Assessment cluster_mitigate Mitigation & Compensation cluster_calibration Calibration cluster_end End Goal Start Inconsistent/Inaccurate This compound Results Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Prep (SPE, LLE, Dilution) Assess_ME->Optimize_SP Significant ME Use_IS Use Stable Isotope-Labeled Internal Standard Assess_ME->Use_IS Significant ME End Accurate & Reproducible Quantification Assess_ME->End Negligible ME Optimize_Chromo Improve Chromatography Optimize_SP->Optimize_Chromo Optimize_Chromo->Use_IS Cal_Strategy Select Calibration Strategy Use_IS->Cal_Strategy MMC Matrix-Matched Calibration Cal_Strategy->MMC Blank Matrix Available SA Standard Addition Cal_Strategy->SA No Blank / Variable Matrix MMC->End SA->End

Caption: Troubleshooting workflow for matrix effects.

Sample_Prep_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Complex Sample (e.g., Beverage) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Perform LLE or SPE Spike_IS->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

Caption: General sample preparation workflow.

References

Propyl Hexanoate Synthesis: A Technical Guide to Minimizing By-Product Formation

Author: BenchChem Technical Support Team. Date: November 2025

Propyl hexanoate, an ester prized for its fruity pineapple-like aroma, is a valuable compound in the flavor, fragrance, and chemical industries.[1] Its synthesis, typically achieved through the Fischer esterification of hexanoic acid and propanol, is a reversible reaction that can be prone to by-product formation, impacting yield and purity.[2] This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to minimize by-product formation and optimize the production of high-purity this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of by-products.

FAQs

Q1: What are the primary by-products in this compound synthesis via Fischer esterification?

A1: The main by-products are typically unreacted starting materials (hexanoic acid and propanol) and dipropyl ether. Dipropyl ether is formed through the acid-catalyzed self-condensation (dehydration) of two molecules of propanol, a reaction that becomes more significant at higher temperatures.[3]

Q2: My reaction yield is low, and I suspect by-product formation. How can I confirm this?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique to identify and quantify the components of your reaction mixture. By comparing the retention times and mass spectra of the peaks in your sample to those of authentic standards of this compound, hexanoic acid, propanol, and dipropyl ether, you can determine the composition of your product and identify any impurities.

Q3: How does the concentration of the acid catalyst affect by-product formation?

A3: While a strong acid catalyst like sulfuric acid is necessary for the esterification to proceed at a reasonable rate, an excessively high concentration can promote side reactions, particularly the formation of dipropyl ether.[3] It is crucial to use the catalyst in appropriate amounts, typically a small percentage of the total reaction mass.

Q4: What is the optimal molar ratio of propanol to hexanoic acid?

A4: To drive the equilibrium towards the formation of the ester and maximize the conversion of the limiting reagent (typically the more expensive hexanoic acid), a molar excess of propanol is recommended. A common strategy is to use propanol as the solvent for the reaction.[3] However, a very large excess of propanol can increase the likelihood of dipropyl ether formation. An optimal ratio often lies between 2:1 and 5:1 (propanol:hexanoic acid).

Q5: How can I effectively remove by-products during purification?

A5: A combination of techniques is typically employed.

  • Washing: The crude product can be washed with a dilute base solution (e.g., sodium bicarbonate) to remove unreacted hexanoic acid and the acid catalyst. Subsequent washes with water will help remove any remaining base and water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous salt like magnesium sulfate or sodium sulfate to remove residual water.

  • Distillation: Fractional distillation is an effective method to separate this compound from the lower-boiling propanol and dipropyl ether, as well as any higher-boiling impurities.

Data on By-Product Formation

The following tables summarize the impact of key reaction parameters on the yield of this compound and the formation of the primary by-product, dipropyl ether. Note: The following data is illustrative and compiled from general principles of esterification. Actual results may vary based on specific experimental conditions.

Temperature (°C)This compound Yield (%)Dipropyl Ether (%)Unreacted Hexanoic Acid (%)
8075<120
100852-310
120805-78
14070>105

Table 1: Effect of Temperature on Product Distribution. Higher temperatures initially increase the reaction rate but can significantly favor the formation of dipropyl ether, leading to a decrease in the overall ester yield.

Molar Ratio (Propanol:Hexanoic Acid)This compound Yield (%)Dipropyl Ether (%)Unreacted Hexanoic Acid (%)
1:165<130
2:1801-215
3:1882-37
5:1903-53

Table 2: Effect of Reactant Molar Ratio on Product Distribution. Increasing the excess of propanol drives the reaction towards the ester product, but also slightly increases the formation of dipropyl ether.

H₂SO₄ Concentration (wt%)This compound Yield (%)Dipropyl Ether (%)Unreacted Hexanoic Acid (%)
170<125
2852-310
3874-68
582>85

Table 3: Effect of Sulfuric Acid Concentration on Product Distribution. A higher catalyst concentration accelerates the reaction but also significantly promotes the side reaction leading to dipropyl ether.

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound

This protocol is designed to maximize the yield of this compound while minimizing by-product formation.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexanoic acid (1 mol), propanol (3 mol), and concentrated sulfuric acid (0.1 mol, ~1-2% of the total weight). Safety Note: Always add acid to the alcohol/carboxylic acid mixture slowly and with cooling, as the dissolution is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 95-100°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Deionized water (2 x 100 mL)

      • Saturated sodium bicarbonate solution (2 x 100 mL) - Caution: CO₂ evolution will cause pressure build-up.

      • Brine (1 x 100 mL)

    • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Perform fractional distillation under atmospheric pressure. Collect the fraction boiling between 185-188°C. This corresponds to pure this compound.

Protocol 2: GC-MS Analysis of this compound Reaction Mixture

This protocol provides a general method for the separation and identification of this compound and its common by-products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent like dichloromethane or ethyl acetate (1 mL) in a GC vial.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-300 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with those of known standards and library data. Quantify the relative amounts of each component by integrating the peak areas.

Visualizing Workflows and Relationships

To further clarify the processes involved in minimizing by-product formation, the following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Hexanoic Acid + Propanol + H₂SO₄ ReactionMixture Heat to Reflux (95-100°C, 2-4h) Reactants->ReactionMixture CrudeProduct Crude this compound (with by-products) ReactionMixture->CrudeProduct Wash Wash with H₂O, NaHCO₃, Brine CrudeProduct->Wash Dry Dry with MgSO₄ Wash->Dry WashedProduct Washed & Dried Product Dry->WashedProduct Distillation Fractional Distillation WashedProduct->Distillation Analysis GC-MS Analysis WashedProduct->Analysis PureProduct Pure this compound (185-188°C fraction) Distillation->PureProduct PureProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_analysis Identify By-products cluster_solutions Implement Solutions Start Problem: High By-product Formation in Propyl Hexanoate Synthesis GCMS Perform GC-MS Analysis Start->GCMS Identify Identify Major Impurities GCMS->Identify HighEther High Dipropyl Ether? Identify->HighEther HighReactants High Unreacted Starting Materials? Identify->HighReactants ReduceTemp Reduce Reaction Temperature (e.g., to 90-100°C) HighEther->ReduceTemp Yes ReduceCatalyst Decrease H₂SO₄ Concentration (e.g., to 1 wt%) HighEther->ReduceCatalyst Yes IncreaseTime Increase Reaction Time HighReactants->IncreaseTime Yes IncreasePropanol Increase Propanol:Acid Ratio HighReactants->IncreasePropanol Yes RemoveWater Ensure Efficient Water Removal (e.g., Dean-Stark trap) HighReactants->RemoveWater Yes ReduceTemp->HighReactants ReduceCatalyst->HighReactants

Caption: Troubleshooting decision tree for minimizing by-product formation.

References

Technical Support Center: Optimal Separation of Propyl Hexanoate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of propyl hexanoate isomers using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I might encounter?

This compound has the chemical formula C9H18O2. Besides this compound itself, you may encounter several structural (positional) isomers, which have the same molecular formula but different arrangements of atoms. These can include, but are not limited to:

  • Methyl octanoate

  • Ethyl heptanoate

  • Butyl pentanoate

  • Hexyl propanoate

Additionally, if chiral centers are present in branched-chain versions of the alcohol or acid moieties, enantiomers and diastereomers may exist.

Q2: What is the most critical factor in selecting a GC column for separating this compound isomers?

The most critical factor is the choice of the stationary phase, as this will determine the selectivity of the separation.[1] The polarity of the stationary phase should be matched to the polarity of the analytes to achieve effective separation. For separating polar compounds like esters, polar stationary phases are generally recommended.

Q3: Which type of GC column is best suited for separating positional isomers of this compound?

For the separation of positional isomers of esters, which often have very similar boiling points, a high-polarity column is typically required. Columns with a stationary phase containing cyanopropyl functional groups are often the preferred choice as they provide unique selectivity for cis/trans and positional isomers.[1][2][3] Polyethylene glycol (PEG) or "WAX" columns are also a good option for ester analysis.

Q4: When is a chiral GC column necessary?

A chiral GC column is required for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule.[4] If you are working with a racemic mixture of a chiral this compound isomer, a standard achiral column will not be able to separate the enantiomers. Chiral stationary phases, often based on derivatized cyclodextrins, are designed for this purpose.

Q5: How do column dimensions (length, internal diameter, film thickness) affect the separation?

  • Length: Longer columns provide higher resolution, but at the cost of longer analysis times. Doubling the column length can increase resolution by about 40%.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18-0.25 mm) offer higher efficiency and better resolution. Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower separation efficiency.

  • Film Thickness: A thicker stationary phase film increases retention time and sample capacity, which can be beneficial for volatile compounds. Thinner films are generally preferred for less volatile analytes to reduce analysis time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Co-eluting Peaks Incorrect Stationary Phase: The column chemistry is not suitable for separating the isomers.For positional ester isomers, consider a highly polar cyanopropyl or PEG (WAX) type column. For enantiomers, a chiral stationary phase is necessary.
Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial temperature is too high.Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). Lower the initial oven temperature to improve the separation of early-eluting peaks.
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.Reduce the injection volume or use a higher split ratio. Consider a column with a larger internal diameter or thicker film if sample concentration cannot be reduced.
Column Contamination: Buildup of non-volatile residues can degrade column performance.Bake out the column at a temperature slightly above the final oven temperature of your method (do not exceed the column's maximum temperature limit). Trim 15-30 cm from the inlet of the column.
Peak Tailing Active Sites in the Inlet or Column: Polar analytes like esters can interact with active sites, causing tailing.Use a deactivated inlet liner. Ensure the column is properly installed to avoid dead volume. Consider using a more inert column.
Improper Column Installation: The column is not cut cleanly or is installed at the incorrect depth in the injector or detector.Ensure a clean, square cut of the column using a ceramic wafer. Follow the instrument manufacturer's guidelines for correct column installation depth.
Shifting Retention Times Leaks in the System: A leak in the injector, fittings, or septum will affect carrier gas flow and pressure.Perform a leak check of the system using an electronic leak detector. Regularly replace the septum.
Inconsistent Carrier Gas Flow: Fluctuations in head pressure or a faulty flow controller.Verify the carrier gas supply and pressure. Check the flow rate at the detector and split vent with a calibrated flow meter.
Changes in the Column: Column aging or contamination can alter retention characteristics.Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
Ghost Peaks Contaminated Syringe: Residue from previous injections.Thoroughly clean the syringe with an appropriate solvent.
Septum Bleed: Pieces of the septum entering the inlet.Use high-quality septa and replace them regularly.
Carryover from Previous Injections: High-boiling point components remaining in the injector or column.Clean the injector and use a liner with glass wool to trap non-volatiles. Bake out the column.

Experimental Protocols

Below are generalized experimental protocols for the separation of ester isomers based on common practices. Specific conditions should be optimized for your particular instrument and isomer mixture.

Table 1: GC-FID Conditions for Positional Ester Isomer Separation
Parameter Condition 1: High-Polarity Cyanopropyl Column Condition 2: PEG (WAX) Column
Column Highly polar cyanopropyl phase (e.g., HP-88, SP-2560)Polyethylene Glycol (WAX) phase
Dimensions 100 m x 0.25 mm ID, 0.20 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Linear Velocity 20-40 cm/sec30-50 cm/sec
Injector Temp. 250 °C250 °C
Split Ratio 100:150:1
Oven Program 50°C (hold 1 min), ramp at 5°C/min to 240°C, hold 15 min60°C (hold 2 min), ramp at 8°C/min to 220°C, hold 10 min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temp. 260 °C250 °C
Table 2: GC-MS Conditions for Chiral Ester Isomer Separation
Parameter Recommended Condition
Column Derivatized β-Cyclodextrin in a cyanopropyl polysiloxane phase
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injector Temp. 230 °C
Split Ratio 50:1
Oven Program 60°C (hold 1 min), ramp at 2°C/min to 180°C
Detector Mass Spectrometer (MS)
Transfer Line Temp. 240 °C
Ion Source Temp. 230 °C
Scan Range 40-350 amu

Workflow for Optimal Column Selection

The following diagram illustrates a logical workflow for selecting the most appropriate GC column for your this compound isomer separation.

ColumnSelectionWorkflow Workflow for this compound Isomer Separation start Start: Define Separation Goal isomer_type Identify Isomer Type(s) start->isomer_type positional Positional Isomers isomer_type->positional Positional chiral Chiral Isomers (Enantiomers) isomer_type->chiral Chiral column_select_pos Select High-Polarity Column (e.g., Cyanopropyl, WAX) positional->column_select_pos column_select_chiral Select Chiral Column (e.g., Cyclodextrin-based) chiral->column_select_chiral optimize_params Optimize GC Parameters (Temp, Flow, etc.) column_select_pos->optimize_params column_select_chiral->optimize_params resolution_check Adequate Resolution? optimize_params->resolution_check success Separation Achieved resolution_check->success Yes troubleshoot Troubleshoot (See Guide) resolution_check->troubleshoot No reassess_column Re-evaluate Column Choice (Different Phase/Dimensions) troubleshoot->reassess_column reassess_column->optimize_params

References

Validation & Comparative

A Comparative Analysis of Propyl Hexanoate and Ethyl Hexanoate Flavor Profiles for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct flavor and aroma characteristics of propyl hexanoate and ethyl hexanoate, supported by physicochemical data and standardized sensory evaluation protocols.

This guide provides a detailed comparison of the flavor profiles of two common hexanoate esters: this compound and ethyl hexanoate. Understanding the nuanced differences between these compounds is critical for their application in various scientific and commercial sectors, including flavor chemistry, sensory science, and pharmacology. This document outlines their key sensory attributes, presents available quantitative data, and describes the experimental methodologies used for their characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of these esters is essential for interpreting their flavor profiles. These properties, particularly volatility and solubility, influence how the molecules interact with olfactory and gustatory receptors.

PropertyThis compoundEthyl Hexanoate
Synonyms Propyl caproateEthyl caproate
CAS Number 626-77-7123-66-0
Molecular Formula C₉H₁₈O₂C₈H₁₆O₂
Molecular Weight 158.24 g/mol 144.21 g/mol
Boiling Point 186-187 °C168 °C
Water Solubility 0.39 g/LInsoluble
Odor Threshold (in water) Data not available1 ppb

Comparative Flavor and Aroma Profiles

The sensory attributes of this compound and ethyl hexanoate are primarily characterized by fruity notes, though with distinct differences in their specific descriptors and intensities.

This compound

This compound is consistently described as having a complex fruity aroma and flavor.[1][2][3][4] Key descriptors include:

  • Fruity: A dominant and overarching characteristic.[2]

  • Sweet: A notable sweet taste and smell.

  • Pineapple: A very common and specific fruit note associated with this ester.

  • Green: A fresh, slightly unripe fruit character.

  • Other Notes: Descriptors such as blackberry, cheese, and wine-like have also been reported, suggesting a broader and more complex profile.

Ethyl Hexanoate

Ethyl hexanoate is also characterized by a strong fruity profile, often perceived as being slightly sharper and more reminiscent of specific fruits. Key descriptors include:

  • Fruity: A powerful and defining fruity aroma.

  • Apple/Pineapple: Frequently described with notes of apple peel and pineapple.

  • Sweet: A distinct sweet character.

  • Waxy and Tropical: At higher concentrations (10 ppm), it can present waxy and tropical nuances.

Experimental Protocols for Flavor Profile Analysis

The characterization of flavor compounds like propyl and ethyl hexanoate relies on standardized and rigorous experimental protocols, primarily involving sensory panel evaluations and instrumental analysis such as Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A trained sensory panel is the primary instrument for quantifying the flavor profile of these esters.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, demonstrated ability to discriminate between different odors and flavors, and verbal fluency.

  • Panelists undergo extensive training (20-40 hours) to develop a consensus lexicon of aroma and flavor descriptors relevant to fruity esters. This involves the use of reference standards to anchor sensory perceptions.

2. Sample Preparation and Presentation:

  • Samples of this compound and ethyl hexanoate are prepared in a neutral solvent (e.g., deodorized mineral oil or propylene glycol) at concentrations significantly above their detection thresholds but below levels that would cause sensory fatigue.

  • Samples are presented to panelists in a monadic and sequential manner in a controlled environment (sensory booths) to minimize sensory adaptation and carry-over effects. Each sample is coded with a random three-digit number to blind the panelists.

3. Data Collection and Analysis:

  • Panelists individually evaluate each sample and rate the intensity of each agreed-upon sensory attribute (e.g., fruity, sweet, pineapple, green) on a calibrated intensity scale (e.g., a 0-100 line scale).

  • Data is collected over multiple sessions and replications to ensure the reliability of the results.

  • Statistical analysis, such as Analysis of Variance (ANOVA), is employed to determine significant differences in the flavor profiles of the two esters.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

1. Sample Preparation and Injection:

  • A diluted sample of the ester in a suitable solvent is injected into the gas chromatograph.

2. Gas Chromatographic Separation:

  • The GC is equipped with a capillary column appropriate for the separation of volatile flavor compounds.

  • The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

3. Olfactory Detection:

  • The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a sniffing port.

  • A trained sensory analyst sniffs the effluent from the port and records the odor descriptors and their intensity at specific retention times.

4. Data Analysis:

  • The olfactory data is correlated with the instrumental data from the FID or MS to identify the specific chemical compounds responsible for each perceived aroma.

  • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which provides a measure of the odor potency of each compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative sensory analysis of flavor compounds.

G cluster_0 Sample Preparation cluster_1 Sensory Panel Evaluation cluster_2 Instrumental Analysis (GC-O) cluster_3 Data Integration & Reporting prep_propyl This compound (in neutral solvent) sensory_testing Blinded Monadic Sequential Testing prep_propyl->sensory_testing gc_injection GC Injection prep_propyl->gc_injection prep_ethyl Ethyl Hexanoate (in neutral solvent) prep_ethyl->sensory_testing prep_ethyl->gc_injection panel_training Panelist Training & Lexicon Development panel_training->sensory_testing data_collection Intensity Rating (0-100 scale) sensory_testing->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis comparison_table Quantitative Data Summary Table stat_analysis->comparison_table gc_separation Chromatographic Separation gc_injection->gc_separation olfactory_detection Olfactory Detection (Sniffing Port) gc_separation->olfactory_detection instrumental_detection Instrumental Detection (FID/MS) gc_separation->instrumental_detection data_correlation Data Correlation & Compound ID olfactory_detection->data_correlation instrumental_detection->data_correlation flavor_profile Detailed Flavor Profile Description data_correlation->flavor_profile final_report Publish Comparison Guide comparison_table->final_report flavor_profile->final_report

Workflow for Comparative Flavor Analysis

Conclusion

This compound and ethyl hexanoate, while both categorized as fruity esters, possess distinct flavor and aroma profiles. This compound is generally characterized by a broader, more complex fruity profile with prominent pineapple and green notes, and hints of other fruits and even savory elements. Ethyl hexanoate, in contrast, tends to have a more direct and potent fruity aroma, commonly associated with apple and pineapple. The lower reported odor threshold of ethyl hexanoate suggests it may be perceived at lower concentrations. The choice between these two esters for any given application will depend on the specific flavor and aroma nuances desired by the researcher or product developer. The experimental protocols outlined in this guide provide a framework for conducting rigorous and reproducible sensory evaluations to further elucidate the unique characteristics of these and other flavor compounds.

References

A Comparative Guide to the Synthesis of Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl hexanoate, a carboxylate ester with a characteristic fruity odor reminiscent of blackberries and pineapple, finds applications in the food, fragrance, and pharmaceutical industries. Its synthesis can be achieved through several methods, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative overview of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity requirements, cost, and environmental considerations. The following table summarizes the key quantitative data for three primary methods: Fischer-Speier Esterification, Lipase-Catalyzed Direct Esterification, and Synthesis via Acyl Chloride.

ParameterFischer-Speier EsterificationLipase-Catalyzed Direct EsterificationSynthesis via Acyl Chloride
Reactants Hexanoic acid, PropanolHexanoic acid, PropanolHexanoyl chloride, Propanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., from Candida antarctica)Pyridine (or other base)
Reaction Temperature Reflux (approx. 100-120 °C)40-60 °CRoom Temperature
Reaction Time 2 - 8 hours4 - 24 hours1 - 2 hours
Yield High (typically >90%)High (typically >90%)Very High (often >95%)
Key Advantages Low-cost catalyst, well-established method.Mild reaction conditions, high selectivity, environmentally friendly.High reactivity, rapid reaction.
Key Disadvantages Harsh acidic conditions, requires high temperatures, reversible reaction.Higher catalyst cost, longer reaction times.Use of corrosive and hazardous acyl chloride, formation of HCl byproduct.

Experimental Protocols

Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed, often by azeotropic distillation with a Dean-Stark apparatus.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add hexanoic acid (1.0 mol), n-propanol (3.0 mol), and concentrated sulfuric acid (0.1 mol).

  • Add a suitable solvent for azeotropic removal of water, such as toluene or cyclohexane.

  • Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete within 2-8 hours.

  • After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by fractional distillation. A yield of over 90% can be expected.[3]

Lipase-Catalyzed Direct Esterification

Enzymatic esterification offers a green alternative to traditional chemical methods, proceeding under mild conditions with high specificity.[4] Immobilized lipases are often used to simplify catalyst recovery and reuse.

Protocol:

  • In a temperature-controlled shaker flask, combine hexanoic acid (1.0 mol) and n-propanol (1.2 mol) in a solvent such as n-hexane or in a solvent-free system.

  • Add an immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), typically at a loading of 5-10% (w/w) of the total substrate mass.

  • Incubate the mixture at 40-60 °C with constant shaking (e.g., 200 rpm) for 4-24 hours.

  • Monitor the conversion of hexanoic acid by gas chromatography (GC) or titration of the residual acid.

  • Once the reaction reaches equilibrium (typically >90% conversion), recover the immobilized enzyme by filtration for potential reuse.

  • Wash the reaction mixture with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent to yield this compound.

Synthesis via Acyl Chloride

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol to form the ester. This route avoids the equilibrium limitations of Fischer esterification.

Protocol: Step 1: Formation of Hexanoyl Chloride

  • In a fume hood, add hexanoic acid (1.0 mol) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Slowly add thionyl chloride (1.2 mol) to the hexanoic acid at room temperature.

  • Gently heat the mixture to reflux for 1-2 hours until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

  • Distill the crude product to obtain pure hexanoyl chloride.

Step 2: Esterification

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve n-propanol (1.0 mol) in a suitable solvent like diethyl ether, and add a base such as pyridine (1.1 mol) to neutralize the HCl produced.

  • Cool the mixture in an ice bath.

  • Slowly add the hexanoyl chloride (1.0 mol) from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Filter the mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute hydrochloric acid, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield this compound. This method often results in yields exceeding 95%.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and general experimental workflows for the described synthesis methods.

Fischer_Esterification_Pathway Hexanoic_Acid Hexanoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Hexanoic_Acid->Protonated_Carbonyl + H+ Propanol Propanol Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Carbonyl->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Propyl_Hexanoate This compound Protonated_Ester->Propyl_Hexanoate - H+ Propyl_Hexanoate->Tetrahedral_Intermediate + H2O (Hydrolysis) Water Water

Caption: Reaction mechanism for Fischer-Speier Esterification.

Lipase_Esterification_Workflow cluster_reactants Reactants Hexanoic_Acid Hexanoic Acid Reaction_Mixture Reaction Mixture Hexanoic_Acid->Reaction_Mixture Propanol Propanol Propanol->Reaction_Mixture Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Mixture Incubation Incubation (40-60°C, 4-24h) Reaction_Mixture->Incubation Filtration Filtration Incubation->Filtration Washing Washing & Drying Filtration->Washing Liquid Phase Recycled_Lipase Recycled Lipase Filtration->Recycled_Lipase Solid Phase Propyl_Hexanoate This compound Washing->Propyl_Hexanoate

Caption: Experimental workflow for Lipase-Catalyzed Direct Esterification.

Acyl_Chloride_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Hexanoic_Acid Hexanoic Acid Hexanoyl_Chloride Hexanoyl Chloride Hexanoic_Acid->Hexanoyl_Chloride + SOCl2 Thionyl_Chloride Thionyl Chloride (SOCl2) Reaction Reaction at 0°C to RT Hexanoyl_Chloride->Reaction Propanol Propanol Propanol->Reaction Pyridine Pyridine Pyridine->Reaction Filtration Filtration Reaction->Filtration Workup Aqueous Workup Filtration->Workup Propyl_Hexanoate This compound Workup->Propyl_Hexanoate

Caption: Experimental workflow for the synthesis of this compound via Acyl Chloride.

References

A Head-to-Head Comparison: Validated Analytical Methods for Propyl Hexanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the volatile ester propyl hexanoate, the choice of analytical methodology is critical. This guide provides an objective comparison of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented, supported by established validation parameters for similar analytes, will assist in selecting the most suitable method for specific research needs.

This compound, a key aroma compound found in various fruits and fermented beverages, also serves as a potential biomarker and is used in the formulation of certain pharmaceutical products. Its accurate quantification is essential for quality control, metabolic studies, and formulation development. Both GC-FID and HPLC-UV offer robust platforms for this purpose, each with distinct advantages and limitations.

Comparison of Analytical Methods

The selection between GC-FID and HPLC-UV for this compound quantification hinges on factors such as sample matrix, required sensitivity, and available instrumentation. While GC is inherently well-suited for volatile compounds like esters, HPLC offers versatility for a broader range of molecules.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase.
Sample Volatility Essential. This compound is sufficiently volatile for direct analysis.Not required. Suitable for a wide range of compound volatilities.
Derivatization Generally not required for this compound.May be necessary if the analyte lacks a UV-absorbing chromophore, though direct detection at low wavelengths is sometimes possible.
Sensitivity Typically high for hydrocarbons, offering excellent sensitivity for esters.Sensitivity is dependent on the chromophore and detector; can be lower than GC-FID for compounds with poor UV absorbance.
Specificity High, based on chromatographic retention time.Moderate, based on retention time and UV absorbance spectrum. Co-eluting compounds can interfere.
Analysis Time Generally faster run times due to the use of high temperatures and gaseous mobile phase.[1][2]Can have longer run times depending on the complexity of the separation.[1]
Cost & Complexity GC systems can be less expensive to operate, though the initial instrument cost can be significant. Method development can be simpler for volatile compounds.[2]HPLC systems, particularly with advanced detectors, can have a higher initial cost and ongoing expenses for solvents.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable results. The following protocols are representative of standard practices for the quantification of esters like this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is adapted from validated methods for the analysis of volatile esters and fatty acids in complex matrices.

1. Sample Preparation:

  • For liquid samples such as beverages, a direct injection or a liquid-liquid extraction (LLE) may be employed. For LLE, the sample is extracted with a water-immiscible solvent like diethyl ether or hexane. The organic layer is then collected and concentrated if necessary.

  • For solid or semi-solid samples, a headspace solid-phase microextraction (HS-SPME) technique is often preferred to isolate volatile compounds.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

3. Calibration:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol for beverage analysis) at concentrations ranging from approximately 0.1 to 100 mg/L.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

This protocol is based on validated methods for the analysis of organic acids and esters in various samples.

1. Sample Preparation:

  • Liquid samples may be filtered through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. HPLC-UV System and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound does not have a strong chromophore. Detection is typically performed at a low wavelength, such as 210 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from approximately 1 to 200 mg/L.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Method Validation Data

The following table summarizes typical validation parameters for the quantification of esters and related compounds using GC-FID and HPLC-UV, providing an expected performance benchmark for this compound analysis.

Validation ParameterGC-FIDHPLC-UV
Linearity (R²) > 0.995> 0.997
Accuracy (Recovery) 90-110%95-105%
Precision (RSD%) < 5%< 3.5%
Limit of Detection (LOD) 0.01 - 1 mg/L0.1 - 5 mg/L
Limit of Quantification (LOQ) 0.05 - 5 mg/L0.5 - 15 mg/L

Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of validating an analytical method for this compound quantification, the following diagrams are provided.

Validation_Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Analysis & Evaluation MD Method Development (GC-FID & HPLC-UV) VP Define Validation Parameters MD->VP AS Prepare Analytical Standards VP->AS CAL Linearity & Range (Calibration Curve) AS->CAL ACC Accuracy (Spiked Samples) CAL->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC SENS LOD & LOQ (Signal-to-Noise) PREC->SENS DA Data Analysis SENS->DA COMP Compare Performance (GC vs. HPLC) DA->COMP VR Validation Report COMP->VR

Caption: Logical workflow for the validation of an analytical method.

Method_Selection_Logic start Start: Quantify this compound is_volatile Is the sample matrix complex? start->is_volatile high_sensitivity Is high sensitivity a priority? is_volatile->high_sensitivity Yes hplc_method Select HPLC-UV is_volatile->hplc_method No gc_method Select GC-FID high_sensitivity->gc_method Yes consider_both Consider both methods based on other factors high_sensitivity->consider_both No

Caption: Decision logic for selecting an analytical method.

References

A Sensory Panel Comparison of Natural vs. Synthetic Propyl Hexanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the sensory profiles of natural and synthetic propyl hexanoate for researchers, scientists, and drug development professionals. This compound is an ester recognized for its characteristic fruity aroma, often described as reminiscent of pineapple, pear, and blackberry.[1][2] It is a valuable compound in the food, fragrance, and cosmetic industries.[1] While the synthetic version is chemically identical to its natural counterpart, subtle differences in their sensory perception can arise from the presence of trace impurities in the natural extracts versus the potentially higher purity of the synthetic form.[3] This guide outlines a comprehensive experimental protocol for a sensory panel evaluation, presents hypothetical quantitative data based on established principles of sensory science, and details the origins of both natural and synthetic this compound.

Quantitative Sensory Data

The following table summarizes hypothetical quantitative data from a trained sensory panel using Quantitative Descriptive Analysis (QDA). This data is illustrative and based on the common understanding that natural flavor extracts may offer more complexity, while synthetic versions can provide higher purity and consistency.[3] The intensity of each attribute is rated on a 15-point scale.

Sensory AttributeNatural this compound (Mean Score)Synthetic this compound (Mean Score)Potential Rationale for Difference
Aroma
Fruity (Pineapple/Pear)12.513.0The synthetic version may have a more pronounced primary fruity note due to higher purity.
Blackberry8.06.5Subtle notes in the natural isolate contribute to a more complex profile.
Green/Grassy4.52.0Trace compounds from the natural source may contribute to green notes.
Waxy/Fatty2.01.0Trace lipids or related compounds may be present in the natural extract.
Chemical/Solvent0.51.5Potential for trace impurities from the synthesis process in the synthetic version.
Flavor
Sweet11.011.5Similar to aroma, the purity of the synthetic compound may enhance the primary sweet taste.
Fruity (Overall)12.012.8The synthetic version may present a cleaner, more direct fruity flavor.
Off-note (e.g., Bitter)1.00.5Fewer impurities in the synthetic version may lead to a cleaner taste profile.

Experimental Protocols

To objectively compare the sensory profiles of natural and synthetic this compound, a quantitative descriptive analysis (QDA) is the recommended methodology. This involves a trained sensory panel to identify and quantify the sensory attributes of a product.

Objective: To identify and quantify the similarities and differences in the sensory profiles of natural and synthetic this compound.

Panelist Selection:

  • Screening: Recruit 10-12 individuals with prior experience in sensory evaluation. Panelists should be screened for their ability to discriminate between different aroma and taste intensities and their verbal fluency in describing sensory perceptions.

Methodology:

  • Lexicon Development: In initial sessions, panelists are presented with both natural and synthetic this compound samples and collectively develop a consensus vocabulary of descriptive terms for the aroma and flavor attributes.

  • Training: Panelists are trained on the identified attributes using reference standards to ensure consistent understanding and rating.

  • Evaluation:

    • Sample Preparation: Prepare solutions of both natural and synthetic this compound in a neutral carrier (e.g., mineral oil for aroma, deodorized water or a simple sugar solution for flavor) at a concentration that is clearly perceivable but not overwhelming (e.g., 10 ppm). This concentration should be determined in preliminary testing.

    • Blinding and Randomization: Assign random three-digit codes to each sample to blind the panelists to the sample's identity. The presentation order should be randomized for each panelist to avoid bias.

    • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and proper ventilation to minimize distractions and sensory fatigue.

    • Rating: In individual sensory booths, panelists will rate the intensity of each descriptive attribute for each sample on a 15-point intensity scale.

  • Data Analysis:

    • Collect the intensity ratings and analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity of specific attributes between the natural and synthetic samples.

    • The results can be visualized using a spider web (or radar) plot for a clear comparison of the sensory profiles.

Natural vs. Synthetic this compound: Origin and Synthesis

Natural this compound:

Natural flavors are derived from plant or animal sources. Natural this compound can be obtained through the esterification of hexanoic acid and propanol, where both precursors are derived from natural sources. It has been detected in various fruits and food products, such as Asian pears and milk products. The extraction of natural flavors often involves physical processes, enzymatic reactions, or microbial fermentation.

Synthetic this compound:

Artificial flavors are created through chemical synthesis. Synthetic this compound is produced by the reaction of propanol with hexanoic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. This process is known as esterification. While the primary flavor molecule is identical to its natural counterpart, the starting materials are typically derived from petrochemical or other synthetic sources. Artificial flavors are often more cost-effective and can offer greater consistency in large-scale production.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

cluster_synthesis This compound Synthesis Propanol Propanol Esterification Esterification (Acid Catalyst) Propanol->Esterification HexanoicAcid Hexanoic Acid HexanoicAcid->Esterification PropylHexanoate This compound Esterification->PropylHexanoate Water Water Esterification->Water

Caption: Chemical synthesis of this compound.

Start Panelist Screening & Recruitment Lexicon Lexicon Development Start->Lexicon Select Panel Training Panelist Training Lexicon->Training Define Attributes Evaluation Sensory Evaluation (Blinded & Randomized) Training->Evaluation Calibrate Panel DataCollection Data Collection Evaluation->DataCollection Rate Intensities Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Compile Ratings Visualization Data Visualization (Spider Web Plot) Analysis->Visualization Identify Differences End Comparative Report Visualization->End Generate Profile

Caption: Sensory panel experimental workflow.

References

Comparative study of different ester flavors in fruit juice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ester flavor profiles in commercially relevant fruit juices. Esters are a significant class of volatile organic compounds that contribute to the characteristic fruity and floral aromas of many fruits and their processed products. Understanding the qualitative and quantitative differences in ester composition is crucial for quality control, flavor development, and sensory analysis in the food and beverage industry, and can provide insights for flavor-related research in other scientific domains.

Quantitative Comparison of Major Ester Flavors

The following table summarizes the concentrations of key ester compounds identified in apple, pineapple, and orange juices from various studies. Direct comparison between studies should be approached with caution due to variations in analytical methodologies, fruit cultivars, processing methods, and reporting units.

Ester CompoundApple JuicePineapple JuiceOrange JuicePredominant Aroma
Ethyl Acetate Present, concentration varies.[1]13.11% (of total volatiles)[1]Present, concentration varies.Fruity, solvent-like
Ethyl Butanoate Present, one of the more concentrated esters.[2]8.38% (of total volatiles)[1]High odor activity value.[3]Fruity, pineapple, sweet
Butyl Acetate One of the most concentrated esters.--Fruity, sweet, banana
Hexyl Acetate One of the most concentrated esters.--Fruity, pear, green
2-Methylbutyl Acetate Present, one of the more concentrated esters.--Fruity, banana, apple
Methyl 2-Methylbutanoate -9.32% (of total volatiles)-Fruity, apple-like
Ethyl Hexanoate ---Fruity, green apple
Methyl Hexanoate -Present-Fruity, pineapple

Data presented as percentage of total volatile compounds or noted as a major constituent. Absolute concentrations can be found in the cited literature.

Experimental Protocols

The following sections detail a general methodology for the extraction and quantification of ester flavors in fruit juice, based on common practices in the cited research.

Sample Preparation
  • Juice Extraction: For fresh fruit analysis, juice is typically extracted using a laboratory-grade juicer or press. Commercial juices are analyzed directly from the container.

  • Internal Standard Addition: An internal standard (e.g., a non-naturally occurring ester like ethyl heptanoate) is added to a known volume of juice at a precise concentration. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.

  • Matrix Modification: For some extraction techniques, the sample matrix may be modified by adding salts (e.g., NaCl) to increase the volatility of the analytes.

Ester Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds from a sample's headspace.

  • Apparatus: A gas-tight vial, a SPME fiber holder, and a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Procedure:

    • An aliquot of the juice sample with the internal standard is placed in a headspace vial and sealed.

    • The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile esters to equilibrate in the headspace.

    • The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

    • The fiber is then retracted and immediately transferred to the gas chromatograph injector for thermal desorption and analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating, identifying, and quantifying volatile compounds in complex mixtures.

  • Gas Chromatograph (GC) Parameters:

    • Injector: Splitless mode is often used for trace analysis. The injector temperature is set high enough to ensure rapid desorption of the analytes from the SPME fiber (e.g., 250°C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) is commonly used for separating a wide range of volatile compounds.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate the esters based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) is the most common mode for generating mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The MS can be operated in full scan mode to acquire mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification of specific esters, which offers higher sensitivity.

Data Analysis and Quantification
  • Compound Identification: Esters are identified by comparing their mass spectra and retention times with those of authentic reference standards and by matching the spectra against a mass spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of each ester is determined by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve generated using known concentrations of the target esters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of ester flavors in fruit juice.

Ester_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Juice Fruit Juice Sample IS Add Internal Standard Juice->IS HS_SPME Headspace SPME IS->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Identification Compound Identification GCMS->Identification Quantification Quantification GCMS->Quantification

Fig 1. General workflow for ester flavor analysis in fruit juice.

References

A Researcher's Guide to Cross-Validation of Propyl Hexanoate Analysis Using GC-FID and GC-MS Detectors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of volatile compounds like propyl hexanoate is critical. As a key aroma compound and potential biomarker, selecting the appropriate analytical methodology is paramount for ensuring data integrity. This guide provides a comparative overview of two common gas chromatography (GC) detectors—the Flame Ionization Detector (FID) and the Mass Spectrometer (MS)—for the analysis of this compound.

The cross-validation of analytical methods is a crucial step to ensure accuracy, precision, and reliability, particularly in regulated environments.[1][2] This process involves comparing results from different analytical methods to verify that they are consistent and dependable.[2][3] While Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, which can be advantageous for complex matrices.[4] This guide synthesizes available data to offer a comprehensive comparison and support for method selection and validation.

Comparative Analysis of Quantitative Performance

The choice of an analytical detector is heavily dependent on its performance characteristics. The following table summarizes typical quantitative performance data for GC-FID and GC-MS in the analysis of esters, providing a basis for comparison for this compound analysis. It is important to note that these values are collated from different studies on similar analytes and may vary based on the specific instrumentation, method, and sample matrix.

Performance MetricGC-FIDGC-MSKey Advantages
Linearity (R²) ≥ 0.999≥ 0.99FID: Generally exhibits excellent linearity over a wide dynamic range.
Limit of Detection (LOD) 0.21 - 0.54 µg/mLLower than FID, in the range of ng/mL to pg/mLMS: Significantly more sensitive, allowing for the detection of trace amounts.
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mLLower than FID, in the range of ng/mL to pg/mLMS: Superior for quantifying low-concentration analytes.
Precision (%RSD) < 1.5% (Peak Areas)< 15% (Intermediate Precision)FID: Highly precise and repeatable for quantitative analysis.
Accuracy/Recovery (%) 97 - 103%85.6% - 114.1%Both: Provide good accuracy with proper calibration.
Selectivity Based on retention timeBased on retention time and mass spectrumMS: Highly selective; can distinguish co-eluting compounds by their mass spectra.

Experimental Workflow

A systematic approach is essential for the cross-validation of different analytical methods to ensure the consistency and reliability of the results. The workflow involves method development, validation of each method individually, and a final comparative analysis of the same set of samples.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison cluster_result Final Assessment Sample This compound Sample Standard Prepare Calibration Standards & Quality Controls (QCs) GCFID GC-FID Analysis Standard->GCFID Inject GCMS GC-MS Analysis Standard->GCMS Inject Val_FID Validate GC-FID Method (Linearity, LOD, LOQ, Precision, Accuracy) GCFID->Val_FID Val_MS Validate GC-MS Method (Linearity, LOD, LOQ, Precision, Accuracy) GCMS->Val_MS Compare Cross-Validation: Analyze Samples with Both Methods & Compare Results Val_FID->Compare Val_MS->Compare Report Report Findings & Select Optimal Method Compare->Report

Workflow for cross-validation of GC-FID and GC-MS methods.

Experimental Protocols

Reproducible scientific research is founded on detailed and validated experimental protocols. Below are representative methodologies for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as hexane or methanol.

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be from 1 µg/mL to 500 µg/mL.

  • Sample Dilution: Dissolve and dilute the unknown samples in the same solvent to ensure the this compound concentration falls within the calibration range.

Gas Chromatography (GC-FID) Protocol
  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for this analysis.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 1:20

  • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector:

    • FID Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Gas Chromatography (GC-MS) Protocol
  • System: Gas chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or ion trap).

  • Column: Same as GC-FID (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector and Oven Program: Typically, the same conditions as the GC-FID method can be used to allow for direct comparison of retention times.

  • Detector (MS):

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Acquire data over a mass range of m/z 40-300 for compound identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, monitor characteristic ions of this compound (e.g., m/z 71, 87, 115).

Conclusion

Both GC-FID and GC-MS are powerful techniques for the analysis of this compound.

  • GC-FID is a cost-effective, robust, and highly precise method, making it ideal for routine quality control and high-concentration assays where the sample matrix is relatively clean. Its wide linear range is a significant advantage for quantifying components over several orders of magnitude.

  • GC-MS offers unparalleled selectivity and sensitivity. It is the preferred method for analyzing complex samples where co-eluting peaks may interfere with quantification. The ability to provide structural information makes it indispensable for definitive identification and for detecting trace-level contaminants or metabolites.

The cross-validation of both methods is highly recommended. This ensures that the analytical data is robust, reliable, and fit for purpose, which is a cornerstone of rigorous scientific research and regulatory compliance. The choice between GC-FID and GC-MS will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample complexity, and whether qualitative confirmation is necessary.

References

A Comparative Guide to Isomeric Purity Analysis of Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of compounds is paramount. This guide provides a detailed comparison of analytical techniques for assessing the isomeric purity of propyl hexanoate, a common fragrance and flavor agent. Isomeric impurities, which share the same molecular formula (C9H18O2) but differ in structure, can significantly impact the sensory properties, efficacy, and safety of a final product. This guide objectively compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction to Isomeric Impurities in this compound

This compound is synthesized from n-propanol and hexanoic acid. Potential isomeric impurities can arise from several sources:

  • Constitutional Isomers: Other esters with the same molecular formula, such as butyl pentanoate, pentyl butanoate, and isothis compound (from the use of 2-propanol as a starting material).

  • Positional Isomers: Arising from isomeric forms of the starting materials, for instance, esters of 2-methylpentanoic acid or 3-methylpentanoic acid if impure hexanoic acid is used.

This guide will focus on the separation and quantification of these common isomeric impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, resolution, and the nature of the isomers to be separated. The following sections provide a comparative overview of the most common methods.

Table 1: Performance Comparison of Analytical Techniques
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between signal intensity and the number of nuclei.
Resolution of Isomers Excellent for volatile isomers with different boiling points.Good for isomers with differing polarities. May require derivatization.Depends on chemical shift differences. Excellent for structural isomers with distinct signals.
Limit of Detection (LOD) ~1-10 ng/mL~10-100 ng/mL (with UV chromophore)~0.01-0.1 mol%
Limit of Quantification (LOQ) ~5-50 ng/mL~50-500 ng/mL (with UV chromophore)~0.05-0.5 mol%
Precision (RSD) < 2%< 3%< 1%
Throughput HighMediumLow to Medium
Sample Preparation Simple dilutionMay require derivatization for UV detectionSimple dilution
Cost ModerateModerate to HighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile compounds like esters. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or FFAP (Free Fatty Acid Phase), is recommended for resolving ester isomers (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 220°C for 5 minutes.

  • Detector: FID at 250°C.

  • Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in a suitable solvent such as hexane or dichloromethane.

  • Injection Volume: 1 µL.

Expected Results: This method is expected to provide baseline separation of this compound from its common constitutional isomers like butyl pentanoate and isothis compound due to differences in their boiling points and polarity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating compounds based on their polarity. For esters like this compound that lack a strong UV chromophore, derivatization is often necessary for sensitive UV detection. However, for purity analysis where the main component is in high concentration, detection at low wavelengths (e.g., 210 nm) may be feasible without derivatization.

Experimental Protocol (without derivatization):

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Injection Volume: 10 µL.

Expected Results: This method can separate this compound from isomers with different polarities. The separation of closely related isomers might be challenging and may require optimization of the mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of compounds without the need for identical reference standards for each analyte. Quantification is based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of atomic nuclei.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add a precise volume of a deuterated solvent (e.g., 600 µL of Chloroform-d, CDCl3) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds).

    • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the characteristic signals of this compound and its isomers, as well as the signal of the internal standard.

  • Quantification: The concentration of each isomer is calculated relative to the known concentration of the internal standard.

Expected Results: qNMR can accurately determine the molar ratio of this compound and its structural isomers by comparing the integration of their unique proton signals. For example, the triplet signal of the terminal methyl group in the propyl chain will have a different chemical shift from the corresponding signal in an isopropyl chain.

Visualizations

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in Solvent (e.g., Hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation in Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the isomeric purity analysis of this compound using GC-FID.

Logical Relationship of Isomeric Impurities

Isomer_Relationship cluster_isomers Potential Isomeric Impurities PropylHexanoate This compound (C9H18O2) ButylPentanoate Butyl Pentanoate PropylHexanoate->ButylPentanoate Constitutional Isomer IsopropylHexanoate Isothis compound PropylHexanoate->IsopropylHexanoate Constitutional Isomer MethylOctanoate Methyl Octanoate PropylHexanoate->MethylOctanoate Constitutional Isomer PositionalIsomers Positional Isomers (e.g., from isomeric hexanoic acid) PropylHexanoate->PositionalIsomers Positional Isomer

Caption: Relationship between this compound and its potential isomeric impurities.

Conclusion

The selection of an appropriate analytical method for determining the isomeric purity of this compound is critical for ensuring product quality and consistency.

  • GC-FID is the method of choice for routine quality control due to its high resolution for volatile isomers, robustness, and high throughput.

  • HPLC-UV , while potentially requiring derivatization for high sensitivity, offers an alternative for less volatile isomers or when GC is not available.

  • qNMR provides a powerful, non-destructive method for absolute quantification without the need for specific isomer standards, making it invaluable for reference material characterization and in-depth purity assessments.

By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the isomeric purity of this compound and other similar compounds.

Comparative analysis of propyl hexanoate in different fruit varieties

Author: BenchChem Technical Support Team. Date: November 2025

Propyl hexanoate, an ester known for its characteristic fruity, pineapple-like aroma, is a significant contributor to the flavor profile of numerous fruits. This guide provides a comparative analysis of this compound concentrations across various fruit species, details the experimental protocols for its quantification, and illustrates the biosynthetic pathway and analytical workflow. This information is intended for researchers, scientists, and drug development professionals interested in the chemical composition and aromatic properties of fruits.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different fruit varieties and even between cultivars of the same fruit. The following table summarizes the available quantitative data for this compound in several fruits.

Fruit SpeciesCultivar(s)Concentration (µg/kg)Reference(s)
Apple (Malus domestica)40 cultivars (average)10.08 (range: 0–81.98)[1]
Apple (Malus domestica)'Hanfu' and othersLow concentration, influential in variety discrimination[2]
Pear (Pyrus communis)'Rocha'Detected, but concentration reduced in controlled atmosphere storage[2]
Strawberry (Fragaria × ananassa)VariousPresent, with methyl hexanoate and ethyl hexanoate often being more abundant[3][4]
Pineapple (Ananas comosus)'Josapine'Present, with methyl hexanoate and ethyl hexanoate being major esters
Pineapple (Ananas comosus)'Moris', 'MD2', and othersMethyl hexanoate is a significant contributor to the aroma profile
Banana (Musa sp.)'Brazilian' and 'Fenjiao'Detected, though other esters like isoamyl acetate are often more predominant
Grape (Vitis vinifera)'Syrah'Detected in Syrah winter wines

Note: The concentration of this compound can be influenced by factors such as fruit ripeness, storage conditions, and analytical methodology. The data presented represents a snapshot from the cited studies.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the esterification of propan-1-ol with hexanoyl-CoA, a reaction catalyzed by the enzyme alcohol acyltransferase (AAT). This is part of the broader metabolic pathway of fatty acid and amino acid catabolism that produces a wide array of volatile esters contributing to fruit aroma.

This compound Biosynthesis Biosynthetic Pathway of this compound fatty_acids Fatty Acids / Amino Acids precursor_pathways Various Metabolic Pathways (e.g., β-oxidation, amino acid catabolism) fatty_acids->precursor_pathways propanol Propan-1-ol aat Alcohol Acyltransferase (AAT) propanol->aat hexanoyl_coa Hexanoyl-CoA hexanoyl_coa->aat precursor_pathways->propanol precursor_pathways->hexanoyl_coa propyl_hexanoate This compound aat->propyl_hexanoate

Caption: Biosynthesis of this compound in fruits.

Experimental Protocols

The quantification of this compound and other volatile esters in fruits is most commonly achieved using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for analyzing this compound in fruit samples.

Experimental Workflow Experimental Workflow for this compound Analysis sample_prep 1. Sample Preparation - Homogenize fruit sample - Add internal standard and salt hs_spme 2. Headspace Solid-Phase Microextraction (HS-SPME) - Equilibrate sample - Expose SPME fiber to headspace sample_prep->hs_spme gc_ms 3. GC-MS Analysis - Thermal desorption of analytes - Chromatographic separation - Mass spectrometric detection hs_spme->gc_ms data_analysis 4. Data Analysis - Peak identification - Quantification using internal standard gc_ms->data_analysis

Caption: Workflow for this compound analysis.

Detailed Methodology for Quantification of this compound

This protocol provides a detailed procedure for the analysis of this compound in fruit matrices using HS-SPME-GC-MS.

1. Materials and Reagents:

  • Fruit Samples: Fresh, ripe fruits of interest.

  • Internal Standard: A known concentration of a compound not naturally present in the fruit (e.g., 2-octanone or a deuterated analog of this compound) in a suitable solvent.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Headspace Vials: 20 mL glass vials with magnetic screw caps and PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

2. Sample Preparation:

  • Weigh a precise amount (e.g., 5.0 g) of homogenized fruit pulp into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add a precise amount of NaCl (e.g., 1.0 g) to the vial.

  • Immediately seal the vial with a magnetic screw cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed vial in a temperature-controlled autosampler tray or a water bath set to a specific temperature (e.g., 40-60°C).

  • Equilibrate the sample for a set time (e.g., 15 minutes) with agitation to allow volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: After extraction, the SPME fiber is immediately transferred to the GC injection port for thermal desorption of the analytes. The injector is typically operated in splitless mode at a temperature of 250°C for a desorption time of 2-5 minutes.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program might start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min). This program should be optimized based on the specific instrument and column used.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

5. Data Analysis and Quantification:

  • Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard or by matching with a mass spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of this compound. The results are typically expressed as micrograms per kilogram (µg/kg) of fresh fruit weight.

References

Stability Under Scrutiny: A Comparative Analysis of Propyl Hexanoate and Other Common Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of ester compounds is paramount for ensuring product efficacy, shelf-life, and predictable degradation pathways. This guide provides a detailed comparison of the stability of propyl hexanoate against other commonly used esters, including ethyl acetate and butyl acetate. The following sections present experimental data on thermal, hydrolytic, and oxidative stability, alongside the methodologies used to obtain these results.

Comparative Stability Data

The following table summarizes the available quantitative data for the thermal and hydrolytic stability of this compound and other selected esters. Direct comparative studies under identical conditions are limited; therefore, data from various sources are presented. It is crucial to consider the specific experimental conditions when comparing these values.

EsterThermal Stability (Decomposition Temperature)Hydrolytic Stability (Acid-Catalyzed Rate Constant, k)
This compound Data not readily available. Generally, thermal stability of esters increases with chain length.~1.3 x 10⁻⁴ L mol⁻¹ s⁻¹ (in 30% v/v propanol-2/water with 0.1N HCl at 20°C for propyl methanoate, as a proxy)
Ethyl Acetate Decomposition begins around 420-550°C[1][2]2.69 x 10⁻⁴ L mol⁻¹ s⁻¹ (in 0.1M HCl at 35°C)[3]
Butyl Acetate Flash point at 22°C, auto-ignition at 420°C[4]Rate constant for acid hydrolysis reported at 25°C[5]
tert-Butyl Acetate -Activation energy for acid-catalyzed hydrolysis varies from 26-29 kcal/mol (in 40% water-60% acetone)

Note on Oxidative Stability: Quantitative, direct comparative data on the oxidative stability of simple, saturated esters like this compound is not extensively available in the reviewed literature. Generally, the oxidative stability of esters is primarily influenced by the presence of unsaturated bonds (carbon-carbon double or triple bonds) within the fatty acid or alcohol moiety. Saturated esters, such as this compound, ethyl acetate, and butyl acetate, are considered to have high oxidative stability under normal storage conditions in the absence of strong oxidizing agents. The mechanisms of oxidative degradation typically involve autoxidation in the presence of atmospheric oxygen, which is more pronounced in unsaturated esters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. Below are protocols for key experiments related to ester stability evaluation.

Determination of Hydrolytic Stability: Acid-Catalyzed Hydrolysis

This protocol is based on the principles of acid-catalyzed hydrolysis of esters, followed by titration to determine the rate of reaction.

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of an ester.

Materials:

  • Ester (e.g., this compound, ethyl acetate)

  • Standardized hydrochloric acid (e.g., 0.5 N)

  • Standardized sodium hydroxide solution (e.g., 0.2 N)

  • Phenolphthalein indicator

  • Ice cubes

  • Conical flasks, pipettes, burette, stopwatch, water bath

Procedure:

  • A known volume (e.g., 100 mL) of a standardized acid solution (e.g., 0.5 N HCl) is placed in a conical flask and brought to the desired reaction temperature in a water bath.

  • A known volume (e.g., 5 mL) of the ester is added to the flask, and a stopwatch is started simultaneously.

  • Immediately, a small aliquot (e.g., 5 mL) of the reaction mixture is withdrawn and transferred to another conical flask containing ice cubes to quench the reaction.

  • The quenched sample is then titrated against a standardized base (e.g., 0.2 N NaOH) using phenolphthalein as an indicator. The endpoint is the first appearance of a permanent pink color. This initial titration volume corresponds to the initial acid concentration.

  • Aliquots are withdrawn from the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrated in the same manner.

  • To determine the concentration at infinite time (completion of the reaction), the remaining reaction mixture is heated in a sealed tube in a water bath for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis, then cooled and titrated.

  • The rate constant (k) is calculated using the first-order rate equation integrated form.

Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of an ester.

Materials:

  • Ester sample

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the ester (typically 5-10 mg) is placed in a TGA sample pan.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to provide a non-oxidative atmosphere.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • The TGA instrument continuously records the mass of the sample as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of the ester's thermal stability.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction_sampling Reaction and Sampling cluster_completion Completion cluster_analysis Data Analysis start Start temp_equil Equilibrate Acid to Reaction Temp start->temp_equil add_ester Add Ester & Start Timer temp_equil->add_ester withdraw_t0 Withdraw Aliquot (t=0) add_ester->withdraw_t0 withdraw_tn Withdraw Aliquots at Intervals (t=n) add_ester->withdraw_tn heat_inf Heat to Complete Reaction (t=∞) add_ester->heat_inf quench_t0 Quench in Ice withdraw_t0->quench_t0 titrate_t0 Titrate with NaOH quench_t0->titrate_t0 calculate_k Calculate Rate Constant (k) titrate_t0->calculate_k quench_tn Quench in Ice withdraw_tn->quench_tn titrate_tn Titrate with NaOH quench_tn->titrate_tn titrate_tn->calculate_k cool_inf Cool Mixture heat_inf->cool_inf titrate_inf Titrate with NaOH cool_inf->titrate_inf titrate_inf->calculate_k end End calculate_k->end

Caption: Workflow for Determining Hydrolytic Stability.

TGA_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis start Start weigh_sample Weigh Ester Sample start->weigh_sample place_in_tga Place Sample in TGA weigh_sample->place_in_tga purge_n2 Purge with Inert Gas place_in_tga->purge_n2 heat_sample Heat at Constant Rate purge_n2->heat_sample record_mass Continuously Record Mass heat_sample->record_mass plot_curve Plot Mass vs. Temperature record_mass->plot_curve determine_td Determine Decomposition Temperature (Td) plot_curve->determine_td end End determine_td->end

References

Safety Operating Guide

Proper Disposal of Propyl Hexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of propyl hexanoate, a flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this chemical.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid and vapor.[1] Therefore, it is imperative to handle it with care, away from heat, sparks, open flames, and other ignition sources.[1][2][3] When handling this substance, wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. Ensure adequate ventilation to avoid inhalation of vapors.

In case of a spill:

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Do not let the product enter drains.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out as hazardous waste through an approved waste disposal plant. Disposing of chemical waste in the regular trash or down the sewer system is not permissible.

  • Waste Identification and Collection:

    • Any this compound that is no longer needed is considered waste and must be managed as hazardous waste.

    • Collect waste this compound in a designated, compatible container with a secure lid. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the place of origin (e.g., department, room number). Abbreviations and chemical formulas are not acceptable.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.

    • Keep the container tightly closed except when adding waste.

    • Segregate this compound waste from incompatible materials, such as oxidizing agents, to prevent dangerous reactions. Store in a cool, well-ventilated area.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the pickup and disposal of the hazardous waste.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve filling out specific forms.

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled properly:

  • Containers should be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container can often be disposed of as regular trash. Always deface or remove the original labels before disposal.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific reportable quantities for spills, were found in the provided search results. The general rule is to treat all chemical waste as hazardous unless explicitly stated otherwise by your institution's EHS department.

Data PointValueSource
Flash Point52 °C / 125.6 °F
Boiling Point187 °C / 368.6 °F
Melting Point-69 °C / -92.2 °F
Specific Gravity0.876 g/cm³

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Collect Waste Collect waste propyl hexanoate in a compatible, sealed container. Label Container Label as 'Hazardous Waste' with full chemical name, date, and origin. Collect Waste->Label Container Store Safely Store in a designated, cool, and ventilated satellite accumulation area. Label Container->Store Safely Segregate Waste Segregate from incompatible materials (e.g., oxidizing agents). Store Safely->Segregate Waste Contact EHS Contact Environmental Health & Safety (EHS) for waste pickup. Segregate Waste->Contact EHS Professional Disposal Dispose of through an approved hazardous waste disposal facility. Contact EHS->Professional Disposal End End Professional Disposal->End Start Start Start->Collect Waste

References

Essential Safety and Logistical Information for Handling Propyl Hexanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Propyl hexanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.

Exposure Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Use Safety glasses with side shields or goggles.[1]Chemically resistant gloves (see Glove Selection table below).Laboratory coat.Not typically required if handled in a well-ventilated area or a chemical fume hood.[1]
Large Volume Handling/Splashes Chemical safety goggles and a face shield.Chemically resistant gloves (see Glove Selection table below).Chemical-resistant apron or coveralls.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[1]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is recommended. For large spills, a self-contained breathing apparatus (SCBA) may be required.
Glove Selection for this compound
Glove Material Recommendation for Esters Breakthrough Time (Propyl Acetate) Degradation General Suitability for this compound
Butyl Rubber RecommendedNot specifiedGoodRecommended for good chemical resistance against esters.
Nitrile Rubber Fair to Good> 10 minutes (SHOWA)FairSuitable for splash protection. Not recommended for prolonged immersion. Change gloves immediately after contact.
Neoprene FairNot specifiedFairSuitable for splash protection.
Natural Rubber (Latex) Not RecommendedNot specifiedPoorNot Recommended.
Polyvinyl Chloride (PVC) Not RecommendedNot specifiedPoorNot Recommended.

Note: The information in this table is based on general chemical resistance guides and data for similar chemicals. A site-specific risk assessment should be performed to select the most appropriate gloves for the specific laboratory conditions.

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (REL) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for this compound. Therefore, it is essential to handle this chemical with care in a well-ventilated area to minimize inhalation exposure.

Operational Plan

Handling this compound

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.
  • For procedures that may generate vapors or aerosols, use a certified chemical fume hood.

2. Personal Protective Equipment (PPE):

  • Before starting any work, don the appropriate PPE as outlined in the tables above.

3. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.
  • Avoid inhalation of vapors.
  • Use the smallest quantity of the chemical necessary for the experiment.
  • Keep containers tightly closed when not in use.
  • Ground and bond containers when transferring material to prevent static discharge.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. For large spills, evacuate the area and follow emergency response protocols.

Disposal Plan

This compound is a non-halogenated organic solvent and should be disposed of as hazardous waste. Do not dispose of it down the drain.

Waste Collection and Segregation

1. Container Selection:

  • Use a dedicated, properly labeled, and leak-proof container for liquid waste of non-halogenated organic solvents.

2. Segregation:

  • Do not mix this compound waste with halogenated solvents, as this will increase disposal costs and complexity.
  • Keep aqueous waste separate from solvent waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound." List all constituents if it is a mixed waste stream.

Disposal Procedure

1. On-site Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.

2. Licensed Waste Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

3. Preferred Disposal Methods:

  • Incineration: This is a common and effective method for the disposal of flammable organic solvents.
  • Fuel Blending: Non-halogenated solvents can sometimes be recycled and used as a fuel source in industrial processes, such as cement kilns.

Visual Workflow for PPE Selection

PPE_Selection_Propyl_Hexanoate PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 Exposure Scenarios cluster_2 Required PPE start Handling this compound task Assess Task and Potential Exposure start->task routine Routine Use / Small Volume task->routine Low Risk splash Large Volume / Splash Potential task->splash Moderate Risk spill Spill / Emergency task->spill High Risk ppe_routine Safety Glasses Lab Coat Nitrile/Butyl Gloves routine->ppe_routine ppe_splash Goggles & Face Shield Chemical Apron Butyl Gloves Respirator (if needed) splash->ppe_splash ppe_spill Goggles & Face Shield Chemical Suit Heavy-Duty Butyl Gloves SCBA/Respirator spill->ppe_spill end Proceed with Task ppe_routine->end ppe_splash->end ppe_spill->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.